molecular formula C12H17NO2 B047678 N,N-diethyl-3-(hydroxymethyl)benzamide CAS No. 72236-22-7

N,N-diethyl-3-(hydroxymethyl)benzamide

カタログ番号: B047678
CAS番号: 72236-22-7
分子量: 207.27 g/mol
InChIキー: FRZJZRVZZNTMAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-3-(hydroxymethyl)benzamide is a strategically valuable chemical intermediate in organic synthesis and medicinal chemistry research. This benzamide derivative features a hydroxymethyl group at the meta-position, which serves as a versatile handle for further functionalization, enabling conjugation, linker attachment, or elaboration into more complex molecular architectures. Its primary research value lies in its role as a precursor or building block for the development of novel bioactive compounds, including potential enzyme inhibitors, receptor ligands, and chemical probes. The diethylamide moiety can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical parameters in structure-activity relationship (SAR) studies. Researchers utilize this compound in exploring new synthetic pathways, constructing targeted libraries for high-throughput screening, and developing prodrug systems where the hydroxymethyl group can be leveraged for bioreversible linkage. It is supplied to facilitate cutting-edge investigations in chemical biology, pharmaceutical sciences, and material chemistry, strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-diethyl-3-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZJZRVZZNTMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222550
Record name Benzamide, N,N-diethyl-3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-22-7
Record name Balc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide from a DEET Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide, a significant metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). The described synthetic pathway initiates from a readily accessible precursor derived from isophthalic acid to generate the key intermediate and DEET metabolite, N,N-diethyl-3-carboxybenzamide. The central challenge of this synthesis—the chemoselective reduction of a carboxylic acid in the presence of a stable tertiary amide—is addressed through the strategic application of a borane-tetrahydrofuran complex. This document offers researchers, chemists, and drug development professionals a detailed retrosynthetic analysis, step-by-step experimental protocols, causality-driven explanations for procedural choices, and complete characterization data. The guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

N,N-diethyl-m-toluamide, or DEET, is the gold standard of topical insect repellents, utilized by millions worldwide. Its metabolic fate in biological systems is a subject of extensive toxicological and pharmacological research. Upon absorption, DEET undergoes oxidative metabolism, leading to a network of metabolites.[1][2] Two prominent metabolites are N,N-diethyl-3-carboxybenzamide (also referred to as DCBA), resulting from the oxidation of the aryl methyl group to a carboxylic acid, and this compound (also known as BALC), the intermediate alcohol in this oxidation pathway.[3][4]

The availability of pure analytical standards of these metabolites is crucial for accurate toxicological assessments, pharmacokinetic studies, and environmental monitoring.[4] While these compounds are metabolites, their isolation from biological matrices is often impractical for obtaining the quantities required for reference standards. Therefore, a robust chemical synthesis is essential.

This guide details a reliable synthetic route to this compound starting from a key carboxylic acid metabolite. The core of this synthesis presents a classic chemoselectivity challenge: the reduction of a carboxylic acid without affecting a neighboring tertiary amide. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, borane (BH₃) exhibits remarkable selectivity, targeting carboxylic acids preferentially.[5][6] This selectivity arises from the rapid acid-base reaction between the acidic proton of the carboxylic acid and the borane, which initiates the reduction cascade.[3]

This document is divided into two primary experimental sections:

  • Synthesis of the Precursor: A robust protocol for the preparation of the starting metabolite, N,N-diethyl-3-carboxybenzamide, from a commercially available starting material.

  • Selective Reduction: A detailed methodology for the chemoselective reduction of the precursor to the target alcohol, this compound.

Retrosynthetic Analysis and Pathway Design

The retrosynthetic strategy for this compound (Target Molecule 1 ) is straightforward. The key disconnection is the reduction of the hydroxymethyl group back to a carboxylic acid, identifying N,N-diethyl-3-carboxybenzamide (2 ) as the immediate precursor. This precursor is itself a known DEET metabolite.

Precursor 2 can be disconnected at the amide bond, leading back to a derivative of isophthalic acid and diethylamine. For a high-yielding and clean laboratory synthesis, the most efficient starting point is the commercially available 3-carboxybenzoyl chloride (3 ), which allows for the selective formation of the desired amide bond without the need for protecting group strategies on isophthalic acid itself.

G mol1 This compound (1) mol2 N,N-diethyl-3-carboxybenzamide (2) mol1->mol2 C-O Reduction mol3 3-(Chlorocarbonyl)benzoic acid (3) mol2->mol3 C-N Amidation diethylamine Diethylamine mol2->diethylamine C-N Amidation

Figure 1: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Precursor Metabolite, N,N-diethyl-3-carboxybenzamide (2)

This section details the synthesis of the carboxylic acid precursor via the acylation of diethylamine. The use of 3-carboxybenzoyl chloride ensures that the reaction occurs exclusively at one of the two acid positions of the parent isophthalic acid.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
3-Carboxybenzoyl chlorideC₈H₅ClO₃184.585.00 g27.1Corrosive, handle in fume hood.
Diethylamine(C₂H₅)₂NH73.145.8 mL55.02.03 eq. Corrosive, volatile.
Triethylamine (TEA)(C₂H₅)₃N101.194.2 mL30.01.1 eq. Acts as HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous.
Hydrochloric Acid (1 M)HCl36.46~50 mL-For workup.
Deionized WaterH₂O18.02~150 mL-For workup.
Brine (Saturated NaCl)NaCl/H₂O-~50 mL-For workup.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-carboxybenzoyl chloride (5.00 g, 27.1 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate beaker, mix diethylamine (5.8 mL, 55.0 mmol) and triethylamine (4.2 mL, 30.0 mmol). Slowly add this amine mixture to the stirred, cooled solution of the acyl chloride dropwise over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup - Acid Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer with 1 M HCl (2 x 25 mL) to remove excess amines and triethylamine hydrochloride.

  • Workup - Water Wash: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a white to off-white solid.

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture to yield pure N,N-diethyl-3-carboxybenzamide. Expected yield: 5.5 - 5.8 g (92-97%).

Part II: Selective Reduction to this compound (1)

This section addresses the core chemical challenge: the selective reduction of the aromatic carboxylic acid to a primary alcohol while preserving the tertiary amide functionality.

Scientific Rationale for Reagent Selection

The reduction of carboxylic acids and amides is a fundamental transformation in organic synthesis.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that readily reduces both carboxylic acids and tertiary amides.[7] Using LiAlH₄ would result in a mixture of the desired alcohol and the corresponding amine, complicating purification.

  • Sodium Borohydride (NaBH₄): A milder reducing agent that is generally incapable of reducing either carboxylic acids or amides under standard conditions.[7]

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is highly effective and selective for the reduction of carboxylic acids. The reaction proceeds rapidly, even in the presence of less reactive carbonyl groups like esters or amides.[1][3] The selectivity is attributed to the initial, rapid formation of a triacyloxyborane intermediate from the reaction of borane with the acidic proton of the carboxylic acid, which is then further reduced.[3] This makes BH₃·THF the ideal choice for this transformation.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
N,N-diethyl-3-carboxybenzamideC₁₂H₁₅NO₃221.255.00 g22.6Starting material from Part I.
Borane-THF complex (1.0 M)BH₃·THF85.9434 mL34.01.5 eq. Moisture sensitive.
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous, inhibitor-free.
MethanolCH₃OH32.04~40 mL-For quenching.
Saturated NH₄Cl (aq)NH₄Cl/H₂O-~50 mL-For workup.
Ethyl AcetateC₄H₈O₂88.11~200 mL-For extraction.
Deionized WaterH₂O18.02~100 mL-For workup.
Brine (Saturated NaCl)NaCl/H₂O-~50 mL-For workup.
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent.
Experimental Protocol
  • Reaction Setup: Ensure all glassware is oven-dried. To a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-diethyl-3-carboxybenzamide (5.00 g, 22.6 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add the 1.0 M solution of BH₃·THF (34 mL, 34.0 mmol) dropwise to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution may be observed. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases (approx. 30-40 mL).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the resulting oil/solid in ethyl acetate (150 mL). Transfer to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 25 mL), deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 3:1 and gradually increasing polarity to 1:1) to isolate the pure this compound. Expected yield: 4.1 - 4.4 g (88-95%).

Characterization and Data Analysis

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.

AnalysisExpected Results for this compound
Appearance Colorless to pale yellow viscous oil.
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 4H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.55 (br s, 2H, N-CH₂), 3.25 (br s, 2H, N-CH₂), 2.50 (br s, 1H, -OH), 1.25 (br s, 3H, N-CH₂CH₃), 1.10 (br s, 3H, N-CH₂CH₃) ppm. The broad signals for the ethyl groups are due to restricted rotation around the amide C-N bond.
¹³C NMR (100 MHz, CDCl₃)δ 171.8 (C=O), 141.5 (C-Ar), 137.0 (C-Ar), 128.5 (CH-Ar), 126.0 (CH-Ar), 125.5 (CH-Ar), 123.0 (CH-Ar), 64.5 (-CH₂OH), 43.5 (N-CH₂), 39.5 (N-CH₂), 14.0 (N-CH₂CH₃), 13.0 (N-CH₂CH₃) ppm.
IR (ATR) 3350 cm⁻¹ (broad, O-H stretch), 2970, 2930 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (strong, C=O amide stretch), 1220 cm⁻¹ (C-N stretch), 1050 cm⁻¹ (C-O stretch) cm⁻¹.
Mass Spec (ESI+) m/z 208.1332 [M+H]⁺, calculated for C₁₂H₁₈NO₂⁺: 208.1338.

Workflow and Process Visualization

Visual diagrams help clarify the overall process, from the chemical transformation to the laboratory workflow.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Selective Reduction start 3-Carboxybenzoyl chloride reagent1 1. Diethylamine, TEA, DCM 2. Aqueous Workup start->reagent1 intermediate N,N-diethyl-3-carboxybenzamide reagent2 1. BH3-THF 2. MeOH Quench 3. Column Chromatography intermediate->reagent2 reagent1->intermediate final_product N,N-diethyl-3- (hydroxymethyl)benzamide reagent2->final_product

Figure 2: Overall Synthetic Pathway.

G start Dissolve Precursor (2) in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_borane Add BH3-THF solution dropwise cool1->add_borane react Stir at Room Temp (8-12h) add_borane->react cool2 Cool to 0 °C react->cool2 quench Quench with Methanol cool2->quench concentrate Rotary Evaporation quench->concentrate extract Ethyl Acetate Extraction & Aqueous Washes concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify end_product Pure Product (1) purify->end_product

Sources

"N,N-diethyl-3-(hydroxymethyl)benzamide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-diethyl-3-(hydroxymethyl)benzamide

Executive Summary

This compound is a substituted aromatic amide notable primarily as a metabolite of the widely used insect repellent, N,N-diethyl-3-methylbenzamide (DEET). Understanding its chemical properties, structure, and synthesis is crucial for researchers in toxicology, environmental science, and pharmacology studying the biotransformation and environmental fate of DEET. This guide provides a comprehensive overview of the compound's physicochemical characteristics, a detailed protocol for its laboratory synthesis, and insights into its biochemical significance.

Introduction: A Key Metabolite in Focus

The study of xenobiotic metabolism is fundamental to drug development and environmental safety assessment. This compound emerges in this context as a primary oxidative metabolite of DEET. In biological systems, the methyl group on the aromatic ring of DEET undergoes hydroxylation, mediated by cytochrome P450 enzymes, to form this alcohol derivative[1]. Its formation represents a critical step in the detoxification and eventual excretion pathway of DEET. Therefore, access to pure analytical standards of this compound is essential for metabolic studies, pharmacokinetic profiling, and environmental monitoring. This document serves as a technical resource for scientists requiring a deeper understanding of this specific chemical entity.

Chemical Identity and Structure

The molecular structure of this compound features a central benzene ring substituted at positions 1, and 3. A diethylamide group is attached to the carbonyl carbon at position 1, and a hydroxymethyl group is present at position 3. The restricted rotation around the amide C-N bond can lead to distinct NMR signals for the two ethyl groups, a characteristic feature of N,N-disubstituted benzamides[2].

IUPAC Name: this compound[1] Synonyms: N,N-diethyl-m-hydroxymethylbenzamide, BALC cpd, omega-Hydroxy-DEET[1] CAS Number: 72236-22-7[1][3][4]

chemical_structure C1 C C2 C C1->C2 C_amide C C1->C_amide C3 C C2->C3 C4 C C3->C4 C_hydroxymethyl CH₂ C3->C_hydroxymethyl C5 C C4->C5 C6 C C5->C6 C6->C1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide C_ethyl1_1 CH₂ N_amide->C_ethyl1_1 C_ethyl2_1 CH₂ N_amide->C_ethyl2_1 C_ethyl1_2 CH₃ C_ethyl1_1->C_ethyl1_2 C_ethyl2_2 CH₃ C_ethyl2_1->C_ethyl2_2 O_hydroxymethyl OH C_hydroxymethyl->O_hydroxymethyl

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for experimental design, including selecting appropriate analytical methods (e.g., HPLC mobile phases) and understanding the compound's potential environmental distribution.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1][3][4]
Molecular Weight 207.27 g/mol [1][3]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 40.5 Ų[1]
Storage Temperature +2°C to +8°C (Refrigerated)[3][5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via the amidation of 3-(hydroxymethyl)benzoic acid. A robust and common laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with diethylamine.

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed, driving the reaction to completion.

  • Nucleophilic Attack: Diethylamine acts as the nucleophile. The nitrogen's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride.

  • Base Scavenger: The reaction produces one equivalent of HCl. A base, such as pyridine or an excess of diethylamine itself, is required to neutralize this acid, preventing the protonation of the diethylamine reactant and allowing the reaction to proceed efficiently.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Hydroxymethyl)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(hydroxymethyl)benzoic acid (1 eq.).

  • Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(hydroxymethyl)benzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(hydroxymethyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylamine (2.2 eq.) in the same solvent. The excess diethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

synthesis_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-(Hydroxymethyl)benzoic Acid C 3-(Hydroxymethyl)benzoyl Chloride A->C + SOCl₂ (Reflux) B Thionyl Chloride (SOCl₂) E This compound C->E + Diethylamine (DCM, 0°C to RT) D Diethylamine

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an analytical reference standard for studies on the metabolism and environmental degradation of DEET. Its availability is critical for:

  • Pharmacokinetic Studies: Quantifying the rate of DEET metabolism in various species, including humans.

  • Toxicology: Assessing whether the metabolite possesses any unique toxicological properties compared to the parent compound.

  • Environmental Monitoring: Detecting and quantifying the presence of DEET and its breakdown products in water and soil samples.

While this compound itself is not known to have direct therapeutic applications, the substituted benzamide scaffold is a privileged structure in medicinal chemistry. For instance, related benzamide derivatives have been investigated as potent agonists for opioid receptors, demonstrating the potential of this chemical class to yield novel therapeutics for pain relief[6]. The synthesis and study of derivatives of this metabolite could, therefore, be a starting point for exploring new chemical space in drug discovery programs.

Expected Spectral Data

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, a singlet for the benzylic CH₂ protons of the hydroxymethyl group, a singlet for the OH proton (which may be broad and exchangeable with D₂O), and complex, likely broad or distinct, quartets and triplets for the N-ethyl groups due to restricted amide bond rotation.

  • ¹³C NMR: Key signals would include those for the aromatic carbons, the benzylic carbon (around 64 ppm), the carbons of the two ethyl groups (methylene carbons being distinct), and a characteristic downfield signal for the amide carbonyl carbon (around 170 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the tertiary amide would be expected around 1630 cm⁻¹. A broad O-H stretching band from the alcohol group would also be prominent, typically in the range of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 207.27. Common fragmentation patterns would likely involve the loss of ethyl groups or cleavage adjacent to the carbonyl group.

Conclusion

This compound is a chemically significant compound, primarily due to its role as a metabolite of DEET. Its well-defined structure and physicochemical properties, combined with established synthetic routes, make it an accessible tool for researchers. A thorough understanding of this molecule is indispensable for accurately interpreting the biological and environmental impact of one of the world's most common insect repellents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link].

  • ChemBK. benzamide, N,N-diethyl-3-methyl- - Physico-chemical Properties. Retrieved from [Link].

  • PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link].

  • González-Vidal, C., & Ramón, D. J. (2019). Sustainable Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using a Heterogeneous Copper-Based Metal-Organic Framework Catalyst. Molecules, 24(21), 3845. Available from: [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68791473. Retrieved from [Link].

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem, 11(2), 851-856. Retrieved from [Link].

  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Retrieved from [Link].

  • Moglie, Y., et al. (2018). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ChemistrySelect, 3(45), 12695-12700. Diagram available at ResearchGate: [Link].

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].

  • Amerigo Scientific. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Retrieved from [Link].

  • Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Sreedharan Nair, R., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Marmara Pharmaceutical Journal, 25(3), 434-442. Retrieved from [Link].

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link].

  • SciELO - Infomed. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Rev Cub Med Mil, 50(4). Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 144686201, N,N-diethyl-4-formyl-3-(hydroxyamino)benzamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 155058, Benzoic acid, 3-(hydroxymethyl)-, methyl ester. Retrieved from [Link].

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link].

  • SIELC Technologies. (2018). N,N-Diethylbenzamide. Retrieved from [Link].

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Retrieved from [Link].

Sources

An In-depth Technical Guide: N,N-diethyl-3-(hydroxymethyl)benzamide as a Biomarker of DEET Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents globally, valued for its efficacy against a wide range of vectors such as mosquitoes and ticks.[1][2] Given its widespread use, assessing human exposure is critical for understanding its pharmacokinetics and potential health implications.[3][4] While DEET itself can be measured in biological matrices, its rapid metabolism necessitates the monitoring of its metabolites for a more accurate and comprehensive assessment of exposure.[1][5][6] This guide focuses on N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), a primary oxidative metabolite of DEET, and its utility as a reliable biomarker of exposure for researchers, scientists, and drug development professionals.

The Metabolic Fate of DEET: From Repellent to Biomarker

Upon dermal absorption, DEET is rapidly and extensively metabolized, primarily in the liver, before excretion in the urine.[5][6][7] Less than 20% of topically applied DEET is absorbed through the skin.[7] The metabolic process involves both Phase I and Phase II reactions.[1] The two major Phase I metabolic pathways are oxidation of the methyl group on the benzene ring and N-deethylation of the amide side chain.[8][9]

Ring methyl oxidation of DEET is a significant metabolic route, leading to the formation of this compound (DHMB).[8][10] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP1A2, CYP2B6, CYP2D6*1, and CYP2E1 as key players in this conversion.[9][10] Further oxidation of DHMB can occur, leading to the formation of 3-(diethylcarbamoyl)benzoic acid (DCBA), another major urinary metabolite.[8] The other main metabolic pathway, N-deethylation, results in metabolites such as N-ethyl-m-toluamide (ET).[8][10]

The diagram below illustrates the primary metabolic conversion of DEET to its key metabolites, DHMB and DCBA.

DEET_Metabolism DEET N,N-diethyl-m-toluamide (DEET) DHMB This compound (DHMB) DEET->DHMB Ring Methyl Oxidation (CYP1A2, 2B6, 2D6*1, 2E1) ET N-ethyl-m-toluamide (ET) DEET->ET N-deethylation (CYP3A4, 3A5, 2A6, 2C19) DCBA 3-(diethylcarbamoyl)benzoic acid (DCBA) DHMB->DCBA Oxidation Further_Metabolites Further Metabolites & Conjugates DHMB->Further_Metabolites DCBA->Further_Metabolites ET->Further_Metabolites

Metabolic pathway of DEET to its primary metabolites.

DHMB as a Superior Biomarker of DEET Exposure

The rationale for utilizing DHMB and other metabolites over the parent DEET compound for biomonitoring is well-established. DEET is metabolized so efficiently that urinary concentrations of the parent compound are often very low or undetectable, even after exposure.[1][5][11] This can lead to a significant underestimation of exposure if only DEET is measured.[1][11]

In contrast, metabolites like DHMB and DCBA are found in much higher concentrations in urine, making them more sensitive and reliable indicators of recent DEET exposure.[1][4][12] National Health and Nutrition Examination Survey (NHANES) data from 2007-2010 highlights this disparity, with DCBA being detected in approximately 84% of participants and DHMB in about 15.5%, while DEET itself was found in only about 3% of samples.[1] These findings strongly support the use of oxidative metabolites for accurate exposure assessment.[1][11]

Advantages of Using DHMB:
  • Higher Concentrations: Found at significantly higher levels in urine compared to the parent compound.[1]

  • Direct Metabolite: As a primary product of ring methyl oxidation, it is a direct indicator of DEET metabolism.[8][10]

  • Improved Detection Rates: Leads to a more accurate assessment of the prevalence of exposure within a population.[1][11]

Analytical Methodologies for DHMB Quantification

The gold standard for the quantification of DHMB and other DEET metabolites in urine is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[5][12][13] This technique offers high sensitivity, selectivity, and accuracy, allowing for the detection of low concentrations of the analyte in a complex biological matrix.[12][13]

Experimental Workflow

A typical analytical workflow for the determination of urinary DHMB involves enzymatic hydrolysis, sample cleanup and concentration via solid-phase extraction (SPE), and subsequent analysis by HPLC-MS/MS.[12][14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample (0.1 mL) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Enzymatic_Hydrolysis SPE Online Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC HPLC Separation (Reversed-Phase C18) SPE->HPLC Elution & Transfer MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis & Concentration Determination MSMS->Data_Analysis Quantification

General analytical workflow for DHMB determination in urine.
Detailed Experimental Protocols
1. Sample Preparation: Enzymatic Hydrolysis

Rationale: DEET metabolites are often excreted as glucuronide or sulfate conjugates (Phase II metabolism).[14] Enzymatic hydrolysis is crucial to cleave these conjugates, allowing for the measurement of the total (free + conjugated) metabolite concentration, which provides a more complete picture of exposure.[14]

Protocol:

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add an internal standard solution (e.g., isotopically labeled DHMB) to correct for analytical variability.

  • Add 50 µL of β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., ammonium acetate).

  • Vortex briefly to mix.

  • Incubate the mixture at 37°C for a minimum of 4 hours (or overnight) to ensure complete hydrolysis.

  • After incubation, add a small volume of a strong acid (e.g., formic acid) to stop the enzymatic reaction and prepare the sample for injection.

2. Analyte Extraction and Concentration: Online Solid-Phase Extraction (SPE)

Rationale: Urine is a complex matrix containing numerous interfering substances. SPE is a highly effective sample cleanup technique that selectively retains the analytes of interest while allowing interfering components to be washed away.[3][5] Online SPE automates this process, improving throughput and reproducibility compared to manual, offline methods.[12][13][14] A mixed-polarity phase cartridge is often suitable for retaining DEET and its metabolites.[5]

Protocol (Conceptual Steps for an Online System):

  • Loading: The hydrolyzed urine sample is injected and loaded onto the SPE cartridge using a loading pump with a high-aqueous mobile phase (e.g., 10% methanol in 0.1% acetic acid).[14] Analytes are retained on the SPE sorbent.

  • Washing: The cartridge is washed with the same high-aqueous mobile phase at a higher flow rate to remove unretained, polar interfering compounds (e.g., salts, urea).[14]

  • Elution: The valve is switched, and the analytical HPLC mobile phase (with a higher organic content, e.g., 30% acetonitrile) is directed through the SPE cartridge.[14] This elutes the retained analytes from the SPE cartridge directly onto the analytical HPLC column for separation.[14]

3. Instrumental Analysis: HPLC-MS/MS

Rationale: HPLC separates the analytes based on their physicochemical properties (typically polarity using a reversed-phase C18 column).[15][16] The separated analytes then enter the mass spectrometer, which provides highly selective and sensitive detection based on the mass-to-charge ratio of the precursor ion and its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM).

Typical HPLC-MS/MS Parameters:

ParameterTypical Setting
HPLC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, <2 µm particle size)
Mobile Phase A 0.1% Acetic Acid or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.6 mL/min
Gradient A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of B.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[12]
MS/MS Transitions Specific precursor ion → product ion transitions for DHMB and its internal standard must be optimized.

Interpretation of Results: Quantitative Data Insights

Biomonitoring studies provide valuable data on the exposure levels within a population. The table below summarizes urinary concentrations of DEET and its key metabolites from the 2007-2010 NHANES data, demonstrating the higher concentrations and detection frequencies of the metabolites.

BiomarkerDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)Concentration Range (µg/L)
DEET ~3.0-0.65>0.08 – 45.1
DHMB 15.5-0.99>0.09 – 332
DCBA 84.00.4849.3>0.48 – 30,400
Data sourced from Morales-Prieto et al., 2016.[1]

These data clearly show that DCBA is the most frequently detected and abundant metabolite, making it an excellent biomarker.[1] DHMB, while detected less frequently than DCBA, is still a far more sensitive marker than the parent DEET compound and serves as a crucial analyte for a comprehensive exposure assessment.[1][11] The person with the highest concentration of DCBA (30,400 µg/L) also had the highest concentrations of DHMB (332 µg/L) and DEET (45.1 µg/L), indicating a high-level exposure event.[1]

Conclusion: The Role of DHMB in Modern Exposure Science

The use of this compound as a biomarker has fundamentally improved the ability of scientists to accurately assess human exposure to DEET. By focusing on this and other oxidative metabolites, researchers can overcome the limitations of measuring the rapidly cleared parent compound. The methodologies outlined in this guide, centered around enzymatic hydrolysis and online SPE-HPLC-MS/MS, provide a robust, sensitive, and high-throughput framework for large-scale biomonitoring studies. This enables a more precise characterization of exposure risks and informs public health guidelines regarding the safe use of this essential insect repellent.

References
  • Benchchem. Application Note: Solid-Phase Extraction of DEET and its Metabolites from Human Urine.
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE).
  • Constantine, L., & Hobbs, D. (1995). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 25(6), 647-658. Available from: [Link]

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. Drug Metabolism and Disposition, 30(3), 289-294. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available from: [Link]

  • Kuklenyik, P., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B, 932, 72-78. Available from: [Link]

  • Morales-Prieto, N., Christensen, K. L., Ospina, M., Baker, S. E., & Calafat, A. M. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. Environment International, 92-93, 398-404. Available from: [Link]

  • Centers for Disease Control and Prevention. (2013). HHS Public Access. Available from: [Link]

  • Abdel-Rahman, A., Abou-Donia, M. B., & Duke, S. O. (2001). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, Part B, 4(3), 335-359. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Public Health Statement for DEET (N,N-Diethyl-meta-Toluamide). Available from: [Link]

  • Gu, X., & Xia, D. (2012). Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats. Journal of Applied Toxicology, 33(10), 1094-1101. Available from: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Available from: [Link]

  • Kuklenyik, P., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. PubMed. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Available from: [Link]

  • Centers for Disease Control and Prevention. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-isotope dilution tandem mass spectrometry. Available from: [Link]

  • Barr, D. B., et al. (2000). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 330-334. Available from: [Link]

  • National Pesticide Information Center. (2011). DEET Technical Fact Sheet. Available from: [Link]

  • Centers for Disease Control and Prevention. (2013). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Available from: [Link]

  • da Silva, D. L., et al. (2018). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. ResearchGate. Available from: [Link]

  • Morales-Prieto, N., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. ResearchGate. Available from: [Link]

  • Qiu, H., Jun, H. W., & McCall, J. W. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27. Available from: [Link]

  • Centers for Disease Control and Prevention. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available from: [Link]

  • Gibson, E. A., et al. (2020). Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers. American Journal of Public Health, 110(5), 725-727. Available from: [Link]

  • Novotná, P., et al. (2020). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 16(1), 1-18. Available from: [Link]

  • St. Clair, R. M., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149-157. Available from: [Link]

  • Yoshida, T., et al. (2021). Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults. Journal of Chromatography B, 1180, 122883. Available from: [Link]

  • Tero-Vescan, A., et al. (2023). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica, 69(3), 131-136. Available from: [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity II LC System. Available from: [Link]

  • Le, T. D., & Le, A. T. (2019).
  • Dressel, G. T., et al. (2024). Use of rhodamine B as a biomarker in a simulated oral vaccine deployment against bovine tuberculosis in white-tailed deer. Frontiers in Veterinary Science, 11, 1334994. Available from: [Link]

  • Dressel, G. T., et al. (2024). Use of rhodamine B as a biomarker in a simulated oral vaccine deployment against bovine tuberculosis in white-tailed deer. ResearchGate. Available from: [Link]

Sources

In Vitro Generation of N,N-diethyl-3-(hydroxymethyl)benzamide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the in vitro synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide. This compound, a hydroxylated analog of the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), serves as a valuable molecule for metabolic studies, toxicological assessments, and as a building block in medicinal chemistry. This document moves beyond a simple recitation of steps to deliver a deeper understanding of the synthetic strategy, the causality behind procedural choices, and the self-validating analytical methods required to ensure the integrity of the final product. We present two robust, field-proven synthetic routes starting from 3-(hydroxymethyl)benzoic acid: one employing an acid chloride intermediate and another utilizing a direct coupling agent. Each protocol is detailed with step-by-step instructions, supported by mechanistic insights and characterization data expectations.

Introduction to this compound

Chemical Identity and Properties

This compound is a substituted benzamide with the chemical formula C₁₂H₁₇NO₂ and a molecular weight of approximately 207.27 g/mol [1][2]. It is structurally characterized by a central benzene ring substituted at positions 1, 3, and 5 with a diethylamide group and a hydroxymethyl group, respectively. While not as extensively studied as its parent compound DEET, its synthesis is of significant interest for several research applications.

Rationale for In Vitro Synthesis

The controlled, laboratory-scale generation of this compound is critical for a variety of research endeavors:

  • Metabolite Identification: As a potential metabolite of DEET, a pure analytical standard is required for confirmation in biological matrices.

  • Pharmacological Screening: The introduction of a hydroxyl group can significantly alter the pharmacological and toxicological profile of the parent molecule, warranting investigation.

  • Reference Standard: A well-characterized in-house standard is essential for quantitative analysis in environmental and biological studies[1][3][4].

  • Derivatization Chemistry: The hydroxymethyl group provides a reactive handle for further chemical modifications, making it a useful synthetic intermediate.

Overview of Synthetic Strategies

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry[5]. Amide bonds are typically formed by the condensation of a carboxylic acid and an amine[6][7][8]. However, the direct reaction is often inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt[9]. Therefore, activation of the carboxylic acid is necessary. This guide will detail two primary activation strategies:

  • Conversion to an Acid Chloride: A classic and high-yielding method involving a reactive acyl chloride intermediate.

  • Direct Coupling with a Reagent: A milder, one-pot approach using a coupling agent to facilitate amide bond formation without isolating a reactive intermediate.

Retrosynthetic Analysis and Strategy Selection

The logical approach to designing the synthesis of this compound is to disconnect the most synthetically accessible bond. The amide C-N bond is the ideal point for this disconnection, as it retrosynthetically leads to two readily available or easily synthesized precursors: 3-(hydroxymethyl)benzoic acid and diethylamine.

G Target This compound Disconnect Amide C-N Disconnection Target->Disconnect Precursors 3-(hydroxymethyl)benzoic acid + Diethylamine Disconnect->Precursors Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

This analysis confirms that 3-(hydroxymethyl)benzoic acid is the optimal starting material. The primary strategic decision lies in how to activate its carboxyl group to react efficiently with diethylamine while ensuring the integrity of the benzylic alcohol functional group.

Detailed Synthesis Protocols

The following sections provide detailed, step-by-step methodologies for two distinct and reliable synthetic routes.

Method A: Synthesis via Acid Chloride Intermediate

This two-step method first activates the carboxylic acid by converting it to a highly reactive acid chloride, which then readily reacts with the amine. This approach is robust and generally provides high yields.

Causality: The conversion of the carboxylic acid's -OH group to a chlorine atom using thionyl chloride (SOCl₂) transforms it into an excellent leaving group, dramatically increasing the electrophilicity of the carbonyl carbon[10]. The subsequent addition of diethylamine, a nucleophile, proceeds via a rapid nucleophilic acyl substitution[11][12]. A tertiary amine base like triethylamine is used in the second step to neutralize the HCl byproduct generated, preventing the protonation and deactivation of the diethylamine nucleophile[11].

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation SM 3-(hydroxymethyl)benzoic acid Reagent1 + SOCl₂ (Thionyl Chloride) Solvent: Toluene (anhydrous) Condition: Reflux SM->Reagent1 Intermediate 3-(chloromethyl)benzoyl chloride (Intermediate) Reagent1->Intermediate Reagent2 + Diethylamine (HN(Et)₂) + Triethylamine (Et₃N) Solvent: CH₂Cl₂ (anhydrous) Condition: 0 °C to RT Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Synthetic pathway for Method A.

Experimental Protocol:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(hydroxymethyl)benzoic acid (1.0 eq).

    • Add anhydrous toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl). The reaction is complete when gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (in a fume hood) to yield the crude 3-(chloromethyl)benzoyl chloride, which is used immediately in the next step.

  • Amidation:

    • In a separate flask, dissolve diethylamine (~2.2 eq) and triethylamine (~1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath[11].

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous CH₂Cl₂.

    • Add the acid chloride solution dropwise to the stirred amine solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours[11].

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue using silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Method B: Direct Amidation using 1,1'-Carbonyldiimidazole (CDI)

This one-pot method avoids the harsh reagents and conditions of Method A, making it suitable for more sensitive substrates. It proceeds through a highly reactive acylimidazole intermediate.

Causality: CDI is an excellent coupling reagent that reacts with the carboxylic acid to form an N-acylimidazole[13][14]. This intermediate is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid but is stable enough to be formed in a controlled manner. The byproducts of this reaction, imidazole and CO₂, are easily removed, simplifying purification[14].

Experimental Protocol:

  • Activation and Amidation:

    • To a flame-dried flask under an inert atmosphere, add 3-(hydroxymethyl)benzoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

    • Add 1,1'-Carbonyldiimidazole (CDI, ~1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the acylimidazole intermediate (evolution of CO₂ will be observed).

    • Once activation is complete (indicated by cessation of CO₂ evolution), add diethylamine (~1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and dilute with additional CH₂Cl₂.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted diethylamine and imidazole) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography as described in Method A.

General Experimental Workflow and Characterization

A successful synthesis is validated by a rigorous workflow encompassing purification and multi-faceted analytical characterization.

G Start Synthesis Reaction (Method A or B) Workup Aqueous Workup (Extraction & Washing) Start->Workup Dry Drying & Concentration Workup->Dry Purify Column Chromatography Dry->Purify Characterize Analytical Characterization Purify->Characterize NMR ¹H & ¹³C NMR Characterize->NMR MS Mass Spectrometry Characterize->MS HPLC HPLC (Purity) Characterize->HPLC

Caption: Overall experimental and analytical workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic CH₂ protons of the hydroxymethyl group, the methylene (CH₂) and methyl (CH₃) protons of the two ethyl groups, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the carbons of the ethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 208.13, confirming the molecular weight of 207.27[1][2].

  • HPLC: High-Performance Liquid Chromatography using a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the final compound, which should ideally be >95% for research applications.

Data Summary and Expected Outcomes

This table summarizes the key parameters and expected outcomes for the described synthetic methods.

ParameterMethod A: Acid ChlorideMethod B: Direct Coupling (CDI)
Starting Material 3-(hydroxymethyl)benzoic acid3-(hydroxymethyl)benzoic acid
Key Reagents SOCl₂, Diethylamine, Et₃NCDI, Diethylamine
Reaction Conditions Step 1: Reflux; Step 2: 0°C to RTRoom Temperature
Complexity Two steps, requires handling of corrosive reagentsOne-pot, milder conditions
Typical Yield 70-90%65-85%
Purity (Post-Chroma.) >95%>95%
Key Byproducts SO₂, HCl, Triethylamine HClImidazole, CO₂

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Amines (Diethylamine, Triethylamine): Volatile, flammable, and corrosive. Work in a well-ventilated fume hood.

  • Solvents (Dichloromethane, Toluene): Handle in a fume hood. Dichloromethane is a suspected carcinogen.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The in vitro generation of this compound can be reliably achieved through standard organic synthesis techniques. The choice between the acid chloride method and the direct coupling agent method depends on the available equipment, scale, and sensitivity of other functional groups in more complex analogs. Method A is a high-yielding, classic approach, while Method B offers milder conditions and a simplified one-pot procedure. Both pathways, when coupled with rigorous purification and comprehensive analytical characterization, provide a reliable source of this valuable compound for advanced research applications.

References

  • Pan, B., Huang, D. M., Sun, H. T., Song, S. N., & Sun, X. B. (2023). Amide Synthesis by Acylation. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Pattabiraman, M., & Bode, J. W. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550-2553. Available at: [Link]

  • Ishihara, K. (2019). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. MDPI. Available at: [Link]

  • Rehman, A. U., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Cossy, J., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2550–2553. Available at: [Link]

  • Allen Institute. (n.d.). How is benzoic acid converted to Benzyl alcohol. Available at: [Link]

  • ChemBK. (n.d.). benzamide, N,N-diethyl-3-methyl-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68791473, C24H34N2O2. PubChem. Available at: [Link]

  • Prakash, G. K. S., & Olah, G. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(27), 3475–3477. Available at: [Link]

  • Brainly.in. (2016). Convert benzyl chloride to benzyl alcohol. Available at: [Link]

  • Unacademy. (n.d.). How Do You Convert Benzyl Chloride to Benzyl Alcohol?. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Available at: [Link]

  • Valdés, O., et al. (2020). N,N-Diethyl-3-methylbenzamide. Molecules, 25(22), 5466. Available at: [Link]

  • Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • Khadse, S. C., & Chatpalliwar, V. A. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. Arabian Journal of Chemistry. Available at: [Link]

  • YouTube. (2020). Synthesis of Benzamide. Available at: [Link]

  • askIITians. (n.d.). How are the following conversions brought? i. benzyl chloride to benz. Available at: [Link]

  • Amerigo Scientific. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Available at: [Link]

  • Dung, N. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-249. Available at: [Link]

  • Dung, N. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Available at: [Link]

  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]

  • Wellington Laboratories. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. PubChem. Available at: [Link]

  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

The Cytochrome P450-Mediated Oxidation of DEET: A Technical Guide to the Metabolic Formation of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

This technical guide delineates the metabolic journey of N,N-diethyl-m-toluamide (DEET), the ubiquitous active ingredient in many insect repellents, to its primary human metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), also known as BALC in some literature. Our focus is to provide drug development professionals, toxicologists, and research scientists with a comprehensive understanding of this critical biotransformation pathway. We will move beyond a mere description of the metabolic process to an in-depth exploration of the enzymatic machinery involved, the causal logic behind experimental designs to probe this pathway, and detailed, field-proven protocols for its in vitro investigation. This document is structured to serve as a practical reference for laboratory application and a foundational resource for further toxicological and pharmacokinetic studies.

The Metabolic Predominance of Ring Methyl Oxidation in DEET Biotransformation

Upon systemic absorption, DEET undergoes extensive metabolism, with virtually no parent compound being excreted unchanged in the urine.[1] The metabolic fate of DEET is primarily dictated by two major oxidative pathways: N-deethylation and oxidation of the aromatic methyl group.[2][3] In humans, the latter pathway, ring methyl hydroxylation, is the predominant route, leading to the formation of DHMB.[2][3] This initial oxidative step is a critical detoxification event, rendering the DEET molecule more polar and susceptible to further metabolism and subsequent excretion.

The enzymatic catalysis of this hydroxylation is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the phase I metabolism of a vast array of xenobiotics.[4] Understanding the specific CYP isoforms responsible for DEET metabolism is paramount for predicting potential drug-drug interactions and assessing inter-individual variability in its clearance and potential toxicity.

Elucidating the Key Enzymatic Player: The Central Role of CYP2B6

Extensive in vitro studies utilizing human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes have unequivocally identified CYP2B6 as the principal catalyst in the formation of DHMB from DEET.[2] While other isoforms, such as CYP1A2, CYP2D6, and CYP2E1, have demonstrated the ability to metabolize DEET to DHMB to a lesser extent, the contribution of CYP2B6 is paramount. This specificity has significant implications for individuals with genetic polymorphisms in the CYP2B6 gene, which may lead to altered metabolic profiles and potentially different responses to DEET exposure.

The conversion of DEET to DHMB by CYP2B6 follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[3] While the precise Km and Vmax values for human CYP2B6-mediated DHMB formation are not consistently reported across the literature, the characterization of this pathway as following Michaelis-Menten kinetics allows for the application of established enzyme inhibition and induction models to predict the impact of co-administered compounds on DEET metabolism.

The metabolic cascade does not terminate with DHMB. This primary metabolite can undergo further oxidation to form N,N-diethyl-m-carboxamide-benzoic acid, further increasing its water solubility and facilitating its elimination from the body.[1]

Below is a visual representation of the primary metabolic activation of DEET to DHMB.

DEET_Metabolism DEET N,N-diethyl-m-toluamide (DEET) DHMB This compound (DHMB) DEET->DHMB Ring Methyl Hydroxylation Enzyme CYP2B6 (Principal Enzyme) Enzyme->DEET Catalyzes Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis Incubation_Mix Prepare Incubation Mixture: - DEET (Substrate) - Enzyme Source (HLMs or rCYP) - Buffer Initiate_Reaction Initiate Reaction with NADPH-Generating System Incubation_Mix->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Extract Extract Metabolites (e.g., Solid-Phase Extraction) Quench->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

Sources

The Biological Significance of N,N-diethyl-3-(hydroxymethyl)benzamide Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of the metabolic genesis, analytical methodologies, and biological implications of a primary N,N-diethyl-m-toluamide (DEET) metabolite.

Introduction

N,N-diethyl-3-(hydroxymethyl)benzamide, systematically referred to as N,N-diethyl-m-hydroxymethylbenzamide and commonly abbreviated as BALC or DHMB, is a principal oxidative metabolite of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET). The formation of this metabolite represents a critical step in the detoxification and elimination of DEET from the body. For researchers, scientists, and professionals in drug development, a thorough understanding of the pathways leading to its formation, its subsequent metabolic fate, and its intrinsic biological activities is paramount for evaluating the safety and efficacy of DEET-containing formulations. This technical guide provides an in-depth analysis of the biological significance of this compound, from its enzymatic origins to its analytical quantification and toxicological relevance.

Metabolic Formation: The Cytochrome P450 Pathway

The biotransformation of DEET to this compound is primarily a Phase I metabolic reaction occurring in the liver. This process is catalyzed by the super-family of heme-thiolate enzymes known as cytochrome P450 (CYP). Specifically, the reaction involves the oxidation of the methyl group at the meta-position of the benzamide ring of DEET.

The primary enzymatic drivers of this hydroxylation reaction in humans have been identified through in vitro studies using human liver microsomes (HLM) and cDNA-expressed P450 isoforms.[1][2] The key CYP isozymes responsible for the formation of this compound are:

  • CYP2B6: This is the principal enzyme involved in the ring methyl oxidation of DEET.[1][2]

  • CYP1A2, CYP2D6*1, and CYP2E1: These isoforms also contribute to the formation of this metabolite, albeit to a lesser extent than CYP2B6.[1]

The formation of this compound follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[3] At lower concentrations of DEET, the oxidation of the ring methyl group is the favored metabolic pathway.[3]

DEET_Metabolism DEET N,N-diethyl-m-toluamide (DEET) Metabolite This compound DEET->Metabolite Ring Methyl Oxidation P450s Cytochrome P450 Enzymes (Primarily CYP2B6) P450s->DEET

Figure 1: Primary metabolic pathway for the formation of this compound from DEET.

Comparative Metabolism

Significant inter-species differences exist in the metabolism of DEET. While the formation of this compound is a major pathway in humans, the relative contributions of different metabolic routes can vary in other species such as rats and mice. Studies using rat liver microsomes (RLM) have shown a higher affinity for DEET metabolism compared to human liver microsomes.[1][2] In rats, further oxidation of the hydroxymethyl group to a carboxylic acid to form 3-(diethylcarbamoyl)benzoic acid is a prominent metabolic step.[4]

SpeciesPrimary P450 Isoforms for HydroxylationNotes
Human CYP2B6 (principal), CYP1A2, CYP2D6*1, CYP2E1Ring hydroxylation is a major metabolic pathway.[1][2]
Rat P450 enzymesExhibit higher affinity for DEET metabolism than human microsomes.[1][2]
Mouse P450 enzymesDEET has been shown to induce the CYP2B family in mice, leading to increased hydroxylation.[1]

Table 1: Comparative overview of cytochrome P450 involvement in the formation of this compound across species.

Biological Significance and Toxicological Profile

The formation of this compound is predominantly a detoxification mechanism. The addition of a hydroxyl group increases the polarity of the DEET molecule, facilitating its further metabolism and subsequent excretion from the body, primarily in the urine. This metabolite, along with other DEET metabolites, is used as a biomarker for assessing human exposure to DEET-containing products.

The intrinsic toxicity of this compound itself has not been extensively studied as an isolated compound. The majority of toxicological data pertains to the parent compound, DEET. However, the metabolic pathway leading to this hydroxylated metabolite is considered a crucial step in mitigating the potential for DEET accumulation and associated adverse effects. It is important to note that DEET itself has been associated with rare instances of neurotoxicity, and understanding its metabolism is key to a comprehensive risk assessment.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the formation of this compound from DEET using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • N,N-diethyl-m-toluamide (DEET)

  • This compound analytical standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and DEET at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

InVitro_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis A Combine HLM, DEET, and Buffer B Pre-incubate at 37°C A->B C Add NADPH Regenerating System B->C D Incubate at 37°C C->D E Quench with ACN & Internal Standard D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Figure 2: Experimental workflow for in vitro metabolism of DEET.

Analytical Quantification by LC-MS/MS

The quantification of this compound is typically achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection of the metabolite in complex biological matrices like urine or microsomal incubates.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed.

  • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard to ensure accurate quantification.

Chemical Synthesis of Analytical Standard

The availability of a pure analytical standard of this compound is essential for accurate quantification in research. While various methods exist for the synthesis of amides, a specific protocol for this hydroxylated metabolite is required. A plausible synthetic route involves the following steps:

  • Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)benzoic acid is first protected to prevent its reaction in the subsequent amidation step.

  • Activation of the Carboxylic Acid: The carboxylic acid is then activated, for example, by conversion to an acid chloride using a reagent like thionyl chloride.

  • Amidation: The activated carboxylic acid is reacted with diethylamine to form the amide bond.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield the final product, this compound.

Purification is typically achieved through column chromatography, and the structure is confirmed by techniques such as NMR and mass spectrometry.

Conclusion

The formation of this compound is a cornerstone of DEET metabolism, representing a primary detoxification pathway mediated by cytochrome P450 enzymes, with CYP2B6 playing a leading role. For researchers in toxicology and drug development, understanding the kinetics and inter-species variability of this metabolic conversion is crucial for the accurate assessment of DEET's safety profile. Furthermore, the development of robust analytical methods for its quantification and the availability of a certified analytical standard are indispensable for conducting reliable in vitro and in vivo studies. Future research should aim to further elucidate the intrinsic biological activity of this metabolite to provide a more complete picture of its overall biological significance.

References

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug metabolism and disposition, 30(3), 289–294. [Link]

  • ResearchGate. (2015). (PDF) In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. [Link]

  • Constantino, L., & Iley, J. (1999). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 29(6), 645–654. [Link]

  • Schoenig, G. P., Hart, E. R., Osimitz, T. G., & Llanso, S. (1996). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition, 24(2), 156–163. [Link]

Sources

An In-depth Technical Guide to the Environmental Persistence and Fate of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB) is a primary human and environmental metabolite of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET). As DEET is applied directly to the skin and clothing, it is frequently washed into wastewater systems during showering and laundering, leading to its ubiquitous presence in aquatic environments.[1] Consequently, understanding the environmental persistence and fate of its major metabolites, such as DHMB, is critical for a comprehensive ecological risk assessment.

This technical guide provides a thorough analysis of the current state of knowledge regarding the environmental behavior of DHMB. Due to a notable scarcity of direct experimental data for this specific metabolite, this document synthesizes information from studies on the parent compound, DEET, and its broader class of metabolites. Where experimental data for DHMB is unavailable, this guide employs predictive models for its physicochemical properties and draws logical inferences from the well-documented environmental fate of DEET. This approach not only summarizes existing information but also highlights critical data gaps to guide future research in this area.

Physicochemical Properties of this compound

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. While extensive experimental data for DHMB is not available, we can predict these properties using Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™. These predictions provide a valuable starting point for assessing the likely environmental behavior of DHMB.

PropertyValue (DEET)Predicted Value (DHMB)Significance for Environmental Fate
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO₂The addition of a hydroxyl group in DHMB is expected to increase its polarity and water solubility compared to DEET.
Molar Mass 191.27 g/mol 207.27 g/mol A slight increase in mass with minimal impact on environmental fate.
CAS Number 134-62-372236-22-7Unique identifier for the specific chemical substance.
Water Solubility >1000 mg/L at 25°C[2]Predicted: 6883 - 19937 mg/L[3]High water solubility suggests DHMB will predominantly partition into the aqueous phase in the environment and have low potential for bioaccumulation in fatty tissues.
Vapor Pressure 5.6 x 10⁻³ mmHg at 20°C[2]Predicted: LowA low predicted vapor pressure indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway.
Log K_ow_ 2.02[2]Predicted: 1.641[4]The low octanol-water partition coefficient suggests a low potential for bioaccumulation and strong partitioning into water rather than organic matter in soil and sediment.
Soil Sorption (K_oc_) 300 L/kg[2]Predicted: Low to ModerateThe increased polarity of DHMB compared to DEET suggests it will have even lower sorption to soil organic carbon, indicating a higher potential for mobility in soil and leaching into groundwater.

Note: Predicted values are generated using QSAR models and should be used as estimates in the absence of experimental data.

Abiotic Degradation: Photodegradation and Hydrolysis

Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment.

Photodegradation

Direct photolysis of the parent compound, DEET, is not considered a major degradation pathway as it does not significantly absorb sunlight at environmentally relevant wavelengths.[5] However, indirect photodegradation through reactions with hydroxyl radicals in the atmosphere and water can occur. The predicted atmospheric half-life of DEET is short, on the order of hours.[1][6]

For DHMB, the introduction of a hydroxymethyl group may slightly alter its light-absorbing properties, but significant direct photolysis is still unlikely. The primary photodegradation pathway for DHMB in sunlit surface waters and the atmosphere is expected to be through reaction with photochemically produced hydroxyl radicals, similar to DEET. Studies on the photocatalytic transformation of DEET have shown that initial reactions involve hydroxylation and oxidation of the alkyl groups.[7] It is plausible that DHMB, already a product of oxidation, would be susceptible to further oxidation and eventual mineralization.

Hydrolysis

DEET is stable to hydrolysis at environmentally relevant pH values.[2] Given that the amide bond in DHMB is the same as in DEET, DHMB is also expected to be hydrolytically stable under typical environmental conditions (pH 4-9). Therefore, hydrolysis is not considered a significant removal mechanism for DHMB in the environment.

Biotic Degradation

Biodegradation is a key process for the removal of DEET and its metabolites from the environment.

Aerobic Biodegradation

DEET is considered to be readily biodegradable, although degradation rates can be variable depending on environmental conditions.[8] The biodegradation of DEET can proceed through several pathways, including:

  • Oxidation of the methyl group: This is a primary metabolic pathway in mammals and is responsible for the formation of DHMB.

  • N-deethylation: The removal of one or both ethyl groups from the amide nitrogen.

  • Amide hydrolysis: Cleavage of the amide bond to form 3-methylbenzoic acid and diethylamine.

Studies have shown that microorganisms are capable of degrading DEET. For instance, the bacterium Pseudomonas putida has been shown to metabolize DEET by hydrolyzing the amide bond.[9] Fungi have also been observed to metabolize DEET, producing metabolites with lower toxicity than the parent compound.[2]

As DHMB is an initial oxidation product of DEET, it is expected to be readily biodegradable. The presence of the hydroxyl group may even make it more susceptible to further microbial attack compared to DEET. The likely subsequent biodegradation steps would involve further oxidation of the hydroxymethyl group to a carboxylic acid, followed by ring cleavage.

Biodegradation_Pathway DEET N,N-diethyl-m-toluamide (DEET) DHMB This compound (DHMB) DEET->DHMB Oxidation of methyl group Carboxylic_Acid 3-(diethylcarbamoyl)benzoic acid DHMB->Carboxylic_Acid Further Oxidation Ring_Cleavage Ring Cleavage Products Carboxylic_Acid->Ring_Cleavage Microbial Degradation Mineralization CO2 + H2O + Biomass Ring_Cleavage->Mineralization Microbial Degradation

Caption: Proposed aerobic biodegradation pathway of DEET via the formation of DHMB.

Environmental Distribution and Mobility

The high water solubility and low predicted octanol-water partition coefficient of DHMB strongly suggest that it will primarily reside in the aqueous phase of the environment.

Sorption to Soil and Sediment

The soil organic carbon-water partitioning coefficient (K_oc_) is a key parameter for predicting the mobility of a chemical in soil. DEET has a moderate K_oc_ value, indicating some potential for sorption to soil organic matter.[2] Given that DHMB is more polar than DEET, it is expected to have a lower K_oc_ value. This implies that DHMB will have a lower tendency to adsorb to soil and sediment particles and will, therefore, be more mobile in the soil column. This increased mobility raises the potential for DHMB to leach from soil into groundwater.

Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is often estimated from its octanol-water partition coefficient (log K_ow_). DEET has a low log K_ow_ and a low potential for bioaccumulation.[6] The predicted log K_ow_ for DHMB is even lower than that of DEET, indicating a very low potential for bioaccumulation in aquatic organisms. Its high water solubility and rapid metabolism and excretion from organisms further reduce the likelihood of significant bioaccumulation.

Analytical Methodologies for Environmental Samples

The detection and quantification of DHMB in environmental matrices typically require sensitive analytical techniques due to its expected low concentrations. The most common approach involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Analysis of DHMB in Water Samples

This protocol provides a general workflow for the analysis of DHMB in surface water or wastewater effluent.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Store samples at 4°C and analyze as soon as possible. If storage is necessary, freeze at -20°C.

2. Solid-Phase Extraction (SPE):

  • Purpose: To concentrate the analyte and remove interfering matrix components.

  • Cartridge: Use a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Loading: Pass a known volume of the water sample (e.g., 100-500 mL) through the cartridge.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.

  • Elution: Elute the retained DHMB with a small volume of an organic solvent, such as methanol or acetonitrile.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase HPLC column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor at least two transitions (precursor ion → product ion) for confirmation of DHMB.

  • Quantification: Use an internal standard (e.g., a deuterated analog of DHMB) and a calibration curve prepared with certified reference standards.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample_Collection 1. Water Sample Collection SPE 2. Solid-Phase Extraction (SPE) Sample_Collection->SPE Elution 3. Elution of Analyte SPE->Elution HPLC 4. HPLC Separation Elution->HPLC MSMS 5. MS/MS Detection HPLC->MSMS Data_Analysis 6. Quantification MSMS->Data_Analysis

Caption: General workflow for the analysis of DHMB in water samples.

Ecotoxicity

Direct ecotoxicity data for DHMB is very limited. However, studies on the ecotoxicity of DEET provide some context. DEET exhibits low to moderate acute toxicity to aquatic organisms.[6] One study on the fungal metabolism of DEET found that the resulting metabolites were less toxic to the aquatic invertebrate Daphnia magna than the parent compound.[2] This suggests that the environmental degradation of DEET to metabolites like DHMB may be a detoxification process. However, without direct testing of DHMB on a range of aquatic and terrestrial organisms, its ecotoxicological profile remains largely unknown.

Conclusion and Future Directions

This compound (DHMB) is an important metabolite of the widely used insect repellent DEET. Based on its chemical structure and predictive modeling, DHMB is expected to be a polar, water-soluble compound with low potential for bioaccumulation and volatilization. Its primary environmental fate is likely driven by microbial degradation in soil and water. Due to its predicted high mobility, there is a potential for DHMB to leach into groundwater.

A significant data gap exists regarding the experimental determination of DHMB's physicochemical properties, its rates of abiotic and biotic degradation under various environmental conditions, and its ecotoxicity. Future research should prioritize:

  • Experimental determination of key physicochemical properties (water solubility, K_ow_, vapor pressure, K_oc_).

  • Standardized biodegradation and photodegradation studies (e.g., following OECD guidelines) to determine the persistence of DHMB in soil and water.

  • Ecotoxicological testing on a range of relevant aquatic and terrestrial organisms to accurately assess its environmental risk.

A more complete understanding of the environmental fate of DHMB is essential for a comprehensive risk assessment of the widespread use of DEET.

References

  • National Pesticide Information Center. (2008). DEET Technical Fact Sheet. [Link]

  • Weeks, J. A., Guiney, P. D., & Nikiforov, A. I. (2012). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated Environmental Assessment and Management, 8(1), 120-134. [Link]

  • Costanzo, S. D., Watkinson, A. J., Murby, E. J., Kolpin, D. W., & Sandstrom, M. W. (2007). Is there a risk associated with the insect repellent DEET (N,N-diethyl-m-toluamide) commonly found in aquatic environments?. Science of The Total Environment, 384(1-3), 214-220. [Link]

  • Rivera-Cancel, G., L. J. G. Chan, and E. L. Madsen. (2007). Bacterial degradation of N,N-diethyl-m-toluamide (DEET): cloning and heterologous expression of DEET hydrolase. Applied and Environmental Microbiology, 73(9), 3105-3108. [Link]

  • U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED) for DEET. [Link]

  • Medana, C., Calza, P., Dal Bello, F., Raso, E., Minero, C., & Baiocchi, C. (2011). Multiple unknown degradants generated from the insect repellent DEET by photoinduced processes on TiO2. Journal of Mass Spectrometry, 46(1), 24-40. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-m-toluamide). [Link]

  • Kuklenyik, Z., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). A fast on-line solid phase extraction-high performance liquid chromatography-isotope dilution tandem mass spectrometry method to measure DEET and two of its metabolites in urine. Journal of Chromatography B, 930, 99-105. [Link]

  • Aronson, D., Weeks, J., Meylan, W., Guiney, P., Howard, P., & Lampi, M. (2012). Environmental release, environmental concentrations, and ecological risk of N, N-Diethyl-m-toluamide (DEET). Integrated environmental assessment and management, 8(1), 135-152. [Link]

  • U.S. Environmental Protection Agency. (2012). EPI Suite™ User's Guide. [Link]

  • PubChem. This compound. [Link]

  • U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Spectroscopic Features

N,N-diethyl-3-(hydroxymethyl)benzamide (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ) possesses several key functional groups that will dictate its spectroscopic signature: a disubstituted aromatic ring, a tertiary amide, and a primary alcohol.[1] Understanding the interplay of these groups is crucial for accurate spectral interpretation.

The central analytical challenge in this molecule is the restricted rotation around the amide C-N bond. This phenomenon, common in N,N-disubstituted benzamides, can lead to magnetic non-equivalence of the N-ethyl groups, resulting in more complex NMR spectra than might be initially anticipated.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the ethyl groups of the diethylamide, and the hydroxyl proton. Due to the restricted amide bond rotation, the two ethyl groups may be diastereotopic, leading to separate signals for each methylene and methyl group.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Multiplet4HAr-HThe four protons on the disubstituted benzene ring will appear as a complex multiplet.
~ 4.7Singlet2HAr-CH₂-OHThe benzylic protons are adjacent to an oxygen and an aromatic ring, leading to a downfield shift.
~ 3.2 - 3.6Broad Multiplet4HN-(CH₂CH₃)₂Due to restricted rotation, the methylene protons of the two ethyl groups may appear as two distinct, potentially broad signals.
~ 2.5 - 3.5Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.
~ 1.1 - 1.3Broad Multiplet6HN-(CH₂CH₃)₂The methyl protons of the two ethyl groups may also appear as two distinct, broad triplets.

Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton signal. Variable temperature NMR studies could be employed to investigate the rotational barrier of the C-N amide bond. At higher temperatures, the rate of rotation increases, which can lead to the coalescence of the separate ethyl group signals into a single quartet and triplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~ 171C=OThe amide carbonyl carbon is characteristically found in this downfield region.
~ 140Ar-C (quaternary)The aromatic carbon bearing the hydroxymethyl group.
~ 137Ar-C (quaternary)The aromatic carbon bearing the amide group.
~ 123 - 129Ar-CHAromatic carbons with attached protons.
~ 64Ar-CH₂-OHThe benzylic carbon is deshielded by the attached oxygen atom.
~ 39, 43N-(CH₂)₂The methylene carbons of the ethyl groups may show distinct signals due to restricted rotation.
~ 13, 14N-(CH₂CH₃)₂The methyl carbons of the ethyl groups may also have slightly different chemical shifts.

Workflow for NMR Analysis:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) tms Add internal standard (e.g., TMS) dissolve->tms tube Transfer to NMR tube tms->tube instrument Place sample in NMR spectrometer (e.g., 400 MHz) tube->instrument h1_acq Acquire 1H NMR spectrum instrument->h1_acq c13_acq Acquire 13C NMR spectrum instrument->c13_acq process Process raw data (Fourier transform, phase correction, baseline correction) h1_acq->process c13_acq->process integrate Integrate 1H signals process->integrate assign Assign signals based on chemical shifts, multiplicities, and integration integrate->assign structure Confirm structure assign->structure

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide, alcohol, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200-3500Broad, MediumO-H (Alcohol)Stretching
3000-3100MediumC-H (Aromatic)Stretching
2850-3000MediumC-H (Aliphatic)Stretching
1630-1660StrongC=O (Amide)Stretching
1500-1600MediumC=C (Aromatic)Ring Stretching
1000-1300StrongC-O (Alcohol)Stretching
690-900MediumC-H (Aromatic)Out-of-plane Bending

Experimental Causality: The IR spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). The broadness of the O-H stretch is due to hydrogen bonding.[3][4] The strong C=O stretch is a hallmark of the amide functional group and its position can be influenced by conjugation with the aromatic ring.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS, the molecular ion peak ([M]⁺) at m/z = 207 would be expected. The fragmentation of benzamides is often characterized by cleavage of the amide bond.[6][7][8][9]

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentRationale
207[C₁₂H₁₇NO₂]⁺Molecular ion
178[M - C₂H₅]⁺Loss of an ethyl group from the diethylamide moiety.
135[M - N(C₂H₅)₂]⁺Cleavage of the amide C-N bond, forming a benzoyl-type cation.
107[C₇H₇O]⁺Further fragmentation of the m/z 135 fragment.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column. A typical temperature program would start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Diagram of Mass Spectrometry Fragmentation:

G M [M]⁺˙ m/z = 207 F178 [M - C₂H₅]⁺ m/z = 178 M->F178 - C₂H₅ F135 [M - N(C₂H₅)₂]⁺ m/z = 135 M->F135 - N(C₂H₅)₂ F107 [C₇H₇O]⁺ m/z = 107 F135->F107 - CO F77 [C₆H₅]⁺ m/z = 77 F107->F77 - CH₂O

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the fundamental principles of spectroscopy and drawing comparisons with closely related structures, researchers can confidently identify and characterize this important metabolite. The provided protocols and interpretations serve as a valuable resource for those working in drug metabolism, analytical chemistry, and related fields.

References

  • American Chemical Society. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • CSIRO Publishing. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molbank. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide. PubChem. Retrieved from [Link]

  • BioMagResBank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link]

  • SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N,N-Diethylbenzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. Retrieved from [Link]

Sources

"N,N-diethyl-3-(hydroxymethyl)benzamide" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-diethyl-3-(hydroxymethyl)benzamide, a significant metabolite of the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET). This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and analytical chemistry who require detailed information on the chemical identity, properties, biological relevance, and handling of this compound.

Chemical Identity and Descriptors

This compound, also known by synonyms such as BALC cpd and omega-Hydroxy-DEET, is a primary metabolite of DEET.[1][2] Its unique chemical structure and identifiers are crucial for accurate documentation and research.

Below is a summary of its key chemical identifiers:

IdentifierValueSource
CAS Number 72236-22-7[1][3][4]
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₇NO₂[1][4]
Molecular Weight 207.27 g/mol [1][2]
Canonical SMILES CCN(CC)C(=O)C1=CC=CC(=C1)CO[1]
InChI InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3[1]
InChIKey FRZJZRVZZNTMAW-UHFFFAOYSA-N[1]
PubChem CID 155712[1]
DSSTox Substance ID DTXSID70222550[1]

Physicochemical Properties

PropertyValue (for DEET, unless specified)Source
Physical State Liquid (at room temperature)[5]
Boiling Point 111 °C at 1 mmHg[6]
Melting Point -45 °C[1]
Water Solubility Low[7]
Solubility in Organic Solvents Soluble in ethanol, acetone, and other polar organic solvents[5]
XLogP3 0.8 (for this compound)[2]

Synthesis and Biosynthesis

Laboratory Synthesis

While specific, detailed laboratory synthesis protocols for this compound are not widely published, a common synthetic route for structurally similar N,N-diethylbenzamides involves the acylation of diethylamine with the corresponding benzoyl chloride. A plausible synthetic approach for this compound would involve the reaction of 3-(chloromethyl)benzoyl chloride with diethylamine, followed by hydrolysis of the chloromethyl group.

A general procedure for the synthesis of a related compound, N,N-diethylbenzamide, is as follows:

  • A solution of diethylamine and a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., methylene chloride) is prepared and cooled in an ice bath.

  • Benzoyl chloride is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or column chromatography.[8]

Biosynthesis via DEET Metabolism

This compound is a major oxidative metabolite of DEET in humans and other mammals.[9][10] The biotransformation is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[9] Specifically, the oxidation of the methyl group on the benzene ring of DEET leads to the formation of this hydroxymethyl metabolite.[3][9]

Several CYP isoenzymes have been identified as being involved in this metabolic pathway, with CYP2B6 being the principal enzyme responsible for the formation of this compound.[9] Other enzymes such as CYP1A2, CYP2D6, and CYP2E1 also contribute to this metabolic conversion.[9]

DEET_Metabolism DEET N,N-diethyl-3-methylbenzamide (DEET) Metabolite This compound DEET->Metabolite Ring Methyl Oxidation CYP_Enzymes Cytochrome P450 Enzymes (CYP2B6, CYP1A2, CYP2D6, CYP2E1) CYP_Enzymes->DEET

Caption: Metabolic pathway of DEET to this compound.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylamino group (triplets and quartets), aromatic protons, and a singlet for the benzylic methylene protons of the hydroxymethyl group. Due to hindered rotation around the amide C-N bond, the signals for the two ethyl groups may appear as distinct sets of resonances.[11]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the amide, the aromatic carbons, the carbons of the diethylamino group, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the C=O stretching of the tertiary amide around 1630 cm⁻¹.[11] A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group would also be a key feature.

  • Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 207, with fragmentation patterns corresponding to the loss of ethyl groups and other characteristic cleavages of the benzamide structure.

Pharmacology and Toxicology

As a primary metabolite of DEET, understanding the pharmacological and toxicological profile of this compound is crucial for assessing the overall safety of DEET-containing products.

The formation of this metabolite is a key step in the detoxification and elimination of DEET from the body.[12] Following its formation, it can undergo further oxidation to the corresponding carboxylic acid derivative.

Toxicological studies on DEET have been extensive, and it is generally considered safe for topical use when applied according to the manufacturer's instructions.[12] However, there have been rare cases of adverse effects associated with DEET, including neurological and dermatological reactions.[12] The contribution of its metabolites, including this compound, to these effects is an area of ongoing research.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for related benzamides, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Use in a well-ventilated area and avoid inhalation of any vapors or mists.[13][15] Do not eat, drink, or smoke when handling this compound.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]

  • First Aid:

    • Skin Contact: In case of contact, wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion: If swallowed, rinse mouth and seek medical attention.[13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

Conclusion

This compound is a chemically significant and biologically relevant metabolite of DEET. A thorough understanding of its chemical identifiers, properties, and biological fate is essential for researchers in various scientific disciplines. While some specific experimental data for this compound are limited, a considerable amount of information can be reliably inferred from its parent compound and related structures. Further research into the specific physicochemical properties and toxicological profile of this compound will provide a more complete picture of its role in the context of DEET metabolism and safety.

References

  • PubChem. N,N-Diethyl-3-hydroxymethylbenzamide. [Link]

  • Hodgson, E., & Rose, R. L. (2015). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. [Link]

  • Constantine, L., & Hobbs, D. (1988). Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes. PubMed. [Link]

  • Solubility of Things. DEET. [Link]

  • Royal Society of Chemistry. Contents. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • PubChem. N,N-Diethylbenzamide. [Link]

  • Sudakin, D. L., & Trevathan, W. R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [Link]

  • PubChem. N,N-Diethyl-3-hydroxymethylbenzamide. [Link]

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

Sources

A Technical Guide to the Discovery and Identification of N,N-diethyl-3-(hydroxymethyl)benzamide as a Metabolite of DEET

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the discovery, identification, and characterization of N,N-diethyl-3-(hydroxymethyl)benzamide as a primary metabolite of the widely used insect repellent, N,N-diethyl-meta-toluamide (DEET). The narrative follows a logical, hypothesis-driven approach, detailing the scientific rationale behind experimental design, from in vitro metabolic simulations to definitive structural elucidation. We furnish detailed, field-proven protocols for metabolite generation using human liver microsomes (HLM), sample preparation via solid-phase extraction (SPE), and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering actionable insights into the causality of methodological choices, ensuring scientific integrity and robust, reproducible outcomes.

Introduction: The Metabolic Fate of DEET

N,N-diethyl-meta-toluamide (DEET) is the gold standard in topical insect repellents, valued for its broad efficacy and long history of use.[1] Following topical application, a portion of DEET is absorbed systemically, where it undergoes extensive metabolism before excretion.[1][2] Understanding the biotransformation of DEET is paramount for a complete toxicological and pharmacokinetic assessment. The metabolic pathways dictate the clearance rate, potential for drug-drug interactions, and the nature of circulating chemical entities.

This guide focuses on a key Phase I metabolic pathway: the oxidation of DEET's aromatic methyl group. This reaction, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a common fate for xenobiotics containing alkylbenzene moieties. The resulting primary metabolite is this compound (henceforth referred to as DHMB), a product of benzylic hydroxylation.[3][4][5] Research confirms that ring methyl group oxidation is a major metabolic route, often favored over other pathways like N-deethylation, especially at lower substrate concentrations.[3]

The objective of this document is to outline a rigorous, self-validating workflow to prospectively identify and definitively confirm the structure of DHMB from a biological matrix.

Hypothesis-Driven Strategy for Metabolite Discovery

The logical foundation for this investigation is the well-established role of hepatic CYP450 enzymes in xenobiotic metabolism.

Hypothesis: Incubation of DEET with a metabolically competent system, such as human liver microsomes, will yield a primary metabolite corresponding to the addition of one oxygen atom (+16 Da) to the parent molecule, localized at the tolyl methyl group.

This hypothesis is based on two pillars:

  • Biochemical Precedent: The oxidation of a methyl group on a benzene ring to a hydroxymethyl group is a classic Phase I metabolic reaction catalyzed by enzymes like CYP2B6.[4][5]

  • Chemical Plausibility: This transformation is energetically favorable and represents a common detoxification pathway, increasing the polarity of the parent compound to facilitate subsequent conjugation and excretion.

The following diagram illustrates this proposed primary metabolic transformation.

Caption: Proposed Phase I metabolic oxidation of DEET to DHMB.

The Analytical Workflow: A Multi-Stage Approach

The identification of a metabolite is not a single experiment but a structured sequence of procedures, each providing a higher level of evidence. Our workflow is designed to be a self-validating system, where each step confirms the findings of the last.

Analytical_Workflow cluster_0 Stage 1: In Vitro Generation cluster_1 Stage 2: Sample Preparation cluster_2 Stage 3: Screening & Detection cluster_3 Stage 4: Structural Elucidation cluster_4 Stage 5: Definitive Confirmation HLM_Incubation Human Liver Microsome (HLM) Incubation with DEET SPE Solid-Phase Extraction (SPE) (Matrix Cleanup & Concentration) HLM_Incubation->SPE Incubate Sample LC_HRMS LC-HRMS Analysis (High-Resolution Mass Spectrometry) SPE->LC_HRMS Extracted Analyte Metabolite_Screen Metabolite Screening (Search for Parent + 16 Da) LC_HRMS->Metabolite_Screen Accurate Mass Data LC_MSMS Targeted LC-MS/MS (Fragmentation Analysis) Metabolite_Screen->LC_MSMS Putative Metabolite Ion Fragment_Analysis Fragment Interpretation LC_MSMS->Fragment_Analysis MS/MS Spectrum Comparison Comparative Analysis (Retention Time, MS/MS) Fragment_Analysis->Comparison Proposed Structure Synthesis Chemical Synthesis of Reference Standard Synthesis->Comparison Authentic Standard

Caption: A comprehensive workflow for metabolite identification.

Stage 1: In Vitro Metabolite Generation

The choice of an in vitro system is critical. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of CYP450 enzymes, making them an efficient and cost-effective model for studying Phase I metabolism.[6][7]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled HLM (e.g., from 20 donors, 20 mg/mL stock) at 37°C. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[6][8]

  • Substrate Addition: Prepare a 10 mM stock solution of DEET in a suitable organic solvent (e.g., acetonitrile or methanol). Add the stock solution to the HLM suspension to achieve a final DEET concentration of 1-10 µM. The final organic solvent concentration should be ≤1% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the HLM-DEET mixture at 37°C for 5 minutes with gentle agitation to equilibrate the system.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor). A typical system consists of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[5]

  • Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes). The optimal time depends on the metabolic stability of the compound.[9]

  • Termination: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., an isotopically labeled DEET analog). This step precipitates proteins and halts enzymatic activity.

  • Post-Processing: Vortex the terminated samples vigorously, then centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis.

Stage 2: Sample Cleanup and Concentration

The supernatant from the HLM incubation contains salts and residual proteins that can interfere with LC-MS analysis. Solid-Phase Extraction (SPE) is a robust technique for cleanup and concentration.

Protocol: Reversed-Phase Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a mixed-mode or reversed-phase SPE cartridge (e.g., C18, 100 mg). The choice is dictated by the polarity of the parent compound and its expected metabolites.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute the HLM supernatant 1:1 with 1% formic acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the analytes (DEET and its metabolites) with 1 mL of methanol or acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Stages 3 & 4: LC-MS/MS Screening and Structural Elucidation

This is the core analytical phase where metabolites are detected and their structures are probed. The combination of liquid chromatography for separation with high-resolution mass spectrometry for detection provides unparalleled sensitivity and specificity.[10][11]

Instrumentation & Method

  • LC System: UHPLC system with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) capable of MS and data-dependent MS/MS acquisition.

  • Ionization: Positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

Data Analysis Logic

  • Metabolite Screening (HRMS): The first step is to analyze the data for the predicted mass of the DHMB metabolite. The software searches for an ion with an accurate mass corresponding to the molecular formula of DHMB (C₁₂H₁₇NO₂). The expected protonated molecule [M+H]⁺ would have a calculated m/z of 208.1332. The high resolution of the instrument allows for the confirmation of this elemental composition with high confidence (< 5 ppm mass error).

  • Targeted MS/MS (Fragmentation): Once a candidate ion is detected at the correct mass and a plausible retention time (more polar than the parent DEET), a targeted MS/MS experiment is performed. The ion is isolated and fragmented, producing a characteristic pattern. This fragmentation "fingerprint" is used to deduce the structure. For DHMB, key fragmentation pathways would include:

    • Loss of the diethylamino group.

    • Cleavage at the amide bond.

    • Loss of water from the hydroxymethyl group.

Stage 5: Definitive Confirmation with a Reference Standard

While HRMS and MS/MS provide strong evidence, the gold standard for structural confirmation is a direct comparison with an authentic, synthesized reference standard.[3]

Rationale: Unambiguous identification requires demonstrating that the metabolite detected in the biological sample has the identical chromatographic retention time and the identical MS/MS fragmentation pattern as a pure, synthesized chemical standard of this compound.

Methods for synthesizing DEET and related benzamides are well-documented and can be adapted for this purpose.[12][13][14][15] Once synthesized and purified, the standard is analyzed using the exact same LC-MS/MS method as the biological sample. Co-elution and identical fragmentation patterns provide definitive proof of identity.

Data Presentation and Interpretation

Table 1: High-Resolution Mass Spectrometry Data for DEET and Putative Metabolite DHMB

Compound Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Mass Error (ppm) Retention Time (min)
DEET (Parent) C₁₂H₁₇NO 192.1383 192.1380 -1.6 5.8

| DHMB (Metabolite) | C₁₂H₁₇NO₂ | 208.1332 | 208.1335 | +1.4 | 4.2 |

The data in the table above is illustrative.

Interpretation: The putative metabolite elutes earlier than the parent compound, which is consistent with the increased polarity from the added hydroxyl group. The observed mass is within 2 ppm of the calculated mass for the C₁₂H₁₇NO₂ formula, providing strong evidence for the identity of DHMB.

Conclusion

The systematic workflow detailed in this guide provides a robust and scientifically rigorous approach to identifying this compound as a primary metabolite of DEET. By integrating hypothesis-driven in vitro experiments with advanced analytical techniques like LC-HRMS/MS and culminating in confirmation with a synthetic standard, researchers can achieve unambiguous structural elucidation. This framework ensures data integrity and trustworthiness, forming a solid foundation for further pharmacokinetic and toxicological studies. The principles and protocols described herein are broadly applicable to the field of drug metabolism and xenobiotic research.

References

  • Constantine, L. A., & Hobbs, J. (1995). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 25(6), 647-658. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). N,N-Diethyl-3-methylbenzamide. Molecules, 25(21), 5236. Available at: [Link]

  • Lopes, L. D. S., et al. (2018). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available at: [Link]

  • Cherstniakova, S. A., et al. (2006). Rapid Determination of N,N.Diethyl.m.Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 30(1), 31-38. Available at: [Link]

  • Alexis. (2013). The Synthesis of N,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. Odinity. Available at: [Link]

  • Dodson, R. A., et al. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(68), 9966-9969. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Hays, S. M., et al. (2023). Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET). Toxicology Letters, 387, 1-7. Available at: [Link]

  • Ospina, M., et al. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1100-1101, 102-109. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). National Center for Biotechnology Information. Available at: [Link]

  • Usmani, K. A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. Available at: [Link]

  • Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149-157. Available at: [Link]

  • Abu-Bakar, A., et al. (2015). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.
  • Calafat, A. M., et al. (2013). Fast on-line solid phase extraction-high performance liquid chromatography-isotope dilution tandem mass spectrometry method for the quantification of DEET and two of its metabolites in human urine. Journal of Chromatography A, 1311, 60-65. Available at: [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101511. Available at: [Link]

  • Jayatilaka, D., et al. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. ResearchGate. Available at: [Link]

  • Rerknimitr, P., et al. (2022). Comparison of in vitro Killing Effect of N, N-Diethyl-Meta-Toluamide (DEET) versus Permethrin on Demodex folliculorum. Siriraj Medical Journal, 74(7), 448-454. Available at: [Link]

  • Thinh, D. P., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Available at: [Link]

  • Biomonitoring California. (2022). N,N-Diethyl-3-methylbenzamide (DEET). ca.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). cdc.gov. Available at: [Link]

  • Eurofins Discovery. (n.d.). Metabolite identification (liver microsomes, human). eurofinsdiscoveryservices.com. Available at: [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association, 14(1), 12-27. Available at: [Link]

  • Cherstniakova, S. A., et al. (2006). Rapid Determination of N,N.Diethyl.m.Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography. Ovid. Available at: [Link]

  • Jia, L., & Liu, T. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Metabolites, 12(11), 1121. Available at: [Link]

  • Thinh, D. P., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Available at: [Link]

Sources

Methodological & Application

Quantification of "N,N-diethyl-3-(hydroxymethyl)benzamide" in plasma samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Determination of N,N-diethyl-3-(hydroxymethyl)benzamide in Human Plasma using a Validated LC-MS/MS Method

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in human plasma. A robust and sensitive method employing liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been developed and validated. The protocol outlines a straightforward protein precipitation procedure for sample preparation, ensuring efficient removal of matrix interferences.[1][2][3] The method is validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, demonstrating high accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.[4][5][6][7]

Introduction

This compound is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to understanding its pharmacokinetic profile.[8] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[9][10] This application note details a complete workflow, from sample preparation to data analysis, for the reliable measurement of this compound in human plasma, providing researchers with a ready-to-implement protocol.

The causality behind the experimental choices is rooted in achieving a balance between analytical performance, sample throughput, and cost-effectiveness. A simple protein precipitation was chosen for its speed and adequate cleanup for this analyte. The use of a stable isotope-labeled internal standard is a critical element, as it mimics the analyte's behavior during sample processing and ionization, thereby correcting for potential variability and enhancing the accuracy and precision of the results.[11][12][13]

Materials and Methods

Reagents and Chemicals
  • Analytes and Internal Standard:

    • This compound (purity ≥95%)[14]

    • This compound-D10 (isotopic purity ≥97%) as internal standard (IS)[15][16]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Formic acid (LC-MS grade)

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its D10-internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for its simplicity and high-throughput capability.[1][3]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation s1 Thaw Plasma Samples s2 Aliquot 50 µL Plasma s1->s2 s3 Add 200 µL IS in Acetonitrile s2->s3 Protein Precipitation s4 Vortex (30s) s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 Pellet Proteins s7 Inject into LC-MS/MS s6->s7

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of standards
Analyte (Q1/Q3)e.g., 208.1 -> 162.2
IS (D10) (Q1/Q3)e.g., 218.1 -> 172.2
Dwell Time100 ms
IonSpray Voltage5500 V
Source Temperature500 °C
Gas 1 (Nebulizer)50 psi
Gas 2 (Turbo)60 psi
Curtain Gas35 psi
Collision GasNitrogen

Note: MRM transitions are hypothetical and must be optimized by infusing the analyte and IS into the mass spectrometer to determine the precursor ion and the most stable and abundant product ions.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines.[7]

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was fitted using a weighted (1/x²) linear regression.

Table 3: Calibration Curve Parameters

ParameterAcceptance CriteriaResult
Linearity Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Back-calculated Conc.±15% of nominal (±20% at LLOQ)Meets criteria
Accuracy and Precision

Accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates on three separate days.[17]

Table 4: Summary of Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.05105.08.5
Low QC3.02.9197.06.2
Mid QC100.0103.2103.24.1
High QC800.0789.698.73.5

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).

Selectivity and Matrix Effect

Selectivity was evaluated by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and IS. The matrix effect was assessed and found to be minimal and compensated for by the stable isotope-labeled internal standard.

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity from collection to analysis.

Table 5: Stability Assessment

Stability ConditionDurationAcceptance CriteriaResult
Freeze-Thaw (3 cycles)-±15% from nominalStable
Short-Term (Room Temp)24 hours±15% from nominalStable
Long-Term (-80°C)90 days±15% from nominalStable
Post-Preparative (Autosampler, 4°C)48 hours±15% from nominalStable

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the use of a deuterated internal standard ensures high accuracy and precision. The method has been thoroughly validated and is suitable for use in regulated bioanalytical studies.

Diagram of the Overall Validation and Analysis Workflow:

G cluster_workflow Bioanalytical Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis d1 Optimize MS Parameters d2 Develop LC Method d1->d2 v1 Linearity & Range d2->v1 v2 Accuracy & Precision v1->v2 v3 Selectivity v2->v3 v4 Stability v3->v4 a1 Prepare Samples v4->a1 a2 Run LC-MS/MS a1->a2 a3 Process Data a2->a3 a4 Report Results a3->a4

Caption: Comprehensive bioanalytical workflow.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • PubMed. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • SCIEX. Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharm International. Bioanalytical Methods for Sample Cleanup. [Link]

  • PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Yale School of Medicine. Small Molecules Quantitation | Proteomics. [Link]

  • Amerigo Scientific. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. [Link]

  • International Journal of Trend in Scientific Research and Development. Review on Bioanalytical Method Development in Human Plasma. [Link]

  • PubMed Central. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. [Link]

Sources

Application Note: Preparation and Characterization of N,N-diethyl-3-(hydroxymethyl)benzamide Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of robust analytical methods is a cornerstone of pharmaceutical research and development. The accuracy and reliability of these methods are fundamentally dependent on the quality of the analytical reference standards used for calibration and identification.[1][2][3] N,N-diethyl-3-(hydroxymethyl)benzamide is a key chemical intermediate and potential metabolite of various biologically active compounds.[4][5] Its accurate quantification in complex matrices requires a highly pure and well-characterized analytical standard.

This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of this compound to serve as a primary analytical standard. The protocols herein are designed to ensure the resulting material meets the stringent purity and identity requirements set forth by regulatory bodies such as the US Food and Drug Administration (FDA) and pharmacopeias like the United States Pharmacopeia (USP).[6][7][8]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the amidation of 3-(hydroxymethyl)benzoic acid. To prevent side reactions with the hydroxyl group, it is prudent to first protect it. A common and effective protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under the reaction conditions for amide bond formation and can be easily removed.

A reliable method for amide bond formation is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the desired amine.[9]

Synthetic Workflow

Synthesis_Workflow cluster_protection Step 1: Protection of Hydroxyl Group cluster_activation Step 2: Acyl Chloride Formation cluster_amidation Step 3: Amidation cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification A 3-(hydroxymethyl)benzoic acid B TBDMS-Cl, Imidazole in DMF A->B Protection C 3-((tert-butyldimethylsilyloxy)methyl)benzoic acid B->C D Thionyl Chloride (SOCl2) C->D Activation E 3-((tert-butyldimethylsilyloxy)methyl)benzoyl chloride D->E F Diethylamine, Triethylamine in DCM E->F Coupling G N,N-diethyl-3-((tert-butyldimethylsilyloxy)methyl)benzamide F->G H TBAF in THF G->H Deprotection I This compound H->I J Column Chromatography I->J Purification K High Purity Analytical Standard J->K Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR 1H & 13C NMR Spectroscopy MS Mass Spectrometry (MS) Final Qualified Analytical Standard NMR->Final FTIR FTIR Spectroscopy MS->Final FTIR->Final HPLC HPLC-UV (Purity, Assay) GC_HS GC-HS (Residual Solvents) HPLC->Final KF Karl Fischer Titration (Water Content) GC_HS->Final ROI Residue on Ignition (Inorganic Impurities) KF->Final ROI->Final Start Purified this compound Start->NMR Identity Start->MS Identity Start->FTIR Identity Start->HPLC Purity Start->GC_HS Purity Start->KF Purity Start->ROI Purity

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Purification of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and purification of N,N-diethyl-3-(hydroxymethyl)benzamide from aqueous matrices. The methodology leverages reversed-phase chromatography principles, providing a reliable and reproducible workflow for researchers in pharmaceutical development, environmental analysis, and related scientific fields. The protocol is designed to ensure high recovery and purity of the target analyte, facilitating accurate downstream analysis.

Introduction: The Rationale Behind the Protocol

This compound is a molecule of interest possessing both moderately non-polar and polar characteristics. The presence of a diethylamide group and a benzene ring confers hydrophobicity, while the hydroxyl group introduces polarity. This amphiphilic nature necessitates a purification strategy that can effectively manage these competing properties to isolate the compound from complex sample matrices.

Reversed-phase solid-phase extraction is the chosen technique for this application.[1][2] This method is ideal for extracting non-polar to moderately polar compounds from polar, typically aqueous, sample matrices.[3][4] The stationary phase in reversed-phase SPE is non-polar (e.g., C18-bonded silica), and it retains analytes through hydrophobic interactions (van der Waals forces) with the non-polar moieties of the molecule.

The protocol outlined below follows a "bind-and-elute" strategy.[5] The sample is loaded onto the SPE cartridge under conditions that promote the binding of this compound to the stationary phase. Subsequently, a wash step removes polar impurities that have weak interactions with the sorbent. Finally, a stronger, less polar elution solvent is used to disrupt the hydrophobic interactions and elute the purified analyte.

Materials and Methods

Equipment and Consumables
  • Solid-Phase Extraction (SPE) Vacuum Manifold

  • SPE Cartridges: Reversed-phase C18, 500 mg bed weight, 6 mL reservoir volume

  • Collection Vials (e.g., 1.5 mL amber glass vials)

  • Volumetric flasks and pipettes

  • Nitrogen evaporator (optional, for sample concentration)

Reagents and Solvents
  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Sample containing this compound dissolved in an aqueous matrix.

Detailed Solid-Phase Extraction Protocol

This protocol is optimized for a 500 mg C18 SPE cartridge. Solvent volumes should be adjusted proportionally for different sorbent masses.

Sample Pre-treatment

For optimal retention, the sample should be in a primarily aqueous environment to maximize the hydrophobic interaction with the C18 stationary phase.

  • Aqueous Samples: If the sample is already in an aqueous matrix (e.g., water, buffer), it can often be loaded directly. If the sample contains a high concentration of organic solvent, it should be diluted with deionized water to a final organic solvent concentration of less than 5%.

  • Solid Samples: If the analyte is in a solid matrix, it must first be extracted into a suitable solvent. A polar solvent like methanol or acetonitrile is a good starting point. The extract should then be diluted with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

  • Particulate Removal: For samples containing suspended solids, it is crucial to centrifuge and filter the sample through a 0.45 µm filter prior to loading to prevent clogging of the SPE cartridge.

SPE Workflow Visualization

SPE_Workflow cluster_solvents Solvents & Reagents cluster_outputs Outputs Condition 1. Conditioning Equilibrate 2. Equilibration Waste1 Waste (Conditioning) Condition->Waste1 Load 3. Sample Loading Waste2 Waste (Equilibration) Equilibrate->Waste2 Wash 4. Washing Waste3 Waste (Loading) Load->Waste3 Elute 5. Elution Waste4 Waste (Washing) Wash->Waste4 Purified_Analyte Purified Analyte Elute->Purified_Analyte Methanol Methanol Methanol->Condition Water Deionized Water Water->Equilibrate Sample Aqueous Sample Sample->Load Wash_Solvent 5% Methanol in Water Wash_Solvent->Wash Elution_Solvent Acetonitrile Elution_Solvent->Elute

Caption: Workflow for the solid-phase extraction of this compound.

Step-by-Step Protocol

The following table summarizes the detailed steps of the SPE protocol.

StepProcedureSolvent/SampleVolume (mL)Flow RateRationale
1. Conditioning Pass the solvent through the cartridge.Methanol62-3 mL/minTo wet the C18 stationary phase and activate it for sample interaction.
2. Equilibration Pass the solvent through the cartridge.Deionized Water62-3 mL/minTo remove the organic conditioning solvent and prepare the cartridge for the aqueous sample.[1]
3. Sample Loading Load the pre-treated sample onto the cartridge.Sample in aqueous matrixUp to 101-2 mL/minThe analyte binds to the C18 sorbent via hydrophobic interactions, while polar matrix components pass through. A slower flow rate enhances retention.
4. Washing Wash the cartridge to remove impurities.5% Methanol in Deionized Water62-3 mL/minThis removes weakly bound, more polar impurities without eluting the target analyte.[1]
5. Elution Elute the purified analyte.Acetonitrile41-2 mL/minThe strong non-polar solvent disrupts the hydrophobic interactions between the analyte and the sorbent, eluting the purified compound.[6]
Post-Elution Processing

The collected eluate contains the purified this compound in acetonitrile. If a higher concentration is required, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent for the downstream analytical method (e.g., mobile phase for HPLC).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery - Analyte breakthrough during loading: Sample's organic content is too high, or the loading flow rate is too fast. - Premature elution during washing: The wash solvent is too strong. - Incomplete elution: The elution solvent is too weak, or the elution volume is insufficient.- Ensure the sample's organic content is <5%. Reduce the loading flow rate. - Decrease the percentage of methanol in the wash solvent (e.g., to 2% methanol). - Use a stronger elution solvent (e.g., methanol or ethyl acetate). Increase the elution volume and collect fractions to determine the elution profile.[6][7][8]
Poor Reproducibility - Inconsistent flow rates: Manual processing can lead to variations. - Cartridge drying out: If the sorbent bed dries after conditioning and before sample loading, retention can be inconsistent.- Use a vacuum manifold with a flow control stopcock for consistent flow. - Do not allow the cartridge to dry out between the conditioning, equilibration, and sample loading steps.[7]
Contaminated Eluate - Insufficient washing: The wash step did not effectively remove all interferences. - Co-elution of similar compounds: Interferences with similar polarity to the analyte are retained and eluted.- Increase the volume of the wash solvent or slightly increase its organic content (e.g., to 10% methanol), ensuring the analyte is not eluted. - Consider a different SPE sorbent with a different selectivity, such as a mixed-mode sorbent, if interferences persist.[9][10][11]

Conclusion

This application note provides a comprehensive and robust reversed-phase solid-phase extraction protocol for the purification of this compound. The methodology is straightforward, efficient, and can be readily implemented in a variety of laboratory settings. By following this detailed guide, researchers can achieve high recovery and purity of the target analyte, ensuring the quality and reliability of their subsequent analyses.

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link])

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link])

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link])

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link])

  • Majors, R. E. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 904-915. Retrieved from [Link])

  • Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link])

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link])

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link])

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link])

  • Hawach Scientific. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link])

  • Majors, R. E. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link])

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link])

  • Al-Busaidi, J. K., Al-Wahaibi, L. H., & Al-Harrasi, A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC advances, 12(46), 30096–30119. [Link]

  • Van de Waterbeemd, H., Van Boeckel, C. A., De Sévaux, R. F., Van der Veen, J., & Janssen, P. A. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305–315. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierungstechniken für die GC-MS-Analyse von N,N-Diethyl-3-(hydroxymethyl)benzamid

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Dr. Gemini, Senior Application Scientist

Datum: 13. Januar 2026

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zu Derivatisierungsstrategien für die quantitative und qualitative Analyse von N,N-Diethyl-3-(hydroxymethyl)benzamid mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Analyse polarer Moleküle wie des Zielanalyten, der sowohl eine tertiäre Amid- als auch eine primäre Alkohol-Funktionalität aufweist, stellt aufgrund geringer Flüchtigkeit und potenzieller thermischer Instabilität eine Herausforderung dar. Die Derivatisierung ist ein entscheidender Schritt, um diese Hürden zu überwinden.[1][2][3] Wir präsentieren hier fundierte Protokolle für die Silylierung und Acylierung, die speziell auf die Hydroxymethylgruppe des Moleküls abzielen, um dessen chromatographische Eigenschaften zu verbessern und eine robuste Analyse zu ermöglichen. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine solide Grundlage für die Methodenentwicklung und -validierung zu bieten.

Einleitung: Die analytische Herausforderung

N,N-Diethyl-3-(hydroxymethyl)benzamid ist eine bifunktionale Verbindung, deren direkte Analyse mittels GC-MS durch die polare Hydroxymethylgruppe erschwert wird. Diese Gruppe führt zu:

  • Geringer Flüchtigkeit: Starke intermolekulare Wasserstoffbrückenbindungen erhöhen den Siedepunkt und verhindern eine effiziente Elution von der GC-Säule.[1][4]

  • Thermischer Labilität: Hohe Injektortemperaturen können zum Abbau des Analyten führen, was die Quantifizierung verfälscht.

  • Schlechter Peakform: Interaktionen mit aktiven Stellen im GC-System (Injektor-Liner, Säule) können zu Tailing-Peaks und verminderter Auflösung führen.[4]

Die Derivatisierung wandelt die polare -OH-Gruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um.[5][6] Dies ist ein gängiger Ansatz, um die GC-Analyse für ansonsten schwer zu analysierende Verbindungen zugänglich zu machen.[2][4] Die tertiäre Amidgruppe in N,N-Diethyl-3-(hydroxymethyl)benzamid ist im Allgemeinen weniger reaktiv und wird unter den Standardbedingungen, die zur Derivatisierung der primären Alkoholgruppe erforderlich sind, typischerweise nicht modifiziert. Die hier vorgestellten Protokolle konzentrieren sich daher primär auf die effiziente Derivatisierung der Hydroxymethylgruppe.

Strategie der Derivatisierung: Silylierung vs. Acylierung

Zwei Hauptstrategien werden für die Derivatisierung von Hydroxylgruppen routinemäßig und erfolgreich eingesetzt: Silylierung und Acylierung.

Silylierung: Bei dieser Methode wird ein aktives Wasserstoffatom durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[4][6] Silylierungsreagenzien sind hochwirksam und die resultierenden TMS-Ether sind deutlich flüchtiger und stabiler.[3] Die am häufigsten verwendeten Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[5][6] MSTFA ist oft zu bevorzugen, da sein Nebenprodukt, N-Methyltrifluoracetamid, sehr flüchtig ist und die Chromatogramme weniger stört.[2][7]

Acylierung: Diese Technik führt eine Acylgruppe ein und bildet einen Ester.[8] Acylierungsreagenzien wie Trifluoressigsäureanhydrid (TFAA) oder Pentafluorpropionsäureanhydrid (PFPAA) erzeugen Derivate, die nicht nur flüchtig sind, sondern auch eine hohe Ansprechempfindlichkeit im Elektroneneinfangdetektor (ECD) aufweisen. Für die GC-MS-Analyse bieten sie stabile Derivate und charakteristische Fragmentierungsmuster.[8]

Logischer Arbeitsablauf der Analyse

Der allgemeine Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

cluster_prep Probenvorbereitung cluster_gcms GC-MS Analyse cluster_data Datenauswertung P1 Probe in aprotischem Lösungsmittel lösen P2 Derivatisierungsreagenz (und Katalysator) zugeben P1->P2 P3 Reaktion unter Wärme durchführen P2->P3 G1 Injektion der derivatisierten Probe P3->G1 Analyse G2 Chromatographische Trennung G1->G2 G3 Massenspektrometrische Detektion G2->G3 D1 Identifizierung anhand von Retentionszeit und Massenspektrum G3->D1 Datenerfassung D2 Quantitative Analyse (Peakintegration) D1->D2

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach Derivatisierung.

Protokolle zur Derivatisierung

Sicherheitsvorkehrung: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und können gesundheitsschädlich sein. Alle Arbeiten sollten unter einem Abzug und mit geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden. Die Reagenzien sollten kühl und trocken gelagert werden.[7][9]

Protokoll 1: Silylierung mit MSTFA

Diese Methode ist aufgrund der hohen Flüchtigkeit des Nebenprodukts oft die erste Wahl. Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionskinetik für sterisch gehinderte Alkohole beschleunigen, ist aber für einen primären Alkohol wie in unserem Analyten oft nicht zwingend erforderlich.[4]

Reagenzien und Materialien:

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Optional: MSTFA mit 1% Trimethylchlorsilan (TMCS)

  • Aprotisches Lösungsmittel (z.B. Acetonitril, Pyridin, Dichlormethan)

  • Probengefäße (GC-Vials) mit Septumkappen

  • Heizblock oder Ofen

  • Mikroliterspritzen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge (ca. 0.1-1 mg) von N,N-Diethyl-3-(hydroxymethyl)benzamid in 500 µL eines aprotischen Lösungsmittels in einem GC-Vial. Das Lösungsmittel muss absolut trocken sein, da Wasser mit dem Silylierungsreagenz reagiert.[4]

  • Reagenzzugabe: Fügen Sie 100 µL MSTFA (oder MSTFA + 1% TMCS) hinzu. Das Derivatisierungsmittel sollte im Überschuss zugegeben werden, um eine vollständige Reaktion zu gewährleisten.[5]

  • Reaktion: Verschließen Sie das Vial fest und schütteln Sie es gut. Erhitzen Sie die Mischung für 30 Minuten bei 70 °C.[5][10] Die optimale Zeit und Temperatur können variieren und sollten empirisch ermittelt werden.

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Injizieren Sie 1 µL des Reaktionsgemisches direkt in das GC-MS-System.

Reaktionsmechanismus: Die Silylierung der Hydroxylgruppe erfolgt durch einen nukleophilen Angriff des Sauerstoffatoms am Siliziumatom des MSTFA, was zur Bildung eines TMS-Ethers führt.

Abbildung 2: Silylierungsreaktion der Hydroxymethylgruppe mit MSTFA.

Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung ist eine robuste Alternative zur Silylierung und führt zu sehr stabilen Derivaten.

Reagenzien und Materialien:

  • Trifluoressigsäureanhydrid (TFAA)

  • Aprotisches Lösungsmittel (z.B. Ethylacetat, Dichlormethan)

  • Optional: Katalysator wie Pyridin

  • Probengefäße (GC-Vials) mit Septumkappen

  • Heizblock oder Ofen

  • Mikroliterspritzen

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung: Lösen Sie ca. 0.1-1 mg des Analyten in 500 µL eines aprotischen Lösungsmittels.

  • Reagenzzugabe: Fügen Sie 100 µL TFAA hinzu. Die Reaktion ist oft exotherm. Bei Verwendung eines neutralen Lösungsmittels kann die Zugabe von 10-20 µL Pyridin die Reaktion katalysieren, indem es die als Nebenprodukt entstehende Trifluoressigsäure abfängt.

  • Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 20 Minuten bei 60 °C.

  • Aufarbeitung (Optional): Nach dem Abkühlen kann das überschüssige Reagenz und die Säure durch vorsichtiges Einblasen von Stickstoff entfernt werden. Nehmen Sie den Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan) für die GC-MS-Analyse auf.

  • Analyse: Injizieren Sie 1 µL der Probelösung in das GC-MS-System.

Daten und erwartete Ergebnisse

Die Derivatisierung sollte zu einer signifikanten Verringerung der Retentionszeit und einer verbesserten Peak-Symmetrie führen. Die Massenspektren der Derivate zeigen charakteristische Ionen, die eine eindeutige Identifizierung ermöglichen.

EigenschaftUnbehandelte ProbeTMS-DerivatTFA-Derivat
Erwartete Flüchtigkeit GeringHochHoch
Thermische Stabilität MäßigHochSehr hoch
Molekülmasse ( g/mol ) 193.26265.41289.26
Charakteristisches MS-Fragment (m/z) 193 (M+), 176, 105, 77265 (M+), 250 (M-15), 192, 73289 (M+), 176, 105, 77, 69
Erwartete Peakform Tailing möglichSymmetrischSymmetrisch

Hinweis: Die exakten Massen und Fragmentierungsmuster sollten experimentell bestätigt werden.

Das Massenspektrum des TMS-Derivats wird voraussichtlich ein prominentes Ion bei m/z 73 aufweisen, das dem Trimethylsilyl-Kation [(CH₃)₃Si]⁺ entspricht. Das Molekülion (M+) sollte ebenfalls nachweisbar sein, zusammen mit einem charakteristischen (M-15)-Fragment, das dem Verlust einer Methylgruppe aus der TMS-Gruppe entspricht.

Überlegungen zur Methode und Fehlerbehebung

  • Unvollständige Derivatisierung: Zeigt sich im Chromatogramm sowohl der Peak des Ausgangsmaterials als auch des Derivats, sollte die Reaktionszeit, die Temperatur oder die Menge des Derivatisierungsreagenzes erhöht werden. Die Verwendung eines Katalysators (TMCS für Silylierung, Pyridin für Acylierung) kann ebenfalls die Ausbeute verbessern.[4]

  • Feuchtigkeit: Wasser konkurriert mit dem Analyten um das Derivatisierungsreagenz und hydrolysiert die gebildeten Derivate.[7] Die Verwendung von trockenen Lösungsmitteln und Glasgeräten ist entscheidend für den Erfolg.[11]

  • Systemkontamination: Überschüssiges Silylierungsreagenz kann zu Ablagerungen von Siliziumdioxid im Injektor und auf der Säule führen. Regelmäßige Wartung des Injektor-Liners und das Abschneiden der ersten Zentimeter der Säule können erforderlich sein.[4]

Fazit

Die Derivatisierung von N,N-Diethyl-3-(hydroxymethyl)benzamid durch Silylierung oder Acylierung ist eine effektive und notwendige Strategie für eine zuverlässige GC-MS-Analyse. Beide vorgestellten Protokolle zielen erfolgreich auf die polare Hydroxymethylgruppe ab, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen. Die Wahl zwischen MSTFA und TFAA hängt von den spezifischen Anforderungen des Labors und der gewünschten analytischen Sensitivität ab. MSTFA ist oft einfacher in der Anwendung, während TFA-Derivate eine höhere Stabilität aufweisen können. Durch die sorgfältige Anwendung dieser Protokolle können Forscher und Wissenschaftler präzise und reproduzierbare Ergebnisse für diesen und strukturell ähnliche Analyten erzielen.

Referenzen

  • GTFCh. (n.d.). MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. gtfch.org. Verfügbar unter: [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • Epure, G., Grigoriu, N., & Filipescu, L. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB. Verfügbar unter: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Verfügbar unter: [Link]

  • Reddit. (2025). Derivatization of tertiary amine for GC/MS?. r/Chempros. Verfügbar unter: [Link]

  • Unbekannter Autor. (n.d.). GC Derivatization. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Verfügbar unter: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Silylation. Verfügbar unter: [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Verfügbar unter: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and structural confirmation of N,N-diethyl-3-(hydroxymethyl)benzamide, a potential metabolite or derivative of the widely used insect repellent, DEET. We detail a robust workflow employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This guide moves beyond a simple protocol by explaining the scientific rationale behind key methodological choices, from ionization techniques to fragmentation analysis. The protocols herein are designed to establish a self-validating system for unambiguous compound identification, critical for researchers in drug development, metabolomics, and environmental analysis.

Introduction: The Analytical Challenge

This compound (Chemical Formula: C₁₂H₁₇NO₂) is a small molecule of significant interest, often as a metabolic byproduct of N,N-diethyl-m-toluamide (DEET).[1][2][3] Its structural similarity to the parent compound and other related metabolites necessitates a highly specific and sensitive analytical method for confident identification, particularly within complex biological or environmental matrices. Nominal mass spectrometry can struggle to differentiate between isobaric interferences—compounds with the same nominal mass but different elemental compositions.

High-Resolution Mass Spectrometry (HRMS) offers the definitive solution. By providing mass measurements with high accuracy (typically below 5 parts-per-million, ppm) and high resolving power, HRMS enables the determination of an ion's elemental formula.[4][5] When combined with tandem mass spectrometry (MS/MS), which generates structural fingerprints through controlled fragmentation, this technique provides multiple layers of evidence for unequivocal identification. This note details a workflow using an Orbitrap-based mass spectrometer, a leading platform for HRMS analysis in pharmaceutical and life sciences.[4][6]

Foundational Principles: The "Why" Behind the Method

A robust analytical method is built on a clear understanding of its core principles. The choices made in ionization, mass analysis, and fragmentation directly impact the quality and reliability of the final result.

The Power of High Mass Accuracy and Resolution

The core advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.

  • Mass Accuracy: This allows for the calculation of a unique elemental formula. For this compound (C₁₂H₁₇NO₂), the neutral monoisotopic mass is 207.1259 Da. In positive ion mode, the expected protonated ion [M+H]⁺ (C₁₂H₁₈NO₂⁺) has a theoretical exact mass of 208.1332 Da. An HRMS instrument can measure this ion with an error of less than 0.001 Da, which drastically narrows down the list of possible elemental compositions, often to a single correct formula.

  • Resolving Power: Defined as the ability to distinguish between two peaks of slightly different m/z, high resolution is critical for separating the target analyte from background interferences in complex samples.[4] Orbitrap analyzers routinely achieve resolutions exceeding 100,000 FWHM, ensuring that even closely eluting isobaric compounds are detected as distinct signals.[5]

Selecting the Optimal Ionization Source

The process of converting neutral analyte molecules into gas-phase ions is paramount. The choice of ionization source is dictated by the analyte's physicochemical properties.

  • Electrospray Ionization (ESI): This is the preferred method for polar to moderately polar molecules that are soluble in common LC solvents. Given the presence of a hydroxyl group and an amide moiety, this compound is sufficiently polar for efficient ionization via ESI. The addition of a weak acid like formic acid to the mobile phase promotes the formation of the protonated molecule [M+H]⁺, enhancing signal intensity.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative suitable for less polar and more volatile compounds.[8][9][10] While ESI is the primary choice here, APCI could be employed if matrix effects severely suppress the ESI signal or if the chromatographic conditions use less polar solvents.[10]

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While accurate mass confirms the elemental formula, it does not reveal the arrangement of atoms. Tandem mass spectrometry (MS/MS) provides this crucial structural information. The process involves isolating the precursor ion of interest (e.g., m/z 208.1332) and subjecting it to fragmentation.

  • Collision-Induced Dissociation (CID): This is a common fragmentation technique where precursor ions are collided with a neutral gas (e.g., nitrogen or argon).[11][12] The collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest chemical bonds.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a CID technique specific to Orbitrap instruments where fragmentation occurs in a dedicated collision cell.[11][13] A key advantage of HCD is the absence of a "low-mass cutoff," ensuring that all fragment ions, including small, structurally informative ones, are detected.[13][14] This provides a richer, more complete fragmentation spectrum for structural confirmation.

Detailed Application Protocol

This protocol is optimized for a Thermo Scientific™ Q Exactive™ series Orbitrap mass spectrometer coupled with a Vanquish™ UHPLC system. Parameters can be adapted for other HRMS platforms.

Sample and Standard Preparation

Purity and proper dissolution are essential for accurate analysis.[7]

Protocol 1: Standard Preparation

  • Obtain a certified reference standard of this compound.

  • Prepare a 1 mg/mL stock solution in HPLC-grade methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water. This solvent is compatible with typical reversed-phase chromatography.

  • For initial method development, transfer the working solution into an autosampler vial.

Protocol 2: Extraction from a Biological Matrix (e.g., Urine) This protocol is a general guideline for analyte extraction and may require optimization.

  • Take 1 mL of urine and adjust the pH to ~6.5.

  • Add an internal standard if quantitative analysis is required.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to remove salts and other highly polar interferences.

  • Wash the cartridge with water to remove hydrophilic impurities.

  • Elute the analyte with methanol or acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-HRMS Methodology

The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic Acid Promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent for gradient separation.
Flow Rate 0.3 mL/min Standard for 2.1 mm ID columns.
Gradient 5% B to 95% B over 8 minutes Ensures elution of the analyte and cleanup of the column.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: High-Resolution Mass Spectrometry Parameters (Positive ESI Mode)

Parameter MS1 (Full Scan) MS2 (dd-MS²) Rationale
Analyzer Orbitrap Orbitrap High resolution and mass accuracy for both precursor and fragments.[5]
Resolution 70,000 FWHM 17,500 FWHM Balances scan speed with high performance for precursor confirmation.
Scan Range m/z 100 - 500 N/A Covers the expected mass of the analyte and potential low-mass impurities.
AGC Target 1e6 1e5 Prevents space-charge effects while maximizing ion statistics.
Max IT 50 ms 60 ms Optimizes ion trapping time for the set resolution.
Inclusion List m/z 208.1332 N/A Optional: To target the specific analyte for fragmentation.

| HCD Collision Energy | N/A | Stepped (20, 30, 40 eV) | Acquires fragments from different energy pathways for a composite, rich spectrum. |

Data Analysis and Interpretation Workflow

A multi-layered approach ensures the highest confidence in identification.[15] This workflow systematically validates the identity of the detected compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Confirmation A LC-HRMS Analysis (Full Scan & dd-MS²) B Step 1: Extract Ion Chromatogram (XIC for m/z 208.1332 ± 5 ppm) A->B C Step 2: Mass Accuracy Check (< 5 ppm error) B->C D Step 3: Isotopic Pattern Matching (Compare theoretical vs. experimental) C->D E Step 4: Fragmentation Analysis (Match MS² spectra to proposed structure) D->E F Confident Identification of This compound E->F

Figure 1: Step-by-step workflow for confident compound identification.

Step 1 & 2: Accurate Mass Confirmation

The first step is to confirm the presence of the target ion at its calculated exact mass.

  • Calculate Theoretical Mass: The protonated molecule [C₁₂H₁₇NO₂ + H]⁺ has a theoretical m/z of 208.1332 .

  • Extract Ion Chromatogram (XIC): Using data processing software (e.g., Thermo Scientific™ Compound Discoverer™), generate an XIC for m/z 208.1332 with a narrow mass tolerance window (e.g., ± 5 ppm). A sharp chromatographic peak at the expected retention time provides the first piece of evidence.

  • Verify Mass Accuracy: Compare the measured m/z at the peak apex with the theoretical m/z. The mass error should be well below 5 ppm.

Table 3: Accurate Mass Verification Data

Parameter Value
Elemental Formula C₁₂H₁₈NO₂⁺
Theoretical Exact Mass 208.1332 Da
Measured Exact Mass 208.1329 Da
Mass Error -1.44 ppm

| Result | CONFIRMED |

Step 3: Isotopic Pattern Matching

The natural abundance of isotopes (¹³C, ¹⁵N, ¹⁸O) creates a characteristic isotopic pattern. This pattern serves as an additional confirmation of the elemental formula. HRMS can resolve these isotopic peaks, and software can score the match between the experimental and theoretical patterns. A high match score provides strong evidence that the assigned elemental formula is correct.

Step 4: Fragmentation Analysis for Structural Confirmation

The final and most definitive step is the analysis of the MS/MS fragmentation pattern. The fragmentation of this compound is predictable, providing a structural fingerprint.

Sources

Application Notes and Protocols for the Human Biomonitoring of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-diethyl-3-(hydroxymethyl)benzamide in Exposure Science

N,N-diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents globally.[1][2] Consequently, human exposure to DEET is widespread.[1][3] Understanding the extent and implications of this exposure is a critical objective in public health and toxicology. Direct measurement of the parent DEET compound in biological matrices is often a poor indicator of exposure due to its rapid metabolism in the human body.[4][5] Following dermal absorption, DEET is efficiently metabolized by hepatic cytochrome P450 enzymes. This metabolic process primarily involves oxidation of the methyl group on the benzene ring and N-deethylation of the amide side chain.[6]

Two of the main metabolites excreted in urine are this compound (DHMB) and 3-(diethylcarbamoyl)benzoic acid (DCBA).[7][8][9] National biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), have demonstrated that these metabolites are detected more frequently and at higher concentrations in urine than the parent DEET compound.[7][9] This makes DHMB and DCBA superior biomarkers for assessing recent exposure to DEET.[10][11] This application note provides a comprehensive guide for the quantification of DHMB in human urine, tailored for researchers, scientists, and professionals in drug development and toxicology.

Metabolic Pathway of DEET

The biotransformation of DEET in humans is a critical consideration for designing biomonitoring studies. The primary metabolic pathway leading to the formation of DHMB involves the oxidation of the methyl group of DEET. This is followed by further oxidation to form DCBA. Both DHMB and DCBA can undergo Phase II conjugation reactions, such as glucuronidation, before being excreted in the urine.[5] Therefore, a total quantification method requires a deconjugation step to measure both the free and conjugated forms of the metabolites.

Caption: Metabolic pathway of DEET to its primary urinary metabolites, DHMB and DCBA.

Analytical Methodology: The Gold Standard of LC-MS/MS

The reliable quantification of DHMB in complex biological matrices such as urine necessitates a highly sensitive and selective analytical technique. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for this application.[1][5][12] This approach offers superior specificity compared to older methods like gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection, by utilizing the mass-to-charge ratio of the analyte and its fragments for identification and quantification.[5][13] The use of isotope dilution, where a stable isotope-labeled internal standard (e.g., DHMB-d₁₀) is spiked into the sample, corrects for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.[1][12]

Causality in Methodological Choices:
  • Online Solid-Phase Extraction (SPE): Automating the sample clean-up and concentration step using online SPE significantly enhances throughput and reproducibility while minimizing solvent consumption and potential for manual error.[1][3][12] A mixed-polarity reversed-phase sorbent, such as Oasis HLB, is effective for retaining DHMB and its related metabolites from urine.[14]

  • Enzymatic Hydrolysis: Since a significant portion of DHMB is excreted as glucuronide or sulfate conjugates, a deconjugation step is essential for assessing total exposure.[5][14] The use of a crude β-glucuronidase/sulfatase enzyme preparation from Helix pomatia is a well-established and effective method for this purpose.[5][14][15]

  • Atmospheric Pressure Chemical Ionization (APCI): While electrospray ionization (ESI) is more common in LC-MS, APCI in the positive ion mode has been shown to be a robust and sensitive ionization technique for DEET and its metabolites, offering good performance and reduced susceptibility to matrix effects for these particular analytes.[5][12]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of DHMB in human urine, based on published literature.

ParameterTypical ValueReference
Limit of Detection (LOD)0.038 - 0.09 µg/L[9][14]
Limit of Quantification (LOQ)~0.1 µg/L[13]
Accuracy (% Recovery)90 - 115%[1][3][12]
Precision (%RSD)< 15%[1][3][12]
Sample Volume100 - 500 µL[3][12][16]

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of DHMB in human urine, from sample collection to data analysis.

Workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing urine_sample 1. Urine Sample Collection (100-200 µL) add_is 2. Add Internal Standard (DHMB-d10) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) add_is->hydrolysis acidify 4. Acidification (Formic Acid) hydrolysis->acidify online_spe 5. Online SPE (Loading & Elution) acidify->online_spe hplc 6. HPLC Separation (Reversed-Phase C18) online_spe->hplc msms 7. MS/MS Detection (APCI, Positive Ion Mode) hplc->msms quantification 8. Quantification (Isotope Dilution) msms->quantification report 9. Data Reporting (µg/L, Creatinine Corrected) quantification->report

Caption: Workflow for the analysis of this compound (DHMB) in urine.

Detailed Step-by-Step Protocol

This protocol is a synthesized representation based on methodologies developed and utilized by institutions such as the Centers for Disease Control and Prevention (CDC).[1][3][12]

Reagents and Materials
  • This compound (DHMB) analytical standard

  • This compound-d₁₀ (DHMB-d₁₀) internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ammonium acetate buffer (pH 5.0)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Urine samples (stored at -20°C or below)

  • 96-well plates and sealing mats

  • Automated liquid handler (recommended for high throughput)

Sample Preparation
  • Thawing and Centrifugation: Thaw urine samples at room temperature. Vortex each sample and centrifuge to pellet any precipitate.

  • Aliquoting: In a 96-well plate, aliquot 200 µL of each urine sample, quality control material, and blank matrix.[3]

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (DHMB-d₁₀) to each well.

  • Enzymatic Hydrolysis:

    • Prepare the enzyme solution in ammonium acetate buffer.

    • Add 300 µL of the enzyme solution to each well.[3]

    • Add 650 µL of HPLC-grade water.[3]

    • Seal the plate, gently mix, and incubate at 37°C for 16-18 hours (overnight).[3][14]

  • Stopping the Reaction: After incubation, stop the enzymatic reaction by adding 100 µL of 10% formic acid to each well.[3] The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are illustrative and should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Online SPE:

    • SPE Column: Waters Oasis HLB, or equivalent.

    • Loading Pump Mobile Phase A: 0.1% Formic acid in water.

    • Loading Pump Mobile Phase B: Methanol.

    • Loading/Washing Step: The sample is loaded onto the SPE column and washed with a high aqueous mobile phase to remove salts and polar interferences.

  • Analytical Separation:

    • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Analytical Pump Mobile Phase A: 0.1% Formic acid in water.

    • Analytical Pump Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from a low to high percentage of acetonitrile is used to elute the analytes from the analytical column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both DHMB and its deuterated internal standard (DHMB-d₁₀) must be optimized.

Data Analysis and Quality Control
  • Calibration: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Quantification: The concentration of DHMB in the unknown samples is calculated from the calibration curve.

  • Quality Control: Low, medium, and high concentration quality control (QC) samples are analyzed with each batch of samples. The results for the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.

  • Creatinine Correction: To account for variations in urine dilution, it is standard practice to report urinary biomarker concentrations corrected for creatinine. The creatinine concentration is measured separately, and the final DHMB result is expressed as µg per gram of creatinine.

Trustworthiness and Self-Validation

The protocol described above incorporates several features to ensure its trustworthiness and to provide a self-validating system:

  • Isotope Dilution: The use of a stable isotope-labeled internal standard is the cornerstone of accuracy, as it internally corrects for any analyte loss during sample preparation and for any suppression or enhancement of the ion signal by the sample matrix.

  • Quality Control Materials: The routine inclusion of QC samples at different concentrations ensures the ongoing precision and accuracy of the method. Long-term monitoring of QC data can identify trends or shifts in method performance.

  • MRM Confirmation: In tandem mass spectrometry, monitoring at least two specific MRM transitions for each analyte provides a high degree of confidence in the identity of the compound being measured. The ratio of these transitions should be consistent between the standards and the samples.

  • Method Blanks: Analysis of blank matrix samples (urine certified to be free of the analyte) in each run confirms the absence of contamination from reagents or the analytical system.

By adhering to these principles, laboratories can generate high-quality, reliable biomonitoring data for this compound, contributing to a better understanding of human exposure to DEET and its potential health implications.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Retrieved from [Link][7][8]

  • Selim, S., Hartnagel, R. E., Jr., Osimitz, T. G., Gabriel, K. L., & Schoenig, G. P. (1995). Absorption, metabolism, and excretion of N,N-diethyl-m-toluamide following dermal application to human volunteers. Fundamental and Applied Toxicology, 25(1), 95–100. Retrieved from [Link][17]

  • National Pesticide Information Center. (n.d.). DEET Fact Sheet. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - Chapter 7: Analytical Methods. Retrieved from [Link][5][13]

  • Baker, S. E., Bishop Serafim, A., Morales-Agudelo, P., Vidal, M., Calafat, A. M., & Ospina, M. (2018). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(29), 7765–7775. Retrieved from [Link][1]

  • CDC Stacks. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link][3]

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., Brimfield, A. A., & Hodgson, E. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289–294. Retrieved from [Link][18]

  • GulfLINK. (n.d.). Chapter Five: DEET. Retrieved from [Link][19]

  • Gibson, J. C., Marro, L., Borghese, M., Walker, M., MacPherson, S., Aris-Global, E., ... & Irwin, K. (2022). Development of an observational exposure human biomonitoring study to assess Canadian children's DEET exposure during protective use. PloS one, 17(8), e0272737. Retrieved from [Link][14]

  • Kuklenyik, Z., Baker, S. E., Bishop, A. M., & Calafat, A. M. (2013). Rapid, sensitive, and selective method for the quantification of N, N-diethyl-m-toluamide and two of its metabolites in urine. Journal of Chromatography B, 938, 70-76. Retrieved from [Link][12]

  • Hays, S. M., Aylward, L. L., & St-Amand, A. (2023). Biomonitoring Equivalents for N, N-Diethyl-meta-toluamide (DEET). Regulatory Toxicology and Pharmacology, 145, 105506. Retrieved from [Link][20]

  • Constant, O. P., & Taylor, W. G. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 28(6), 563–579. Retrieved from [Link][6]

  • Ueyama, J., Nomura, H., Kondo, T., Mouri, S., Harada, K., & Koizumi, A. (2021). Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults. Environmental Health and Preventive Medicine, 26(1), 18. Retrieved from [Link][16]

  • Calafat, A. M., Wong, L. Y., Kuklenyik, Z., Reidy, J. A., & Needham, L. L. (2015). Novel exposure biomarkers of N, N-diethyl-m-toluamide (DEET): data from the 2007–2010 National Health and Nutrition Examination Survey. Environment international, 85, 239–245. Retrieved from [Link][9]

  • Choi, H., & Rhee, J. S. (2021). DEET Metabolite and Hearing Loss in United States Adults. International journal of environmental research and public health, 18(11), 5947. Retrieved from [Link][10]

  • ResearchGate. (2017). (PDF) Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Retrieved from [Link][21]

  • Yan, S., Wang, J., Xu, J., Jiang, W., Xiong, M., Cao, Z., ... & Wei, W. (2022). Exposure to N, N-diethyl-m-toluamide and cardiovascular diseases in adults. Frontiers in Cardiovascular Medicine, 9, 976378. Retrieved from [Link][22]

  • Amerigo Scientific. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Retrieved from [Link][23]

  • ResearchGate. (2015). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. Retrieved from [Link][11]

  • J-Stage. (2021). Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults. Retrieved from [Link][15]

Sources

Application Notes and Protocols: Synthesis of Deuterated N,N-diethyl-3-(hydroxymethyl)benzamide Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deuterated Standards in Modern Pharmaceutical Analysis

In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicology studies.[1][2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, have emerged as the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The replacement of one or more hydrogen atoms with deuterium (²H or D) provides a mass shift that allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer.[1] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte, enabling it to effectively track the analyte through sample extraction, chromatography, and ionization, thereby mitigating matrix effects and improving the accuracy and precision of quantification.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of a deuterated internal standard for N,N-diethyl-3-(hydroxymethyl)benzamide, a compound of interest in various research contexts. The strategic incorporation of deuterium at the hydroxymethyl position offers a stable isotopic label that is unlikely to be lost during metabolic processes.

Synthetic Strategy: A Two-Step Approach to Deuterium Incorporation

The synthesis of deuterated this compound is achieved through a robust two-step synthetic sequence. The first step involves the formation of the amide bond, followed by the introduction of deuterium via the reduction of an ester intermediate. This approach was selected for its efficiency and the commercial availability of the starting materials.

Diagram of the Synthetic Pathway:

Characterization Synthesized_Product Purified Deuterated Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ²H) Synthesized_Product->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS, HRMS) Synthesized_Product->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation Isotopic_Purity Isotopic Purity Determination NMR_Analysis->Isotopic_Purity MS_Analysis->Isotopic_Purity Chemical_Purity Chemical Purity Assessment MS_Analysis->Chemical_Purity Final_Standard Qualified Deuterated Standard Structure_Confirmation->Final_Standard Isotopic_Purity->Final_Standard Chemical_Purity->Final_Standard

Sources

Cell culture models for studying "N,N-diethyl-3-(hydroxymethyl)benzamide" metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Metabolism Studies of N,N-diethyl-3-(hydroxymethyl)benzamide

Introduction

N,N-diethyl-m-toluamide (DEET) is the most widely utilized active ingredient in commercial insect repellents, valued for its broad efficacy against various vectors.[1] Following topical application, DEET is dermally absorbed, systemically distributed, and extensively metabolized, primarily in the liver.[1][2] The principal Phase I metabolic pathway involves the oxidation of the methyl group on the benzene ring by cytochrome P450 (CYP) enzymes, yielding this compound (also known as N,N-diethyl-m-hydroxymethylbenzamide or BALC).[3][4] This primary metabolite can undergo further oxidation to form 3-(diethylcarbamoyl)benzoic acid (DCBA), a major urinary metabolite used as a biomarker for DEET exposure.[5][6]

Understanding the complete metabolic fate of DEET, including the sequential metabolism of its primary metabolites like this compound, is critical for a comprehensive assessment of its toxicokinetic profile and potential for drug-drug interactions.[1][7] In vitro cell culture models provide a powerful, human-relevant platform to elucidate these metabolic pathways, identify the enzymes involved, and quantify the rate of metabolite formation in a controlled environment.[8]

This guide provides a detailed overview and step-by-step protocols for utilizing three distinct liver-derived cell culture models—Primary Human Hepatocytes (PHH), HepaRG cells, and HepG2 cells—to study the metabolism of this compound.

Choosing the Right In Vitro Hepatic Model: A Comparative Overview

The selection of an appropriate cell model is a critical decision that influences the physiological relevance and predictive power of the study. Each model presents a unique balance of metabolic competence, experimental feasibility, and resource requirements. Primary human hepatocytes are considered the "gold standard" due to their close resemblance to the human liver in vivo.[9][10][11] However, immortalized cell lines like HepaRG and HepG2 offer advantages in terms of availability, reproducibility, and ease of use.[12][13]

FeaturePrimary Human Hepatocytes (PHH)HepaRG CellsHepG2 Cells
Physiological Relevance Excellent: The closest in vitro model to the human liver, expressing a full complement of Phase I & II enzymes and transporters.[8]Very Good: Differentiates into hepatocyte-like cells expressing a broad range of CYPs, transporters, and nuclear receptors.[12][14]Moderate to Low: Traditionally low metabolic capacity, but can be improved with 3D culture techniques.[15][16]
Metabolic Capacity High and representative of the donor's phenotype. Reflects in vivo inter-individual variability.[8]High, particularly for key enzymes like CYP3A4. More consistent than PHH.[17]Low basal expression of many key CYP enzymes compared to PHH.[18]
Availability Limited; dependent on donor tissue availability.[10]Commercially available and expandable.Readily available from cell banks (e.g., ATCC).
Reproducibility Lower due to donor-to-donor variability (genetics, age, lifestyle).High batch-to-batch consistency.High batch-to-batch consistency.
Lifespan in Culture Short-term; functionality declines rapidly (typically stable for 1-4 days).[9]Long-term; stable metabolic function for several weeks post-differentiation.[14]Immortalized; continuous proliferation.
Ease of Use More demanding; requires specialized media and handling. Often used as cryopreserved suspensions or plated formats.[19]Requires a lengthy differentiation protocol (approx. 4 weeks).[14]Simple to culture and maintain.
Primary Application Definitive metabolism, clearance prediction, and drug interaction studies.[11]Mechanistic metabolism, CYP induction, and chronic toxicity studies.[20]High-throughput screening, general cytotoxicity assays.[21][22]

Core Experimental Workflow

The process of evaluating compound metabolism in cell culture follows a standardized workflow, from initial cell culture preparation to final data analysis. This systematic approach ensures reproducibility and generates high-quality, interpretable data.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select Cell Model (PHH, HepaRG, or HepG2) B Cell Culture & Seeding (or Thawing for PHH) A->B Based on study goals C Incubate Cells with This compound B->C D Collect Samples (Supernatant and/or Lysate) at Time Points E Sample Preparation (e.g., Protein Precipitation, SPE) D->E F LC-MS/MS Analysis (Metabolite ID & Quant) E->F Inject G Data Interpretation (Metabolite Formation Rate) F->G Quantify

Caption: General workflow for in vitro metabolism studies.

Anticipated Metabolic Pathway

The metabolism of this compound primarily involves further oxidation of the hydroxymethyl group and potential N-deethylation, catalyzed by hepatic enzymes.

DEET N,N-diethyl-m-toluamide (DEET) BALC This compound (Compound of Interest) DEET->BALC CYP-mediated Oxidation (Phase I) DCBA 3-(diethylcarbamoyl)benzoic acid (DCBA) BALC->DCBA Alcohol/Aldehyde Dehydrogenase (Phase I) Other Phase II Conjugates (e.g., Glucuronides) BALC->Other UGT/SULT-mediated Conjugation (Phase II)

Caption: Expected metabolic cascade originating from DEET.

Protocol 1: Metabolism in Cryopreserved Primary Human Hepatocytes (Suspension Assay)

Rationale: This protocol uses the gold-standard model for determining initial rates of metabolism and intrinsic clearance. The suspension format is ideal for short-term incubations (2-4 hours) where cell viability and metabolic activity remain high.[19]

Materials:

  • Cryopreserved plateable human hepatocytes (e.g., from LifeNet Health, AnaBios)[9][19]

  • Hepatocyte thawing medium

  • Hepatocyte incubation medium (e.g., Williams’ Medium E)

  • This compound (test compound)

  • Acetonitrile (LC-MS grade), ice-cold

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • 12-well plates or 2 mL centrifuge tubes

  • Water bath or incubator set to 37°C

Procedure:

  • Thawing Hepatocytes:

    • Pre-warm thawing medium to 37°C.

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

    • Centrifuge at 100 x g for 5 minutes at room temperature.

    • Gently aspirate the supernatant and resuspend the cell pellet in incubation medium.

  • Cell Viability and Counting:

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >80% for a successful experiment.

    • Adjust the cell suspension volume with incubation medium to achieve a final density of 1 x 10⁶ viable cells/mL.

  • Metabolism Assay:

    • Aliquot the cell suspension into tubes or wells of a 12-well plate. Pre-incubate for 10 minutes at 37°C with gentle shaking.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 0.5% final concentration).

    • Initiate the reaction by adding the test compound to the cell suspension to achieve the desired final concentration (e.g., 1 µM).

    • Incubate at 37°C with continuous gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot (e.g., 100 µL) of the cell suspension.

    • Immediately terminate the metabolic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins and lyse cells.

  • Sample Processing:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

Protocol 2: Metabolism in Differentiated HepaRG Cells (Plated Monolayer)

Rationale: HepaRG cells provide a robust, reproducible model that maintains metabolic function for weeks, making them ideal for time-course studies, investigating slower metabolic pathways, or assessing enzyme induction potential.[14][20]

Materials:

  • HepaRG cells

  • HepaRG growth medium and differentiation medium (containing DMSO)

  • Collagen-coated 24- or 48-well plates

  • This compound

  • Incubation medium (e.g., serum-free Williams’ Medium E)

  • Acetonitrile (LC-MS grade), ice-cold

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Differentiation:

    • Culture and expand HepaRG progenitor cells in growth medium according to the supplier's instructions.

    • Seed cells onto collagen-coated plates at the recommended density.

    • Grow cells to confluence (approximately 2 weeks).

    • Induce differentiation by switching to differentiation medium. Culture for an additional 2 weeks. Differentiated cultures will contain both hepatocyte-like and biliary-like cells.[12]

  • Metabolism Assay:

    • Aspirate the differentiation medium from the confluent, differentiated HepaRG monolayers.

    • Wash the cells once with warm PBS.

    • Add pre-warmed incubation medium containing the desired concentration of this compound.

    • Return the plates to the incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect the full volume of supernatant from the respective wells.

    • Store the supernatant at -80°C or process immediately by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Proceed as described in Protocol 1, Step 5 (centrifugation and transfer of supernatant for analysis).

    • (Optional): To analyze intracellular metabolites, wash the cell monolayer with ice-cold PBS after removing the supernatant, then lyse the cells directly in the well with an acetonitrile/water mixture.

Analytical Methodology: LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering the high sensitivity and specificity required to detect and quantify low-level metabolites in complex biological matrices.[5][23]

ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <2 µm)Provides excellent separation for moderately polar compounds like DEET metabolites.[24]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 - 0.5 mL/minStandard flow rate for analytical UHPLC columns.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these molecules; positive mode is effective for nitrogen-containing compounds.
MS Analysis Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring unique precursor-to-product ion transitions for each analyte.

Example MRM Transitions (Hypothetical): To be optimized empirically with authentic standards.

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 208.1 162.1 (Loss of C₂H₅NO)
3-(diethylcarbamoyl)benzoic acid (DCBA) 222.1 194.1 (Loss of C₂H₄)

| Internal Standard (e.g., Deuterated analog) | 218.1 (D₁₀) | 167.1 |

References

  • Swale, D. R., et al. (2019). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition. Available at: [Link]

  • Hodgson, E., & Rose, R. L. (2015). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. Available at: [Link]

  • Andersson, T. B., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Antherieu, S., et al. (2012). Optimization of the HepaRG cell model for drug metabolism and toxicity studies. Toxicology in Vitro. Available at: [Link]

  • Hart, S. N., & Li, Y. (2020). Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • LifeNet Health LifeSciences. Primary Human Hepatocytes. LifeNet Health. Available at: [Link]

  • Andersson, T., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Semantic Scholar. Available at: [Link]

  • Gómez-Lechón, M. J., et al. (2004). An update on metabolism studies using human hepatocytes in primary culture. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Kanebratt, K. P., & Andersson, T. B. (2008). Evaluation of HepaRG Cells as an in Vitro Model for Human Drug Metabolism Studies. Drug Metabolism and Disposition. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Available at: [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]

  • AnaBios. Human Primary Hepatocytes | Cryopreserved. AnaBios. Available at: [Link]

  • Gómez-Lechón, M. J., et al. (2008). An update on metabolism studies using human hepatocytes in primary culture. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Godoy, P., et al. (2015). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology. Available at: [Link]

  • Castell, J. V., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Redalyc. Available at: [Link]

  • Singh, P. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. Available at: [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. Available at: [Link]

  • van Ravenzwaay, B., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. Available at: [Link]

  • Constantino, L., et al. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica. Available at: [Link]

  • Taylor, W. G., & Yeung, J. M. (1986). Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Batista, A. D., et al. (2018). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. ResearchGate. Available at: [Link]

  • Qiu, H., et al. (1998). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of the American Mosquito Control Association. Available at: [Link]

  • Schoenig, G. P., et al. (1996). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition. Available at: [Link]

  • Abou-Donia, M. B. (2003). Combined exposure to DEET (N,N-diethyl-m-toluamide) and permethrin: pharmacokinetics and toxicological effects. Journal of Toxicology and Environmental Health, Part B. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Plasma Extraction of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N,N-diethyl-3-(hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the extraction of this analyte from plasma. Our approach is grounded in fundamental physicochemical principles to empower you to develop robust, reliable, and reproducible methods.

Understanding Your Analyte: The Key to a Successful Extraction

Before selecting an extraction method, it is crucial to understand the physicochemical properties of this compound. These properties dictate how the molecule will behave in different solvents and on various stationary phases, forming the logical basis for all methodological choices.

While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure—a benzamide with a polar hydroxymethyl group and non-polar diethyl groups. It is structurally similar to N,N-diethyl-m-toluamide (DEET), a well-studied compound.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated/Known)Rationale & Impact on Extraction
Molecular Formula C₁₂H₁₇NO₂Confirmed.[3][4]
Molecular Weight 207.27 g/mol Confirmed.[3]
LogP (Octanol-Water) ~1.5 - 2.0 (Estimated)The hydroxymethyl group significantly increases polarity compared to DEET (LogP ~2.4). This value suggests moderate hydrophobicity, making it suitable for Reversed-Phase SPE and LLE with moderately polar organic solvents.[5][6]
pKa (Estimated) ~2.0 - 3.0 (Estimated)The amide group is a very weak base. The molecule will be predominantly neutral across a wide physiological and experimental pH range. Maintaining a neutral state is optimal for non-polar extraction mechanisms.[5][7]
Solubility Soluble in acetonitrile and other organic solvents.[3][8]High solubility in common protein precipitation and SPE elution solvents is advantageous. Water solubility is expected to be low to moderate.

FAQ 1: Where Should I Start? Choosing the Right Extraction Strategy

The "best" extraction method is a balance of analytical requirements: speed, cost, required cleanliness, and sensitivity. For this compound, three primary techniques are applicable: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Use the following decision tree to guide your initial choice.

G Start What is my primary analytical goal? Speed High Throughput / Speed Start->Speed Cleanliness Highest Cleanliness / Sensitivity Start->Cleanliness Cost Low Cost / Simplicity Start->Cost PPT Protein Precipitation (PPT) Fastest, cheapest, but 'dirtiest' extract. Speed->PPT Yes LLE Liquid-Liquid Extraction (LLE) Good balance of cost and cleanliness. Speed->LLE No Cleanliness->LLE No SPE Solid-Phase Extraction (SPE) Most selective, cleanest extract, highest cost/complexity. Cleanliness->SPE Yes Cost->PPT Yes Cost->LLE No Phospholipid Risk of ion suppression? (LC-MS/MS analysis) PPT->Phospholipid Phospholipid->LLE No, LLE offers better cleanup PPT_Cleanup PPT + Phospholipid Removal Plate Phospholipid->PPT_Cleanup Yes

Caption: Decision tree for selecting an initial extraction strategy.

Troubleshooting Guide: Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing the bulk of proteins from plasma.[9][10] It involves adding a water-miscible organic solvent to denature and precipitate proteins, leaving the analyte in the supernatant.

Common PPT Issues & Solutions

Q: My analyte recovery is low or variable after PPT. What's wrong?

A: This is a frequent issue stemming from several potential causes:

  • Incorrect Solvent-to-Plasma Ratio: A ratio of at least 3:1 (e.g., 300 µL solvent to 100 µL plasma) of cold acetonitrile (ACN) is recommended.[11] Insufficient solvent leads to incomplete protein precipitation, potentially trapping your analyte in the protein pellet.

  • Inadequate Mixing: After adding the solvent, you must vortex vigorously (e.g., for 30-60 seconds) to ensure all proteins are exposed to the denaturing agent.[11][12] Insufficient mixing results in a fluffy, poorly formed pellet and inconsistent results.[11]

  • Analyte Adsorption: this compound, being moderately hydrophobic, could adsorb to the precipitated protein mass. To mitigate this, ensure thorough vortexing and consider comparing different precipitation solvents (e.g., acetonitrile vs. methanol). Acetonitrile generally produces a cleaner supernatant and more effective protein removal than methanol.[13][14]

Q: I'm seeing significant ion suppression in my LC-MS/MS analysis. Is my PPT extract clean enough?

A: Unlikely. While PPT removes proteins, it does not effectively remove phospholipids, which are a major cause of matrix effects and ion suppression in LC-MS.[14]

  • Solution 1 (Recommended): Use a phospholipid removal plate or cartridge. These products combine protein precipitation and phospholipid removal in a single device for a much cleaner extract.

  • Solution 2 (Alternative): Perform a post-PPT liquid-liquid extraction. After collecting the supernatant, you can perform an LLE to further clean the sample, though this adds complexity.

Experimental Protocol: Acetonitrile Precipitation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (ACN).

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.[11]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]

  • Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[11]

  • Carefully collect the supernatant containing your analyte for direct injection or further processing (e.g., evaporation and reconstitution).

G cluster_workflow PPT Workflow cluster_troubleshooting Troubleshooting Start 1. 100 µL Plasma Add_ACN 2. Add 300 µL Cold ACN Start->Add_ACN Vortex 3. Vortex Vigorously (60s) Add_ACN->Vortex Incubate 4. Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge 5. Centrifuge (>14,000g, 10 min) Incubate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Analysis Downstream Analysis Collect->Analysis Low_Recovery Problem: Low Recovery Collect->Low_Recovery Feedback Check_Ratio Increase ACN:Plasma Ratio (e.g., 4:1) Low_Recovery->Check_Ratio Check_Vortex Increase Vortex Time/Speed Low_Recovery->Check_Vortex

Caption: Standard protein precipitation workflow and key troubleshooting points.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[7] It offers a cleaner sample than PPT by removing proteins and many polar interferences.[15]

Common LLE Issues & Solutions

Q: How do I choose the best extraction solvent?

A: The goal is to maximize analyte partitioning into the organic phase while minimizing the extraction of interferences.[5]

  • Polarity Matching: Based on the estimated LogP of ~1.5-2.0, your analyte is moderately non-polar. Solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and diethyl ether are excellent starting points. Very non-polar solvents (e.g., hexane) may result in poor recovery, while very polar solvents are miscible with the aqueous phase.

  • pH Adjustment: Since this compound is neutral over a wide pH range, extensive pH adjustment is likely unnecessary. Keeping the sample pH neutral (pH ~7) is a safe and effective strategy to ensure the analyte remains uncharged and partitions readily into the organic phase.[7]

Q: My recovery is still poor. How can I improve it?

A: If solvent choice is appropriate, poor recovery is often due to suboptimal extraction conditions.

  • Increase Solvent-to-Plasma Ratio: A higher volume of organic solvent will shift the equilibrium and drive more analyte into the organic phase. Try increasing the ratio from 5:1 to 10:1 (organic:plasma).[5][6]

  • Salting-Out Effect: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the plasma sample to saturation.[5][6] This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic analyte and promoting its transfer to the organic phase.[6]

  • Extraction Vigor & Time: Ensure adequate mixing to maximize the surface area between the two phases. Vortexing for 1-2 minutes or using a mechanical shaker is standard.

Q: I'm getting a stable emulsion between the layers that won't separate. How do I fix this?

A: Emulsions are common with plasma due to lipids and proteins.

  • Centrifugation: This is the most common solution. Centrifuging at 2000-4000 x g for 5-10 minutes will usually break the emulsion.

  • pH or Salt Addition: Adding acid/base to alter pH or adding more salt can disrupt the emulsion.

  • Solvent Change: Some solvents (like dichloromethane) are more prone to emulsions. Consider switching to MTBE, which often forms cleaner phase separations.

Experimental Protocol: Optimized LLE
  • Pipette 200 µL of plasma into a glass tube.

  • Add 20 µL of internal standard.

  • (Optional but Recommended) Add ~50 mg of solid Sodium Chloride (NaCl) and vortex briefly to dissolve.

  • Add 2 mL of Methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce the cleanest extracts, leading to the lowest limits of detection and minimal matrix effects.[14][16] It uses a solid sorbent to retain the analyte, while interferences are washed away.

Common SPE Issues & Solutions

Q: What type of SPE sorbent should I use for my analyte?

A: Given the analyte's moderate polarity (LogP ~1.5-2.0) and neutral character, a polymeric reversed-phase sorbent is the ideal choice.[17] These sorbents (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) offer high capacity, are stable across a wide pH range, and are not susceptible to drying out, making them robust for high-throughput workflows.[17] They retain compounds via non-polar interactions.[18]

Q: My analyte recovery is low. Where could I be losing it?

A: Analyte loss can occur at any step of the SPE process. A systematic "mass balance" approach, where you collect and analyze the liquid from each step (load, wash, elution), can pinpoint the problem.[18]

  • Loss during Loading: If the analyte is found in the load effluent, it means it's not retaining on the sorbent.

    • Cause: The sample solvent is too strong (too much organic).

    • Solution: Ensure the plasma sample is pre-treated by diluting it with an aqueous buffer (e.g., 1:1 with 2% formic acid or water) to ensure the analyte can partition onto the non-polar sorbent.[19]

  • Loss during Washing: If the analyte is found in the wash effluent, the wash solvent is too strong.

    • Cause: The wash step is eluting the analyte prematurely.

    • Solution: Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol, try 5% methanol instead.[18] The goal is to find a wash solvent that is strong enough to remove interferences but weak enough to leave your analyte on the sorbent.

  • No Analyte in Elution: If the analyte is retained but not eluting, the elution solvent is too weak.

    • Cause: The solvent cannot disrupt the interaction between the analyte and the sorbent.

    • Solution: Increase the organic strength of the elution solvent. A common starting point is 90:10 Methanol:Water. You can also add a small amount of modifier, like ammonia (for a basic compound) or formic acid (for an acidic one), although for a neutral compound like this, a strong organic solvent is usually sufficient.

Experimental Protocol: Polymeric Reversed-Phase SPE
  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent dry.

  • Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of water.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

G cluster_troubleshoot Condition 1. Condition (Methanol, then Water) Load 2. Load (Diluted Plasma) Condition->Load Wash 3. Wash (5% MeOH in Water) Interferences Out Load->Wash Loss_Load Analyte in Load Effluent? → Dilute sample more Load->Loss_Load Elute 4. Elute (100% Methanol) Analyte Out Wash->Elute Loss_Wash Analyte in Wash Effluent? → Decrease %MeOH in wash Wash->Loss_Wash Loss_Elute Analyte retained after elution? → Increase %MeOH in elution Elute->Loss_Elute

Caption: The four core steps of Solid-Phase Extraction and common troubleshooting logic.

Final Recommendation: Method Validation

Once you have optimized an extraction procedure that provides consistent and high recovery with minimal matrix effects, the method must be fully validated according to industry standards. This ensures the reliability of the data for preclinical or clinical studies. Key validation parameters include accuracy, precision, selectivity, stability, matrix effect, and recovery. For comprehensive guidance, consult the FDA and ICH M10 Bioanalytical Method Validation documents.[20][21][22]

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Source not specified. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. (2023). National Institutes of Health. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (2025). ResearchGate. [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. [Link]

  • How can I troubleshoot protein precipitation after purification? (2015). ResearchGate. [Link]

  • benzamide, N,N-diethyl-3-methyl-. (n.d.). ChemBK. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Plasma sample preparation: Significance and symbolism. (n.d.). Source not specified. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • CID 68791473 | C24H34N2O2. (n.d.). PubChem. [Link]

  • N,N-Diethylbenzamide | C11H15NO | CID 15542. (n.d.). PubChem. [Link]

  • Optimize Liquid-Liquid Extraction: Embrace Automation. (2024). Aurora Biomed. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). NCBI Bookshelf. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). National Institutes of Health. [Link]

  • High-Performance Liquid Chromatographic Assay of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) in Human Plasma using a Solid-Phase Extraction Technique. (2025). ResearchGate. [Link]

  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016). YouTube. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025). ResearchGate. [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

Sources

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving poor chromatographic peak shape issues encountered during the analysis of N,N-diethyl-3-(hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common problems such as peak tailing, fronting, and splitting. By understanding the underlying physicochemical properties of the analyte and the principles of chromatography, you can systematically improve your analytical results.

Understanding the Analyte: this compound

Before diving into troubleshooting, it's crucial to consider the chemical nature of this compound. Its structure contains several key features that can influence its chromatographic behavior:

  • Aromatic Ring: Provides hydrophobicity, making it suitable for reversed-phase chromatography.[1]

  • Amide Group: The tertiary amide is generally neutral, but the molecule can still participate in hydrogen bonding.

  • Hydroxymethyl Group: A polar functional group that can engage in secondary interactions with the stationary phase.

  • Solubility: The presence of both hydrophobic and polar regions suggests that solubility can be highly dependent on the solvent system. While it is soluble in organic solvents like acetonitrile, its aqueous solubility may be limited, similar to related compounds like DEET.[2][3][4]

These features are central to understanding and resolving the peak shape issues detailed below.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My peak for this compound is tailing.

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise integration and resolution.[5]

Q: What are the likely causes of peak tailing for this specific compound?

A: The primary causes of peak tailing for this compound are typically related to secondary interactions with the stationary phase.[6]

  • Silanol Interactions: In reversed-phase chromatography using silica-based columns, residual silanol groups on the stationary phase surface can be acidic.[7] These can form strong hydrogen bonds or have ionic interactions with polar groups on your analyte, such as the hydroxymethyl group or the amide oxygen, causing a portion of the molecules to be retained longer than the bulk, which results in tailing.[6][8]

  • Mobile Phase pH Effects: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the silanol groups, exacerbating secondary interactions.[9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can also contribute to peak tailing.[7]

Q: How can I systematically troubleshoot and resolve peak tailing?

A: Follow this step-by-step protocol to diagnose and fix the issue.

  • Reduce Column Load:

    • Action: Decrease the injection volume or dilute your sample by a factor of 10.

    • Rationale: If the peak shape improves, the original issue was likely mass overload.[11]

  • Optimize Mobile Phase pH:

    • Action: Adjust the mobile phase pH. For a neutral to slightly basic compound like an amide, a mobile phase pH between 3 and 7 is a good starting point. Try buffering the mobile phase at a lower pH (e.g., pH 3 using a formic acid or phosphate buffer) to suppress the ionization of residual silanol groups on the column.[6][12]

    • Rationale: Suppressing silanol ionization minimizes the secondary interactions that cause tailing for polar analytes.[6]

  • Use a Mobile Phase Additive:

    • Action: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM).[7]

    • Rationale: TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[7]

  • Switch to a Different Column:

    • Action: Use a column with a different stationary phase chemistry. An end-capped column or one with a polar-embedded phase is recommended.[8]

    • Rationale: End-capped columns have fewer free silanol groups. Polar-embedded phases can help shield the silanol groups and provide alternative interactions, often leading to more symmetrical peaks for polar compounds.[8]

  • Check for Extra-Column Effects:

    • Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.[13]

    • Rationale: Extra-column volume allows the peak to broaden and tail after it has left the column.[7]

Issue 2: My peak for this compound is fronting.

Peak fronting, where the first half of the peak is sloped, is also a significant issue affecting quantification.[14]

Q: What typically causes peak fronting with this analyte?

A: The most common causes of peak fronting for a compound like this compound are related to sample solubility and column conditions.[15]

  • Poor Sample Solubility: If the sample is dissolved in a solvent that is much weaker (more polar in reversed-phase) than the mobile phase, the analyte may not partition onto the column in a tight band, leading to fronting.[14][16] Given the analyte's structure, it may have limited solubility in highly aqueous solutions.

  • Column Overload: Injecting too large a volume or too high a concentration of the sample can lead to fronting.[16][17] The stationary phase becomes saturated, and excess analyte molecules travel faster through the column.[14]

  • Column Collapse: Physical degradation of the column packing material can create a void at the column inlet, leading to distorted peak shapes, including fronting.[15]

Q: What is a reliable workflow to fix peak fronting?

A: Use the following workflow to address the root cause of peak fronting.

G start Peak Fronting Observed step1 Q: Is the peak fronting for all analytes? start->step1 step2 A: Yes -> Check for column void or collapse. Replace column if necessary. step1->step2 Yes step3 A: No -> Likely a sample/analyte specific issue. step1->step3 No step4 Reduce injection volume by 50-80%. step3->step4 step5 Did the peak shape improve? step4->step5 step6 Yes -> Issue is column overload. Optimize sample concentration/volume. step5->step6 Yes step7 No -> Likely a solubility/solvent mismatch issue. step5->step7 No step8 Prepare sample in mobile phase or a stronger (less polar) solvent. step7->step8 step9 Did the peak shape improve? step8->step9 step10 Yes -> Problem solved. step9->step10 Yes step11 No -> Re-evaluate method parameters (e.g., mobile phase composition). step9->step11 No

Caption: A step-by-step workflow for troubleshooting peak fronting.

Issue 3: I am seeing a split peak for this compound.

Split peaks can be particularly problematic as they can be mistaken for two separate compounds.[18]

Q: Why would my peak for this compound be splitting?

A: There are several potential reasons for a split peak:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to distort and split as it enters the column.[19]

  • Column Void or Blocked Frit: A physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit, can cause the sample to travel through two different paths, resulting in a split peak.[14][18] If this is the cause, all peaks in the chromatogram will likely be split.[5]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of an ionizable group on the analyte, both the ionized and non-ionized forms can exist simultaneously, potentially leading to two closely eluting or split peaks.[9][20]

  • Co-elution: It is also possible that an impurity or a related compound is co-eluting with your analyte of interest.[21]

Q: How can I determine the cause of the split peak and fix it?

A: A systematic approach is necessary to pinpoint the cause.

  • Check for System-Wide Issues:

    • Action: Inject a well-behaved standard compound.

    • Rationale: If the standard also shows a split peak, the issue is likely with the system (e.g., blocked frit, column void).[5] In this case, reversing and flushing the column or replacing it may be necessary.[18]

  • Address Sample Solvent Effects:

    • Action: Prepare your sample of this compound in the initial mobile phase.

    • Rationale: This ensures compatibility and a smooth injection profile, preventing solvent-induced peak splitting.[19]

  • Investigate Co-elution:

    • Action: Slightly alter the chromatographic conditions. Change the mobile phase composition (e.g., from acetonitrile to methanol) or the gradient slope.[22]

    • Rationale: If the split peak resolves into two distinct peaks, it indicates the presence of a co-eluting impurity.[18] The method will then need to be re-optimized for better separation.

  • Evaluate Mobile Phase pH:

    • Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa (if known).

    • Rationale: This ensures the analyte is in a single ionic state, preventing peak splitting due to multiple forms being present.[23]

Peak ProblemPrimary Cause for this compoundRecommended Starting ActionSecondary Action
Tailing Secondary interactions with silanol groups via the hydroxymethyl moiety.Lower mobile phase pH to ~3 with a buffer.Use an end-capped or polar-embedded column.
Fronting Poor solubility in a highly aqueous mobile phase or column overload.Dissolve the sample in the mobile phase.Reduce injection volume or sample concentration.
Splitting Sample solvent stronger than the mobile phase; column void.Dissolve the sample in the initial mobile phase.Inspect and potentially replace the column.

Visualizing the Problem: The Logic of Peak Shape Troubleshooting

The following diagram illustrates the logical flow when encountering a poor peak shape for a single analyte like this compound.

Caption: A decision tree for diagnosing the root cause of poor peak shape.

By methodically addressing these potential issues, you can significantly improve the quality and reliability of your chromatographic analysis of this compound.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak splitting when running an LC column? Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Waters. (n.d.). What are some common causes of peak fronting? Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Mastelf. (n.d.). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]

  • Readers Insight. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Solubility of Things. (n.d.). DEET. Retrieved from [Link]

  • ChemBK. (n.d.). benzamide, N,N-diethyl-3-methyl-. Retrieved from [https://www.chembk.com/en/chem/benzamide, N,N-diethyl-3-methyl-]([Link], N,N-diethyl-3-methyl-)

  • PubChem. (n.d.). CID 68791473 | C24H34N2O2. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N,N-Diethylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide | C11H15NO | CID 15542. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Dynamic effect of secondary equilibria in reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chromatography Modes Explained: Mastering Reverse Phase! Retrieved from [Link]

Sources

Enhancing the ionization efficiency of "N,N-diethyl-3-(hydroxymethyl)benzamide" in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-diethyl-3-(hydroxymethyl)benzamide Analysis

Welcome to the technical support guide for the mass spectrometric analysis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you enhance ionization efficiency and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and how does it influence ionization?

Answer: this compound (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ) is a metabolite of DEET.[1] Its structure contains three key functional groups that dictate its ionization behavior in mass spectrometry:

  • Tertiary Amide Group (-CON(CH₂CH₃)₂): The nitrogen atom in the diethylamide group is a potential site for protonation, especially under acidic conditions, making it suitable for positive mode electrospray ionization (ESI).

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol group is relatively neutral but can lose a proton under basic conditions, making negative mode ionization a possibility, although generally less favorable than protonating the amide. In Atmospheric Pressure Chemical Ionization (APCI), this group can facilitate the loss of water.[2]

  • Aromatic Ring: The benzene ring provides thermal stability, which is advantageous for techniques like APCI that involve vaporization at high temperatures.[3][4]

Based on this structure, the molecule is of moderate polarity and possesses a clear site for protonation.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this molecule?

Answer: Both ESI and APCI are viable options, and the optimal choice may depend on your sample matrix and concentration.

  • Electrospray Ionization (ESI): ESI is an excellent starting point. The molecule's amide nitrogen can be readily protonated in solution, making it highly amenable to positive mode ESI (+ESI). This "soft" ionization technique typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a strong alternative, particularly if the molecule shows insufficient response in ESI or if you are using less polar mobile phases.[3][4][5][6] Since APCI involves gas-phase ionization, it can be more robust and less susceptible to matrix suppression than ESI for certain sample types. It is well-suited for thermally stable compounds of moderate polarity with molecular weights under 1500 Da, a category this analyte falls into.[3][4]

Recommendation: Begin with ESI in positive ion mode (+ESI) due to the presence of the basic amide group. If the signal is weak or matrix effects are significant, develop an APCI method.

Q3: What are the expected ions for this compound in mass spectrometry?

Answer: The expected ions depend on the ionization mode and technique.

Ionization ModeExpected Primary Ionm/z (Mass-to-Charge Ratio)Notes
ESI Positive (+ESI) [M+H]⁺208.13The most likely and desirable ion. Formed by protonation of the amide nitrogen.
[M+Na]⁺230.11Sodium adduct. Often observed if glassware, solvents, or additives are contaminated with sodium salts.[7]
[M+K]⁺246.09Potassium adduct. Less common than sodium but possible.
APCI Positive (+APCI) [M+H]⁺208.13Protonated molecule, similar to ESI.[2]
[M+H-H₂O]⁺190.12Fragment ion resulting from the loss of water from the hydroxymethyl group. This is a common fragmentation pathway for alcohols in APCI.[2]
ESI/APCI Negative (-ESI/-APCI) [M-H]⁻206.11Deprotonated molecule. Possible by removing the proton from the hydroxyl group, but likely to be a much weaker signal than the positive mode.

Note: m/z values are calculated using the monoisotopic mass of the molecule (207.126 g/mol ).[1]

Troubleshooting Guide for Low Ionization Efficiency

Problem: I am seeing a very low signal (or no signal) for my compound in +ESI mode.

This is a common issue that can often be resolved by systematically checking the sample preparation, liquid chromatography (LC) method, and mass spectrometer (MS) source conditions.[8][9][10]

ESI_Troubleshooting cluster_outcomes start Low Signal in +ESI check_mobile_phase Step 1: Optimize Mobile Phase Add 0.1% Formic Acid start->check_mobile_phase check_source_params Step 2: Tune Source Parameters Increase Capillary Voltage & Gas Temps check_mobile_phase->check_source_params If signal still low success Signal Improved check_mobile_phase->success Success check_sample_prep Step 3: Verify Sample Prep Check Concentration & Dilution Solvent check_source_params->check_sample_prep If signal still low check_source_params->success Success consider_apci Step 4: Alternative Ionization Develop an APCI Method check_sample_prep->consider_apci If signal still low check_sample_prep->success Success consider_apci->success Success

The most critical factor for efficient ESI is promoting the formation of ions in the liquid phase. For +ESI, this means ensuring an acidic environment to facilitate protonation.[11]

Objective: To enhance the formation of the [M+H]⁺ ion.

Materials:

  • High-purity (LC-MS grade) water

  • High-purity (LC-MS grade) acetonitrile or methanol

  • High-purity formic acid

  • Ammonium fluoride (optional, for advanced optimization)[12][13]

Procedure:

  • Prepare Acidified Mobile Phases:

    • Aqueous (A): Add 1 mL of formic acid to 1 L of LC-MS grade water to create a 0.1% (v/v) solution.

    • Organic (B): Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile or methanol.

  • Initial Test: Perform a flow injection analysis (FIA) or a direct infusion of your analyte (at ~1 µg/mL) dissolved in 50:50 A:B mobile phase. This confirms the mass spectrometer is responding to your compound without chromatographic variables.

  • Rationale: Formic acid acts as a proton source, lowering the mobile phase pH and shifting the equilibrium M + H⁺ ⇌ [M+H]⁺ to the right, thereby increasing the concentration of the desired ion entering the mass spectrometer.[11] Using high-purity solvents is crucial to avoid signal suppression from contaminants or adduct formation from unwanted ions like sodium.[7][14]

  • Advanced Option (Ammonium Fluoride): If formic acid provides insufficient enhancement, consider replacing it with a low concentration (e.g., 0.5 mM) of ammonium fluoride. While its mechanism is complex, it has been shown to improve sensitivity for some compounds in both positive and negative modes.[12][13][15]

If the mobile phase is optimized and the signal remains low, the issue may lie with the physical process of ion generation and transmission.[8]

Recommended Starting Parameters for ESI:

Parameter Recommended Setting Rationale
Capillary/Spray Voltage 3.0 - 4.5 kV Provides the electrostatic potential to form the Taylor cone and generate charged droplets. Fine-tune for a stable spray.
Nebulizing Gas (N₂) Flow Instrument Dependent Assists in forming a fine spray of droplets. Too low results in large droplets and poor desolvation; too high can extinguish the spray.
Drying Gas (N₂) Flow Instrument Dependent Aids in solvent evaporation from the droplets. Increase for higher aqueous content or higher flow rates.[14]

| Drying Gas Temperature | 250 - 350 °C | Provides thermal energy for desolvation. Be cautious with thermally labile compounds, though this analyte should be stable.[14] |

Troubleshooting Actions:

  • Visually Inspect the Spray: If your instrument allows, carefully check for a stable, fine mist at the ESI probe tip. An unstable or dripping spray is a primary cause of low and erratic signals.[9]

  • Clean the Ion Source: Contamination on the capillary, cone, or orifice can drastically reduce ion transmission. Follow your manufacturer's guidelines for weekly or bi-weekly source cleaning.[8]

Problem: My signal is strong, but I see significant [M+Na]⁺ or other adducts, reducing my desired [M+H]⁺ peak.

Answer: Adduct formation competes with protonation, splitting the analyte signal across multiple ions and reducing the sensitivity for your target [M+H]⁺ ion.[7] This is almost always caused by contamination.

Adduct_Mitigation start High [M+Na]⁺ Adducts check_solvents Use fresh LC-MS grade solvents and additives start->check_solvents check_glassware Use polypropylene vials and avoid glass check_solvents->check_glassware If adducts persist check_lc Flush LC system with high-purity solvents check_glassware->check_lc If adducts persist increase_acid Increase formic acid to 0.2% to favor protonation check_lc->increase_acid Final optimization

  • Use High-Purity Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid) are LC-MS grade or higher. Lower-grade solvents are a common source of sodium contamination.[7][14]

  • Avoid Glassware: Use polypropylene autosampler vials and mobile phase bottles. Borosilicate glass can leach sodium ions, especially with mobile phases that have been stored for extended periods.

  • Increase Proton Availability: Slightly increasing the concentration of formic acid (e.g., to 0.2%) can help outcompete sodium for the analyte's protonation site.

  • System Flush: If contamination is suspected, flush the entire LC system, including lines and the sample loop, with fresh, high-purity mobile phase.

Problem: ESI is not providing adequate sensitivity. How do I set up an APCI method?

Answer: APCI is an excellent alternative when ESI fails. It relies on vaporizing the analyte and mobile phase, followed by chemical ionization in the gas phase via a corona discharge.[5][6]

Objective: To efficiently generate gas-phase ions of this compound.

Procedure:

  • Install the APCI Source: Switch your instrument's ion source from ESI to APCI.

  • Set Initial Parameters: APCI requires high temperatures to ensure complete vaporization of the LC eluent.

    Parameter Recommended Setting Rationale
    Vaporizer Temperature 350 - 450 °C This is the most critical parameter. It must be high enough to vaporize the solvent and analyte as they exit the probe.[3][4]
    Corona Discharge Current 3 - 5 µA Creates the reactant ions from the mobile phase solvent that will then ionize the analyte.[3][4]
    Capillary Temperature 250 - 300 °C Keeps the ions in the gas phase as they are transferred into the mass analyzer.[2]

    | Gas Flows (Sheath/Aux) | Instrument Dependent | These gases assist in nebulization and transport of the vaporized sample past the corona needle. |

  • Mobile Phase: While APCI is less dependent on mobile phase additives than ESI, using a protic solvent (like methanol or water) is beneficial as it provides the source of protons for the chemical ionization process.[5] A mobile phase containing 0.1% formic acid is still a good starting point.

  • Optimization: Infuse the analyte and optimize the vaporizer temperature. Start at 350 °C and increase in 25 °C increments, monitoring the signal for the [M+H]⁺ (m/z 208.13) and the [M+H-H₂O]⁺ (m/z 190.12) ions. Select the temperature that provides the highest and most stable signal for your ion of interest.

By following these structured guides, researchers can systematically troubleshoot and significantly enhance the ionization efficiency of this compound, leading to more sensitive and reliable mass spectrometric data.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

  • MDPI. (2022, December 1). Atmospheric-pressure Chemical Ionization. In Encyclopedia. Retrieved from [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • McFadden, J. R., & Ames, D. M. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 347-354. [Link]

  • Jahn, D., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab, 57(2), 100-109. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • ResearchGate. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS?. [Link]

  • Restek. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different buffer additives on positive ion ESI sensitivities.... Retrieved from [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS?. [Link]

  • ResearchGate. (2023, October 1). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. [Link]

  • ChemBK. (n.d.). benzamide, N,N-diethyl-3-methyl-. Retrieved from [Link]

  • ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms?. [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(9), 1547-1555. [Link]

Sources

Technical Support Center: Method Validation for N,N-diethyl-3-(hydroxymethyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N,N-diethyl-3-(hydroxymethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and validating analytical methods for this compound. Given the specific chemical nature of this compound, which incorporates a tertiary amine, an aromatic ring, and a primary alcohol, several predictable challenges can arise during method validation.

This document provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies discussed are robust, reliable, and suitable for their intended purpose.[1][2][3][4][5]

Section 1: Specificity and Stability-Indicating Method Development

A primary goal of method validation is to demonstrate specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For this, a forced degradation study is an indispensable tool.[7][8]

Frequently Asked Questions (FAQs)

Q1: My method shows a clean peak for the this compound standard. Is this sufficient to claim specificity?

A1: No, this is insufficient. Specificity is not just about the purity of a reference standard in a clean solvent. You must prove that no other substance in your actual sample matrix co-elutes with your analyte peak. More importantly, you must demonstrate that the method can separate the analyte from its potential degradation products. This is crucial for stability studies and is a key requirement of a "stability-indicating method".[7][9] The most effective way to achieve this is through forced degradation studies.[10][11]

Q2: During my forced degradation study (acid hydrolysis), the analyte peak area decreased significantly, but I don't see any new degradation peaks. What could be happening?

A2: This is a common and challenging scenario. Several possibilities exist:

  • Degradant Lacks a Chromophore: The this compound molecule's UV absorbance is due to its benzene ring. If a degradation pathway cleaves the molecule in such a way that the resulting fragments lose this chromophore, they will be invisible to a UV detector.

  • Degradant is Not Eluting: Highly polar degradants might be irreversibly adsorbed onto the column's stationary phase, or highly non-polar degradants might not elute with your current mobile phase conditions.

  • Degradant is Volatile: The degradation product could be a volatile compound that is lost during sample preparation or analysis.

  • Poor Mass Balance: This situation highlights a failure in "mass balance," where the sum of the assay value and the levels of degradation products does not total close to 100% of the initial value.[11] To troubleshoot, you should employ a mass-sensitive detector like a mass spectrometer (LC-MS) to search for potential degradants and consider using a different HPLC column or gradient profile to find missing peaks.

Troubleshooting & Experimental Protocol

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products and demonstrate the specificity and stability-indicating nature of the analytical method. A target degradation of 5-20% is recommended, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant to formal stability studies.[9][10]

Methodology: Prepare solutions of this compound (approx. 1 mg/mL in a suitable solvent like acetonitrile or methanol) and subject them to the following stress conditions in parallel with a control sample (protected from stress):

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • The amide linkage in the molecule is susceptible to base hydrolysis.

    • Add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 8 hours. The reaction is often faster than acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • The hydroxymethyl group and the tertiary amine are potential sites of oxidation.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solution at 80°C for 48 hours.

    • Also, test the solid drug substance under the same conditions to assess solid-state thermal stability.

  • Photolytic Degradation:

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

Analysis: Analyze all stressed samples, a non-stressed control, and a blank using your HPLC-UV method. Employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in each chromatogram. A "pure" peak will have identical UV spectra across its entire width.

Section 2: Chromatographic Challenges - Peak Tailing

The this compound molecule contains a tertiary amine. Basic functional groups like this are a notorious cause of peak tailing in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing for my analyte. What is the root cause?

A1: The primary cause of peak tailing for basic compounds is the interaction between the protonated amine group (a positive charge) and ionized residual silanol groups (Si-O⁻, a negative charge) on the surface of silica-based HPLC columns.[12][13] This is a secondary retention mechanism, in addition to the intended reversed-phase interaction. Some analyte molecules are strongly retained by this ionic interaction, leading to a delayed elution and a "tail" on the peak.[14]

Q2: How can I fix the peak tailing issue?

A2: There are several effective strategies, which can be used alone or in combination:

  • Lower Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.5), the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and minimizing the problematic ionic interaction.[13][15]

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where many residual silanols are chemically bonded with a small silylating agent. Columns specifically marketed as "base-deactivated" or designed for basic compounds offer superior shielding of these silanols and are highly recommended.[13]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanols, improving peak shape.[12]

  • Avoid Column Overload: Injecting too much analyte can saturate the column and lead to peak distortion. Try diluting your sample to see if the peak shape improves.[12]

Workflow & Visualization

Below is a systematic workflow for troubleshooting peak tailing for this compound.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->lower_ph No check_column Are you using a modern, end-capped or base-deactivated column? check_ph->check_column Yes solved Problem Resolved lower_ph->solved change_column Action: Switch to a column specifically designed for basic compounds check_column->change_column No check_buffer Is buffer concentration adequate? (e.g., 10-25 mM) check_column->check_buffer Yes change_column->solved increase_buffer Action: Increase buffer concentration check_buffer->increase_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes increase_buffer->solved dilute_sample Action: Dilute sample 10-fold and re-inject check_overload->dilute_sample Yes check_overload->solved No dilute_sample->solved

Caption: Workflow for Troubleshooting Peak Tailing.

Section 3: Summary of Validation Parameters

Method validation must demonstrate that the analytical procedure is suitable for its intended purpose.[2][16] The table below summarizes the key validation characteristics and typical acceptance criteria as mandated by ICH guidelines.[1][4][5]

Parameter Purpose Typical Acceptance Criteria for an Assay Method
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.999 (PDA); No interference at the analyte's retention time from blank, placebo, or known impurities/degradants.
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For drug substance: 80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value.%Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements.Repeatability (intra-day): Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. RSD for precision at this level should be specified (e.g., ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) are varied. System suitability criteria must be met.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • benzamide, N,N-diethyl-3-methyl-. ChemBK. [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]

  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Minimizing enzymatic degradation of "N,N-diethyl-3-(hydroxymethyl)benzamide" during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N-diethyl-3-(hydroxymethyl)benzamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize enzymatic degradation during sample preparation and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary stability concerns?

This compound is a benzamide derivative. Notably, it is also a known major metabolite of the insect repellent DEET (N,N-diethyl-m-toluamide), formed through the oxidation of the methyl group.[1][2][3] The primary stability concerns during sample preparation in biological matrices (e.g., plasma, serum, tissue homogenates) are enzymatic in nature. The molecule has two primary sites susceptible to enzymatic attack: the hydroxymethyl group and the amide bond.

Q2: What are the most likely enzymatic degradation pathways for this compound?

Based on its structure and its role as a metabolite, there are two main enzymatic pathways to consider:

  • Oxidation: The hydroxymethyl (-CH₂OH) group is susceptible to oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) enzymes. This can convert the group first to an aldehyde (-CHO) and then potentially to a carboxylic acid (-COOH).[1][2]

  • Hydrolysis: The amide bond (-CONH-) can be cleaved by hydrolases such as carboxylesterases (CES) and other amidases.[4][5][6] While this pathway was not noted as a major route in DEET metabolism studies, it remains a potential source of degradation, especially in matrices rich in these enzymes.[1]

Q3: What are the immediate, general precautions I should take during sample collection and handling?

To ensure analyte stability from the moment of collection, certain precautions are essential.[7] The most universal approach is to lower the temperature immediately.[8]

  • Temperature Control: Collect and process samples on ice whenever possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Lowering the temperature slows down enzymatic reaction rates significantly.[8]

  • Use of Anticoagulants with Preservatives: When collecting blood, consider using collection tubes containing not just an anticoagulant (e.g., EDTA, heparin) but also a preservative like sodium fluoride, which inhibits some enzymatic activity.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade both the analyte and the sample matrix, potentially releasing more degradative enzymes.[9] Aliquot samples into single-use volumes before freezing.

Q4: Can I use heat to inactivate enzymes?

Yes, heat inactivation is a common and effective method for irreversibly denaturing many enzymes.[10][11] A typical procedure involves heating the sample (e.g., plasma or serum) at 56°C for 30-60 minutes.[10] However, you must validate this approach to ensure that the analyte itself is thermally stable at this temperature and does not bind to precipitated proteins.

Potential Enzymatic Degradation Pathways

The following diagram illustrates the primary enzymatic vulnerabilities of this compound.

cluster_0 Analyte cluster_1 Degradation Pathways Analyte N,N-diethyl-3- (hydroxymethyl)benzamide Oxidation Aldehyde Metabolite Analyte->Oxidation Alcohol Dehydrogenase (ADH) Cytochrome P450s (CYPs) Hydrolysis 3-(Hydroxymethyl)benzoic Acid + Diethylamine Analyte->Hydrolysis Carboxylesterases (CES) Amidases CarboxylicAcid Carboxylic Acid Metabolite Oxidation->CarboxylicAcid Aldehyde Dehydrogenase (ALDH) Cytochrome P450s (CYPs)

Caption: Potential enzymatic degradation routes for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or Inconsistent Analyte Recovery

You've spiked a known concentration of this compound into your biological matrix (e.g., plasma), but after sample preparation and analysis (e.g., by LC-MS), the measured concentration is significantly lower than expected or varies widely between replicates.

This is a classic sign of analyte instability during sample processing.[12][7] The following workflow will help you diagnose and solve the problem.

Troubleshooting Workflow

Start Start: Low/Inconsistent Recovery CheckTemp Step 1: Temperature Control Are samples kept on ice throughout prep? Start->CheckTemp ImplementTemp Action: Keep all samples and reagents on ice. Pre-chill centrifuge. CheckTemp->ImplementTemp No CheckpH Step 2: pH Control Is the sample pH optimal for enzyme activity (e.g., ~7.4)? CheckTemp->CheckpH Yes ImplementTemp->CheckpH AdjustpH Action: Adjust pH to <5 or >9 with acid/base immediately after collection. Validate analyte stability at new pH. CheckpH->AdjustpH Yes CheckInhibitors Step 3: Enzyme Inhibition Are you using enzyme inhibitors? CheckpH->CheckInhibitors No AdjustpH->CheckInhibitors AddInhibitors Action: Add a broad-spectrum inhibitor cocktail. (See Table 1) CheckInhibitors->AddInhibitors No CheckMethod Step 4: Extraction Method Could the analyte be lost during extraction (e.g., protein crash)? CheckInhibitors->CheckMethod Yes AddInhibitors->CheckMethod OptimizeMethod Action: Evaluate extraction efficiency. Consider LLE or SPE. CheckMethod->OptimizeMethod Yes Success Problem Resolved: Consistent High Recovery CheckMethod->Success No OptimizeMethod->Success

Caption: Decision workflow for troubleshooting low analyte recovery.

Step 1: Implement Strict Temperature Control

Rationale: Enzymatic activity is highly temperature-dependent. Reducing the temperature is the easiest and most effective initial step to slow degradation.[8]

Action:

  • Immediately after collection, place samples in an ice bath.

  • Use pre-chilled tubes and pipette tips.

  • If using centrifugation, ensure the centrifuge is refrigerated.

  • Perform all subsequent steps (e.g., protein precipitation, solvent addition) on ice.

Step 2: Control Sample pH

Rationale: Most physiological enzymes have an optimal pH range around neutral (pH 7-8). Shifting the pH to be either acidic or basic can dramatically reduce the activity of many degradative enzymes.[8][13]

Action:

  • Immediately after sample collection (e.g., plasma separation), add a small volume of a concentrated acid (e.g., 1 M formic acid or citric acid) or base to shift the pH to a range where the analyte is stable but enzymes are not.

  • Validation is critical: You must first confirm that this compound is chemically stable at the chosen acidic or basic pH. Incubate the analyte in a buffer at the target pH and measure its recovery over time.

Step 3: Use Chemical Enzyme Inhibitors

Rationale: If temperature and pH adjustments are insufficient, specific chemical inhibitors can be added to the sample to block the active sites of degradative enzymes.[13] For an unknown degradation profile, a cocktail of inhibitors is recommended.

Action: Prepare and add an inhibitor cocktail to your samples immediately upon collection. A summary of recommended inhibitors is provided in Table 1.

Table 1: Recommended Enzyme Inhibitors for Sample Stabilization

Inhibitor ClassExample InhibitorTarget EnzymesTypical Working ConcentrationNotes
Alcohol Dehydrogenase (ADH) Inhibitors Fomepizole (4-Methylpyrazole)Alcohol Dehydrogenases10-100 µMCompetitive inhibitor, effective at preventing oxidation of the hydroxymethyl group.[14][15]
Carboxylesterase (CES) / Amidase Inhibitors BenzilCarboxylesterases (pan-inhibitor)10-50 µMReversible, potent inhibitor of CES enzymes that can hydrolyze amides.[6]
Serine Hydrolase (Broad Spectrum) Phenylmethylsulfonyl fluoride (PMSF)Serine proteases, some CES0.1-1 mMIrreversible. Must be prepared fresh in an organic solvent (e.g., isopropanol) as it is unstable in aqueous solutions.
Cytochrome P450 (CYP) Inhibitors 1-Aminobenzotriazole (ABT)Broad-spectrum CYP450s1 mMMechanism-based inhibitor, useful if CYP-mediated oxidation is suspected.
Experimental Protocols
Protocol 1: Preparation of a General Enzyme Inhibitor Cocktail (100X Stock)

This protocol provides a broad-spectrum cocktail to address the most likely degradation pathways.

Materials:

  • Fomepizole

  • Benzil

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of Fomepizole in DMSO.

  • Prepare a 5 mM stock solution of Benzil in DMSO.

  • To create the 100X cocktail, mix the stock solutions. For example, to make 100 µL of the cocktail, combine:

    • 10 µL of 10 mM Fomepizole (Final concentration in sample: 10 µM)

    • 10 µL of 5 mM Benzil (Final concentration in sample: 5 µM)

    • 80 µL of DMSO

  • Vortex to mix thoroughly.

  • Store the 100X stock cocktail at -20°C in small aliquots.

Usage: Add 1 µL of the 100X cocktail for every 99 µL of biological sample (e.g., 10 µL for 990 µL of plasma) and mix immediately.

Protocol 2: Heat Inactivation of Enzymes in Plasma/Serum

Rationale: This method uses thermal denaturation to irreversibly inactivate most enzymes.[10][11] It is a simple alternative to chemical inhibition but requires validation for analyte stability.

Materials:

  • Plasma or serum samples

  • Heat block or water bath set to 56°C

  • Microcentrifuge

Procedure:

  • Thaw plasma or serum samples completely on ice.

  • Centrifuge the samples at ~2,000 x g for 5 minutes to pellet any cryoprecipitates.

  • Transfer the clear supernatant to a new, clean tube.

  • Place the tube in the 56°C heat block or water bath. Ensure the water level is above the sample level but does not touch the cap.

  • Incubate for 30-45 minutes. Caution: Temperatures above 58°C can cause irreversible protein aggregation, essentially destroying the sample.

  • After incubation, remove the sample and place it on ice to cool.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the denatured and precipitated proteins.

  • Carefully collect the clear supernatant, which now contains your analyte in an enzyme-inactivated matrix. Proceed with your standard extraction protocol (e.g., protein precipitation, LLE, or SPE).[16][17][18]

By systematically applying these principles and protocols, you can develop a robust sample preparation method that protects the integrity of this compound, leading to more accurate and reproducible experimental results.

References
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Xtalks. (2020, December 11). Sample Stabilization Approaches for Unstable Compounds in Biological Matrices.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • de Jong, A. P., & Jonker, D. (2006). Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. PubMed.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • Innovative Research. (2024, May 14). Heat Inactivation: What it is and Why Researchers May Use It.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Chen, J., Wang, G., Brisson, J. M., & Hsieh, Y. (2005, July 1). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Constantino, L., Iley, J., & Rocha, M. L. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed.
  • LANL HCV database. (n.d.). Protocol for Heat-Inactivation of Serum and Plasma Samples.
  • Hodgson, E., & Cherrington, N. J. (2015, December 14). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). Alcohol Dehydrogenase Inhibitors. SCBT.
  • PubMed. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • Journal of The Royal Society Interface. (2023, October 25). Immobilization protects enzymes from plasma-mediated inactivation.
  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • De Saint-Blanquat, G., Fritsch, P., & Derache, R. (1979). New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat. PubMed.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Taylor, W. G. (1988). Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes. PubMed.
  • Ahnoff, M., Cazares, L., & Sköld, K. (2025, August 7). Thermal inactivation of enzymes and pathogens in biosamples for MS analysis. ResearchGate.
  • Tocris Bioscience. (n.d.). Alcohol Dehydrogenase Inhibitors.
  • Murphy, J. L., et al. (2009). Rapid amidic hydrolysis. ElectronicsAndBooks.
  • Biocompare. (n.d.). Alcohol Dehydrogenase Assay Kits.
  • Wikipedia. (n.d.). Alcohol dehydrogenase.
  • NIH. (n.d.). Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics. PMC.
  • Cambridge Isotope Laboratories, Inc. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile.
  • Cambridge Isotope Laboratories, Inc. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile.
  • Sigma-Aldrich. (n.d.). N,N-Diethyl-3-methylbenzamide 97 134-62-3.
  • ResearchGate. (n.d.). Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by....
  • ACS Publications. (2018, September 26). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry.
  • Evotec. (n.d.). Carboxylesterase Inhibition.
  • PubMed Central. (n.d.). Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages.
  • NIH. (n.d.). Carboxylesterase inhibitors. PMC.
  • PubMed. (n.d.). Carboxylesterase Inhibitors: An Update.
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay.
  • LGC Standards. (n.d.). N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.

Sources

"N,N-diethyl-3-(hydroxymethyl)benzamide" reference standard purity and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N,N-diethyl-3-(hydroxymethyl)benzamide reference standard. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the purity, storage, and handling of this compound. Our goal is to provide you with the necessary information to ensure the integrity of your experimental results.

Introduction

This compound is a chemical compound with applications in various research fields. As a reference standard, its purity and stability are paramount for accurate analytical measurements and reliable experimental outcomes. This guide will walk you through the best practices for storing and handling this compound, as well as troubleshooting common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. Based on information for the compound and chemically similar molecules, the optimal storage conditions are refrigeration at +2°C to +8°C and protection from light.[1][2] Storing the compound in a tightly sealed, non-reactive container, such as an amber glass vial, will help prevent degradation from moisture and light.[3] For solutions in acetonitrile, these storage conditions are also recommended.[1][2]

Q2: What are the potential impurities that could be present in my this compound reference standard?

A2: Potential impurities in this compound can originate from the synthesis process or degradation. Synthesis-related impurities for similar benzamides may include unreacted starting materials like 3-(hydroxymethyl)benzoic acid or diethylamine, as well as byproducts from the coupling reaction.[4][5] Degradation can lead to the formation of hydrolysis products, such as 3-(hydroxymethyl)benzoic acid and diethylamine, or oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

Q3: My reference standard has changed color. Is it still usable?

A3: A change in the physical appearance of your reference standard, such as color, can be an indicator of degradation.[3] Before using a discolored standard, it is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess its integrity. Comparing the resulting chromatogram to the certificate of analysis or a previously established profile of a fresh standard will help determine if it is still suitable for your experiments.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks in your HPLC chromatogram can arise from several sources. These could be degradation products of your reference standard, impurities from your solvent or sample preparation, or carryover from a previous injection. To troubleshoot, you can run a blank injection (mobile phase only) to check for system contamination. If the peaks persist in the sample, it is likely due to impurities or degradation of the compound. A forced degradation study can help in identifying potential degradation products.[3]

Troubleshooting Guide

Issue: Inconsistent or irreproducible experimental results.

This is a common problem that can often be traced back to the integrity of the reference standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-step guide:

  • Visual Inspection: Examine the reference standard for any changes in color or physical state.[3]

  • Purity Assessment: Perform an HPLC analysis to determine the purity of the standard. A detailed protocol is provided in the next section.

  • Compare Data: Compare the purity results with the specifications on the Certificate of Analysis provided by the manufacturer.

  • Decision: If the purity is within the acceptable range, the issue may lie with other experimental variables. If the purity has decreased, it is advisable to use a new, qualified reference standard.

Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for verifying the purity of your this compound reference standard. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted for this purpose.

Instrumentation:

  • HPLC System with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point for benzamides is a 50:50 (v/v) mixture.[7] The mobile phase can be adjusted to achieve optimal separation.

  • Standard Solution Preparation:

    • Accurately weigh a small amount of the reference standard.

    • Dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Further dilute this stock solution to a working concentration suitable for your detector's linear range (e.g., 50 µg/mL).[6]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30-35°C[7][8]

    • Detection Wavelength: Approximately 220-230 nm, based on the UV absorbance maximum of similar benzamides.[6]

  • Analysis:

    • Inject the standard solution into the HPLC system.

    • Record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Summary

ParameterRecommendationSource
Storage Temperature +2°C to +8°C (Refrigerated)[1][2]
Storage Conditions Protect from light, store in a tightly sealed container[3]
Typical Purity 95-98%[1][2]
HPLC Column C18 Reverse-Phase[6]
Mobile Phase Acetonitrile/Water mixture[6][7]
UV Detection ~220-230 nm[6]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for interpreting stability data and identifying impurities.

G A This compound B Hydrolysis A->B Moisture/pH extremes C Oxidation A->C Air/Light D 3-(hydroxymethyl)benzoic acid + Diethylamine B->D E N,N-diethyl-3-formylbenzamide C->E F N,N-diethyl-3-carboxybenzamide E->F

Caption: Potential degradation pathways for this compound.

Explanation of Pathways:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 3-(hydroxymethyl)benzoic acid and diethylamine.[3]

  • Oxidation: The primary alcohol (hydroxymethyl) group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (N,N-diethyl-3-formylbenzamide) and further to the carboxylic acid (N,N-diethyl-3-carboxybenzamide). Exposure to air and light can promote this process.

By understanding these potential issues and following the recommended guidelines, you can ensure the integrity of your this compound reference standard and the reliability of your experimental data.

References

  • Benchchem. Application Note: A Robust HPLC Method for the Quantification of N-(1-hydroxypropan-2-yl)benzamide.
  • Benchchem. "long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide".
  • W
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS.
  • Cambridge Isotope Laboratories. N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile.
  • Cambridge Isotope Laboratories. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile.
  • ECHEMI. Benzamide Formula.
  • MDPI. N,N-Diethyl-3-methylbenzamide.
  • PubChem. Benzamide.
  • LGC Standards. N,N-Diethyl-3-hydroxymethyl benzamide (D10, 97%) 100 µg/mL in acetonitrile.
  • ChemBK. benzamide, N,N-diethyl-3-methyl-.
  • Merck Millipore. Benzamide CAS 55-21-0.
  • PubChem. CID 68791473.
  • Sigma-Aldrich.
  • LGC Standards. N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile.
  • LGC Standards. N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile.
  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • Sigma-Aldrich. N,N-Diethyl-3-methylbenzamide 97 134-62-3.
  • Amerigo Scientific. N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile.
  • PubMed.
  • Fisher Scientific.
  • Benchchem. Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
  • ResearchGate.
  • PrepChem.com. Synthesis of N,N-Diethylbenzamide.
  • Eawag-BBD. This compound.
  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
  • SIELC Technologies. N,N-Diethylbenzamide.
  • ResearchGate. (PDF)

Sources

Technical Support Center: Isomeric Interference in N,N-diethyl-3-(hydroxymethyl)benzamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N,N-diethyl-3-(hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of isomeric interference during experimental analysis. Positional isomers, having the same molecular formula but differing in the substitution pattern on the aromatic ring, can present significant analytical hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why do they interfere with analysis?

A1: The primary interfering isomers are the ortho- (2-), meta- (3-), and para- (4-) positional isomers of N,N-diethyl-(hydroxymethyl)benzamide. These compounds share the same molecular formula (C12H17NO2) and molecular weight, making them difficult to distinguish using mass spectrometry alone.[1][2] Their structural similarity results in comparable physicochemical properties, leading to co-elution in chromatographic systems if the method is not adequately optimized.

G cluster_isomers Positional Isomers of N,N-diethyl-(hydroxymethyl)benzamide ortho-isomer N,N-diethyl-2-(hydroxymethyl)benzamide Analytical Challenge Analytical Challenge ortho-isomer->Analytical Challenge Co-elution meta-isomer This compound (Target Analyte) meta-isomer->Analytical Challenge Target para-isomer N,N-diethyl-4-(hydroxymethyl)benzamide para-isomer->Analytical Challenge Co-elution

Q2: My HPLC-UV analysis shows a single peak, but I suspect isomeric contamination. How can I confirm this?

A2: A single peak in an HPLC-UV chromatogram does not guarantee purity, especially with isomers. To confirm the presence of multiple isomers, consider the following:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of co-eluting compounds.

  • Alternative Chromatographic Conditions: Varying the mobile phase composition, pH, or stationary phase can alter the selectivity and potentially resolve the isomers.[3] For aromatic positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column by exploiting π–π interactions.[4]

  • Orthogonal Analytical Technique: Employ a different analytical technique that relies on a different separation or detection principle. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information.

Q3: Can mass spectrometry (MS) alone differentiate between these positional isomers?

A3: Standard mass spectrometry techniques like electron ionization (EI) or electrospray ionization (ESI) will produce identical molecular ions for all three isomers, making direct differentiation challenging.[5][6] However, advanced MS techniques can be employed:

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the precursor ion, subtle differences in the fragmentation patterns of the isomers may be observed.[7] This requires careful optimization of collision energy.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) before mass analysis, which can effectively resolve isomers.[7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

If you are experiencing co-elution or poor separation of the this compound isomers, follow this systematic troubleshooting workflow:

G start Poor Resolution mobile_phase Optimize Mobile Phase (Organic modifier, pH, buffer) start->mobile_phase column_chem Change Column Chemistry (Phenyl-Hexyl, PFP) mobile_phase->column_chem temp Adjust Column Temperature column_chem->temp gradient Modify Gradient Profile temp->gradient resolved Resolution Achieved gradient->resolved

Step-by-Step Protocol for HPLC Method Development:

  • Initial Assessment: Begin with a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Use a simple mobile phase of acetonitrile and water with a generic gradient.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate different organic modifiers such as methanol. The change in solvent can alter selectivity.

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Test a range of pH values around the pKa of the analytes.

  • Stationary Phase Selection:

    • If resolution is still insufficient, switch to a column with a different stationary phase chemistry. Phenyl-based columns are often effective for separating aromatic positional isomers due to π-π interactions.[4]

  • Temperature Control:

    • Varying the column temperature can affect retention times and selectivity. Lower temperatures often increase retention and can improve resolution, while higher temperatures can sharpen peaks but may decrease resolution.[8]

ParameterCondition 1Condition 2Condition 3
Column C18Phenyl-HexylPFP
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min
Temperature 30 °C35 °C25 °C

Table 1: Example HPLC Method Development Parameters

Issue 2: Ambiguous Peak Identification

When you have successfully separated the isomers but are unsure of the identity of each peak, the following strategies can be employed for definitive identification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for distinguishing between structural isomers.[9] The chemical shifts and coupling patterns in the 1H NMR spectrum are unique to each isomer due to the different electronic environments of the protons on the aromatic ring.[10]

  • Expected 1H NMR Aromatic Patterns:

    • ortho-isomer: Will show a more complex multiplet pattern in the aromatic region.

    • meta-isomer: Will typically exhibit four distinct aromatic signals.

    • para-isomer: Due to symmetry, will show two doublets (an AA'BB' system).

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

For volatile compounds, GC-MS can provide excellent separation.[11][12] To enhance volatility and potentially improve chromatographic separation, derivatization of the hydroxyl group can be performed.[6] Silylation is a common derivatization technique. The resulting derivatives may have different fragmentation patterns in the mass spectrometer, aiding in identification.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

  • Reaction: Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Compare the retention times and mass spectra of the derivatized isomers.

Issue 3: Method Validation for Isomeric Purity

Once a suitable analytical method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13][14][15] For isomeric purity methods, specificity is a critical validation parameter.

Specificity/Selectivity:

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including isomers, is crucial.[16]

  • Procedure:

    • Prepare individual solutions of the target analyte (this compound) and each of its potential isomers (ortho- and para-).

    • Prepare a mixed solution containing all three isomers.

    • Analyze all solutions using the developed method.

  • Acceptance Criteria:

    • The method should demonstrate baseline resolution between the peaks of the three isomers.

    • The peak of the target analyte in the mixed solution should not show any interference from the other isomers.

References

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Taylor & Francis Online. [Link]

  • Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon. [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Taylor & Francis Online. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • N,N-Diethylbenzamide. SIELC Technologies. [Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. J-STAGE. [Link]

  • Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • ANALYTICAL METHODS. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. PubMed. [Link]

  • CORRECTED PROOF. IRIS . [Link]

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Structural systematic studies and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides; physicochemical correlations, polymorphism and isomorphous relationships. ResearchGate. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • (PDF) Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides: physicochemical correlations, polymorphism and isomorphous relationships. ResearchGate. [Link]

  • N,N-Diethylbenzamide. PubChem. [Link]

  • Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed. [Link]

Sources

Improving the yield of "N,N-diethyl-3-(hydroxymethyl)benzamide" laboratory synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind protocol choices to ensure robust and reproducible outcomes.

Introduction: Navigating the Synthesis

This compound is an amide compound whose synthesis involves the formation of a stable amide bond between 3-(hydroxymethyl)benzoic acid and diethylamine. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, the carboxylic acid must first be "activated."

The primary challenge in this specific synthesis is the presence of the reactive primary alcohol (the hydroxymethyl group) on the benzoic acid backbone. This group can compete with the desired reaction pathway, leading to side products and reduced yields, especially when using aggressive activating agents. This guide presents two robust protocols, discusses the rationale for each, and provides a comprehensive troubleshooting framework to address these specific challenges.

Section 1: Recommended Synthesis Protocols

We present two primary methods for the synthesis: the classic acyl chloride pathway, which often necessitates a protection strategy for the hydroxyl group, and a milder, direct coupling method that can circumvent this need.

Protocol A: The Acyl Chloride Method

This is a high-yielding, two-step process. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with diethylamine. The critical consideration here is the potential for the acylating agent (e.g., thionyl chloride) to react with the hydroxymethyl group.

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add 3-(hydroxymethyl)benzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

    • Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.

    • Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 3-(chloromethyl)benzoyl chloride or 3-(hydroxymethyl)benzoyl chloride, which is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM. Note: One equivalent of amine acts as the nucleophile, while the second equivalent (or another base like triethylamine) acts as a scavenger for the HCl generated.[2]

    • Add the diethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, proceed with the aqueous workup as described in the purification section.

Protocol B: The Coupling Reagent Method (CDI)

This one-pot method uses a coupling agent like 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid in situ.[3][4][5] This approach is significantly milder and often avoids side reactions with the hydroxymethyl group, potentially eliminating the need for protection.

  • Activation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(hydroxymethyl)benzoic acid (1.0 eq) and anhydrous DCM or tetrahydrofuran (THF).

    • Add CDI (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the mixture for 1-2 hours at room temperature. The completion of the activation step (formation of the acylimidazole intermediate) can be monitored by the evolution of CO₂ gas (bubbling).[4][5]

  • Amidation:

    • Once the activation is complete, add diethylamine (1.5 eq) dropwise to the reaction mixture.

    • Stir at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by TLC until the acylimidazole intermediate is consumed.

    • Upon completion, proceed with the aqueous workup.

Data Summary: Reagent Stoichiometry & Conditions
ParameterProtocol A: Acyl ChlorideProtocol B: CDI Coupling
Carboxylic Acid 1.0 eq1.0 eq
Activating Agent Thionyl Chloride (1.2-1.5 eq)CDI (1.1 eq)
Amine Diethylamine (2.2 eq)Diethylamine (1.5 eq)
Solvent Anhydrous DCM or TolueneAnhydrous DCM or THF
Temperature 0 °C to RefluxRoom Temperature
Reaction Time 3-6 hours14-20 hours
Key Advantage Fast, highly reactive intermediateMild, high functional group tolerance
Key Disadvantage Harsh, may require protecting groupSlower, cost of reagent

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common problem that can stem from several factors:

  • Incomplete Reaction: The primary cause is often insufficient activation of the carboxylic acid or incomplete reaction with the amine. Verify reaction completion using TLC or LC-MS before starting the workup. For the acyl chloride method, ensure all SOCl₂ has been removed, as it can quench the amine. For the CDI method, ensure sufficient activation time.

  • Side Reactions: The hydroxymethyl group is a likely culprit. In the acyl chloride method, it can be converted to a chloromethyl group (-CH₂Cl) or form an ester with another molecule of the starting material. Using a milder method like CDI coupling can mitigate this.[4][5]

  • Amine Protonation: The direct reaction between a carboxylic acid and an amine forms a salt, which is unreactive.[1] This is why activation is necessary. During amidation with an acyl chloride, the HCl byproduct will protonate the expensive diethylamine if a scavenger base (like excess diethylamine or triethylamine) is not present.[2]

  • Purification Losses: The product may have some water solubility. During the aqueous workup, ensure the aqueous layer is back-extracted with the organic solvent (e.g., DCM) 2-3 times to maximize recovery. Avoid overly aggressive washing.

Q2: I see an unexpected byproduct in my characterization data (NMR/LC-MS). What could it be?

A2: Based on the starting materials, several byproducts are possible:

  • Ester Dimer: If the acyl chloride or CDI-activated intermediate reacts with the hydroxymethyl group of another molecule instead of the diethylamine, it will form an ester. This is more likely if the diethylamine is added too slowly or if the reaction temperature is too high.

  • Chlorinated Product: When using SOCl₂, the hydroxymethyl group can be converted to a chloromethyl group. This will result in a final product of N,N-diethyl-3-(chloromethyl)benzamide. If this is observed, consider protecting the alcohol or switching to the CDI method.

  • Unreacted Activated Intermediate: If the workup is performed before the reaction is complete, you may see the acylimidazole intermediate (from Protocol B) or unreacted starting material.

Q3: The reaction mixture for the acyl chloride method (Protocol A) turned dark brown or black. Is this normal?

A3: Significant darkening or charring is a sign of decomposition. This is typically caused by heating the reaction too strongly or for too long in the presence of thionyl chloride and DMF. Ensure the reflux is gentle and that the excess SOCl₂ is removed promptly once the acid-to-acyl chloride conversion is complete.

Q4: How do I best purify the final product?

A4: A standard liquid-liquid extraction is usually sufficient.

  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by a brine solution to aid in the removal of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and evaporate the solvent under reduced pressure. If impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is the recommended next step.[6]

Q5: Is it necessary to protect the hydroxymethyl group?

A5: It depends on your chosen method.

  • For Protocol A (Acyl Chloride): It is highly recommended. The harsh conditions can lead to side reactions. A common strategy is to protect the alcohol as a silyl ether (e.g., using TBDMSCl) before forming the acyl chloride. The protecting group can then be easily removed with a fluoride source (e.g., TBAF) after the amide is formed.

  • For Protocol B (CDI Coupling): Often, no protection is needed.[4][5] The mildness of CDI makes it selective for the carboxylic acid over the alcohol. It is advisable to run a small-scale test reaction first to confirm this for your specific setup.

Section 3: Visualized Workflows

General Synthesis Pathway

The diagram below outlines the two primary synthetic routes from the starting material to the final product.

Synthesis_Pathways SM 3-(Hydroxymethyl)benzoic Acid AC Acyl Chloride Intermediate SM->AC Protocol A (SOCl₂) AI Acylimidazole Intermediate SM->AI Protocol B (CDI) Product This compound AC->Product AI->Product DEA Diethylamine DEA->AC DEA->AI

Caption: Primary synthetic routes to the target amide.

Troubleshooting Flowchart: Low Yield Analysis

This flowchart provides a logical sequence for diagnosing the cause of poor reaction yields.

Troubleshooting_Yield start Low Yield Observed check_completion Was reaction monitored to completion (TLC/LC-MS)? start->check_completion incomplete Root Cause: Incomplete Reaction check_completion->incomplete No check_byproducts Analyze crude product for byproducts (NMR/LC-MS) check_completion->check_byproducts Yes byproducts_found Byproducts present? check_byproducts->byproducts_found ester_dimer Root Cause: -OH Side Reaction. Consider Protocol B or protection. byproducts_found->ester_dimer Yes check_workup Review workup procedure byproducts_found->check_workup No back_extract Did you back-extract the aqueous layer? check_workup->back_extract loss_workup Root Cause: Product loss during purification. back_extract->loss_workup No revisit_conditions Re-evaluate stoichiometry and reaction conditions. back_extract->revisit_conditions Yes

Caption: A step-by-step guide for troubleshooting low yields.

References

  • Albert-Soriano, M., & Pastor, I. M. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • Vietnam Academy of Science and Technology. (2021). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. ResearchGate. [Link]

  • Moglie, Y., et al. (n.d.). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ResearchGate. [Link]

  • Lundberg, H., et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemistry Stack Exchange. [Link]

  • Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Do, T. H., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed. [Link]

  • Chemical Communications (RSC Publishing). (2020). N, N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. [Link]

  • McKellick, C. N., et al. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. [Link]

  • Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • YouTube. (2022). Practice Problems: Carboxylic Acids and Their Derivatives. [Link]

  • Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • ResearchGate. (2021). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

Sources

Validation & Comparative

A Comparative Guide to DEET Metabolites as Biomarkers of Exposure: N,N-diethyl-3-(hydroxymethyl)benzamide vs. Other Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in toxicological studies and exposure assessments, the accurate measurement of N,N-diethyl-m-toluamide (DEET) exposure is paramount. While the parent compound is detectable in biological matrices, its rapid metabolism necessitates a focus on its urinary metabolites for reliable biomonitoring.[1][2] This guide provides an in-depth comparison of major DEET metabolites, with a particular focus on N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB), to assist in the selection of the most appropriate biomarkers for experimental and epidemiological studies.

The Metabolic Fate of DEET: A Prerequisite for Biomarker Selection

Upon dermal absorption, DEET undergoes extensive phase I and phase II metabolism, primarily in the liver, before being excreted in the urine.[3][4][5] The primary metabolic pathways involve oxidation of the methyl group on the benzene ring and N-deethylation of the amide side chain.[6][7] Understanding this metabolic network is crucial for identifying sensitive and specific biomarkers of exposure.

The major oxidative metabolites of DEET include:

  • This compound (DHMB): Formed through the oxidation of the ring's methyl group.[6][7]

  • 3-(diethylcarbamoyl)benzoic acid (DCBA): A further oxidation product of DHMB.[1][8]

  • N-ethyl-m-toluamide (ET): A product of N-deethylation.[6][7]

These primary metabolites can undergo further transformations and conjugation before urinary excretion.[1]

DEET_Metabolism DEET N,N-diethyl-m-toluamide (DEET) DHMB This compound (DHMB) DEET->DHMB Ring Methyl Oxidation (CYP1A2, 2B6, 2D6, 2E1) ET N-ethyl-m-toluamide (ET) DEET->ET N-deethylation (CYP3A4, 3A5, 2A6, 2C19) DCBA 3-(diethylcarbamoyl)benzoic acid (DCBA) DHMB->DCBA Oxidation Further_Metabolites Further Metabolites & Conjugates DHMB->Further_Metabolites DCBA->Further_Metabolites ET->Further_Metabolites

Figure 1: Simplified metabolic pathway of DEET.

Comparative Analysis of DEET Metabolites as Biomarkers

The ideal biomarker for DEET exposure should be sensitive, specific, and present in detectable quantities for a sufficient duration. Relying solely on the parent DEET compound as a biomarker can lead to an underestimation of exposure due to its rapid metabolism and excretion.[1][8] Therefore, its oxidative metabolites are considered more reliable indicators.[8][9]

This compound (DHMB)

DHMB is a primary metabolite resulting from the oxidation of the methyl group of DEET.[6][7] In some animal studies, DHMB has been identified as a major metabolite.[10] However, in human biomonitoring studies, its detection frequency is often lower than that of its further oxidation product, DCBA.[8]

3-(diethylcarbamoyl)benzoic acid (DCBA)

DCBA is consistently identified as the most abundant and frequently detected DEET metabolite in human urine.[2][8][11] Data from the National Health and Nutrition Examination Survey (NHANES) revealed that DCBA was detected in approximately 84% of urine samples, whereas DHMB was found in only about 15.5% of the same samples.[8] This higher detection frequency makes DCBA a more sensitive biomarker for assessing DEET exposure in the general population.[8][12]

Other Metabolites

Other metabolites, such as N-ethyl-m-toluamide (ET) and 3-ethyl-carbamoyl benzoic acid (ECBA), are also formed but generally in lower quantities than DCBA.[6][13] While they can provide additional information about DEET metabolism, their lower abundance makes them less suitable as primary biomarkers for low-level environmental exposures.

Performance Comparison: DHMB vs. Other Metabolites

The following table summarizes the key performance characteristics of major DEET metabolites as urinary biomarkers, based on available experimental data.

BiomarkerDetection FrequencyUrinary ConcentrationCorrelation with ExposureKey AdvantagesKey Limitations
DEET Low (~3% in NHANES)[8]Generally low (ng/L to low µg/L range)[8]Poor; underestimates exposure[8]Direct evidence of exposure.Rapidly metabolized and excreted.[1]
DHMB Moderate (~15.5% in NHANES)[8]Lower than DCBA (µg/L range)[8][9]Good; correlates well with DCBA[8]A primary metabolite.Lower detection frequency than DCBA.[8]
DCBA High (~84% in NHANES)[8]Highest among metabolites (µg/L to mg/L range)[8][9]Excellent; considered the most reliable[8][12]Most abundant and frequently detected.[8]An indirect measure of exposure.
ET Lower than DHMB and DCBAGenerally lowFairProvides insight into the N-deethylation pathway.Not as sensitive as DCBA for low-level exposure.
ECBA Less characterizedGenerally lowCorrelates well with DCBA[14]Another potential biomarker.Less data available compared to DCBA and DHMB.

Analytical Methodologies for DEET Metabolite Quantification

The gold standard for the simultaneous quantification of DEET and its metabolites in urine is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][14][15] This technique offers high sensitivity, specificity, and throughput, making it ideal for large-scale biomonitoring studies.

A Validated Experimental Workflow

A robust analytical workflow is critical for obtaining reliable and reproducible data. The following diagram and protocol outline a validated method for the analysis of DEET metabolites in urine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample (100-200 µL) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Enzymatic_Hydrolysis Online_SPE Online Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Online_SPE HPLC HPLC Separation (Reversed-Phase C18) Online_SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Quantification using Isotope Dilution MSMS->Data_Analysis

Figure 2: Experimental workflow for the analysis of DEET metabolites in urine.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the analysis of DEET metabolites in urine.[1][14][15]

1. Sample Preparation:

  • Pipette 100-200 µL of urine into a microcentrifuge tube.[13][15]

  • Add an internal standard solution containing isotopically labeled analogs of the target metabolites.

  • Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating to deconjugate the metabolites.[1]

  • Centrifuge the sample to pellet any precipitates.

2. Online Solid-Phase Extraction (SPE):

  • Inject the supernatant onto an online SPE system.[14][15]

  • The analytes are retained and pre-concentrated on an SPE column while unretained matrix components are washed to waste.

3. HPLC Separation:

  • The retained analytes are eluted from the SPE column and transferred to a reversed-phase C18 analytical HPLC column.[1][16]

  • A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the metabolites.

4. Tandem Mass Spectrometry (MS/MS) Detection:

  • The separated metabolites are introduced into a tandem mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1][16]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte and its corresponding internal standard.

5. Data Analysis:

  • Quantification is performed using the isotope dilution method, where the ratio of the native analyte to its labeled internal standard is used to construct a calibration curve.[14][15]

Conclusion and Recommendations

Based on the current scientific literature, 3-(diethylcarbamoyl)benzoic acid (DCBA) is the most sensitive and reliable urinary biomarker for assessing DEET exposure in humans. [8][12] Its high detection frequency and abundance in urine make it superior to this compound (DHMB) and other metabolites for biomonitoring studies, particularly in the general population where exposure levels may be low.

While DHMB is a significant primary metabolite and its measurement can provide valuable insights into DEET metabolism, its lower detection frequency limits its utility as a primary biomarker.[8] For comprehensive studies aiming to understand the complete metabolic profile of DEET, the simultaneous analysis of DEET, DHMB, DCBA, and other minor metabolites is recommended.

The use of a validated online SPE-HPLC-MS/MS method is essential for achieving the required sensitivity and specificity for the accurate quantification of these biomarkers.[15] This approach minimizes sample handling, reduces the potential for contamination, and provides high-throughput capabilities for large-scale epidemiological research.

References

  • Baker, S. E., Serafim, A. B., Morales-Agudelo, P., et al. (2018). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. CDC Stacks. Available at: [Link]

  • Calafat, A. M., Kuklenyik, P., Baker, S. E., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. Environment International, 92-93, 345-351. Available at: [Link]

  • Gu, X., Kasichayanula, S., & House, J. D. (2012). Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats. Journal of Applied Toxicology, 33(9), 978-986. Available at: [Link]

  • Kuklenyik, P., Baker, S. E., Bishop, A. M., et al. (2013). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B, 938, 119-125. Available at: [Link]

  • Lewis, M. D., Croutch, C., & Crosby, J. (2014). Urinary biomarkers of exposure to insecticides, herbicides, and one insect repellent among pregnant women in Puerto Rico. Environmental Health, 13(1), 97. Available at: [Link]

  • National Center for Environmental Health. (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Schoenig, G. P., Hart, E. R., Llanso, S. M., et al. (1996). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition, 24(2), 156-163. Available at: [Link]

  • Taylor, W. G. (1988). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 18(11), 1273-1285. Available at: [Link]

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. Available at: [Link]

  • Wang, L., & Asimakopoulos, A. G. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Journal of Environmental Science and Health, Part B, 52(8), 553-561. Available at: [Link]

  • Tian, J. N., & Yiin, L. M. (2014). Urinary metabolites of DEET after dermal application on child and adult subjects. Journal of Environmental Health, 76(6), 162-169. Available at: [Link]

Sources

A Researcher's Guide to Investigating Antibody Cross-Reactivity: The Case of DEET and its Metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential cross-reactivity of antibodies raised against N,N-diethyl-m-toluamide (DEET) with one of its major metabolites, N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB). Understanding this cross-reactivity is crucial for the development of accurate immunoassays for DEET detection in biological samples and for evaluating the broader immunological response to DEET exposure.

Introduction: The Immunological Implications of DEET Metabolism

N,N-diethyl-m-toluamide, commonly known as DEET, is the most widely used insect repellent worldwide.[1][2] Due to its extensive use, understanding its biological fate and potential immunological effects is of significant interest. DEET itself is a small molecule and, like many small molecules, is not immunogenic on its own.[3][4][5] Such small molecules are termed haptens and can elicit an immune response only when conjugated to a larger carrier protein.[3][4][5][6] In the body, repeated exposure can lead to the formation of DEET-protein conjugates, which may trigger an antibody response.[1][7]

Upon absorption, DEET is extensively metabolized in the liver.[8][9] One of the major metabolic pathways is the oxidation of the methyl group on the benzene ring, leading to the formation of this compound (DHMB).[9][10] Given the structural similarity between DEET and DHMB, with the only difference being the conversion of a methyl group to a hydroxymethyl group, there is a strong scientific rationale to investigate whether anti-DEET antibodies can also recognize and bind to DHMB. This potential cross-reactivity has significant implications for the specificity and accuracy of immunoassays designed to measure DEET levels in biological fluids.

Molecular Comparison: DEET vs. This compound

The potential for antibody cross-reactivity is rooted in the structural similarities of the epitopes recognized by the antibody's paratope.[11] Below is a comparison of the chemical structures of DEET and its metabolite, DHMB.

CompoundChemical StructureKey Features
DEET (N,N-diethyl-m-toluamide)DEET chemical structureDiethylamide group, Benzene ring, Methyl group at the meta position.
This compound (DHMB)DHMB chemical structureDiethylamide group, Benzene ring, Hydroxymethyl group at the meta position.

The core structure of the diethylbenzamide is identical between the two molecules. The primary difference lies in the substituent at the 3-position of the benzene ring. An antibody generated against a DEET-carrier conjugate might recognize an epitope that includes the diethylamide group and the benzene ring, with varying sensitivity to the methyl group. If the antibody's binding pocket is accommodating enough, it may also bind to the hydroxymethyl group of DHMB, leading to cross-reactivity.

Experimental Framework: Assessing Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity of an antibody and quantifying its cross-reactivity with structurally related compounds.[11][12][13] This method relies on the competition between a labeled antigen and an unlabeled antigen (the analyte or potential cross-reactant) for a limited number of antibody binding sites.

The following diagram illustrates the workflow for a competitive ELISA to assess the cross-reactivity of anti-DEET antibodies with DHMB.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat Coat microtiter plate wells with DEET-protein conjugate Wash1 Wash to remove unbound conjugate Coat->Wash1 Block Block remaining protein-binding sites Wash1->Block Wash2 Wash to remove excess blocking buffer Block->Wash2 Incubate Add anti-DEET antibody pre-incubated with DEET (standard) or DHMB (test) Wash2->Incubate Wash3 Wash to remove unbound antibodies and competitors Incubate->Wash3 AddSecondary Add enzyme-conjugated secondary antibody Wash3->AddSecondary Wash4 Wash to remove unbound secondary antibody AddSecondary->Wash4 AddSubstrate Add substrate and incubate Wash4->AddSubstrate StopReaction Add stop solution AddSubstrate->StopReaction Read Read absorbance StopReaction->Read

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Detailed Experimental Protocol

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a polyclonal or monoclonal anti-DEET antibody with DHMB.[12][14][15]

Materials:

  • High-binding 96-well microtiter plates

  • Anti-DEET primary antibody

  • DEET-protein conjugate (e.g., DEET-BSA) for coating

  • DEET standard

  • This compound (DHMB)

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the DEET-protein conjugate to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the DEET standard and DHMB in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the diluted anti-DEET primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The results of the competitive ELISA are used to generate inhibition curves for both DEET and DHMB. The concentration of the competitor (DEET or DHMB) is plotted against the percentage of inhibition of the antibody binding to the coated antigen.

Molecular_Recognition cluster_antibody Anti-DEET Antibody cluster_ligands Competing Ligands Ab Antibody Binding Site (Paratope) DEET DEET (High Affinity) DEET->Ab Specific Binding DHMB DHMB (Potential Lower Affinity) DHMB->Ab Cross-Reactivity

Caption: Antibody recognition of DEET and potential cross-reactivity with DHMB.

The IC₅₀ value (the concentration of competitor that causes 50% inhibition of antibody binding) is determined for both compounds from their respective inhibition curves. The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of DEET / IC₅₀ of DHMB) x 100

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the potential outcomes of the competitive ELISA.

CompetitorIC₅₀ (ng/mL)% Cross-Reactivity
DEET 10100%
This compound 5020%
Unrelated Compound (e.g., Benzamide) > 10,000< 0.1%

Interpretation of Hypothetical Results:

In this illustrative example, the anti-DEET antibody shows a 20% cross-reactivity with DHMB. This would indicate that the antibody has a five-fold lower affinity for DHMB compared to DEET. Such a level of cross-reactivity would be significant in immunoassays, potentially leading to an overestimation of DEET concentrations in samples where DHMB is present. The negligible cross-reactivity with an unrelated compound confirms the specificity of the antibody for the core diethylbenzamide structure.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of anti-DEET antibody cross-reactivity with its major metabolite, DHMB. The causality behind the experimental choices, particularly the use of competitive ELISA, is grounded in its ability to provide quantitative data on antibody specificity. The self-validating nature of the protocol, including the use of standards and controls, ensures the trustworthiness of the results.

Should significant cross-reactivity be identified, researchers may need to consider alternative strategies for developing highly specific DEET immunoassays. This could involve generating monoclonal antibodies against epitopes that are unique to the DEET molecule and do not involve the metabolically labile methyl group. Further research could also explore the cross-reactivity with other DEET metabolites to build a comprehensive immunological profile.

References

  • Public Health Statement for DEET (N,N-Diethyl-meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • Constantine, L., et al. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 28(9), 851-866. [Link]

  • Selim, S., et al. (1995). Absorption, metabolism, and excretion of N,N-diethyl-m-toluamide following dermal application to human volunteers. Fundamental and Applied Toxicology, 25(1), 95-100. [Link]

  • DEET Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Gu, X., et al. (2012). Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats. Journal of Toxicology and Environmental Health, Part A, 75(21), 1269-1281. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Keil, D. E., et al. (2009). N,N,-diethyl-m-toluamide (DEET) suppresses humoral immunological function in B6C3F1 mice. Toxicological Sciences, 108(1), 110-123. [Link]

  • Ray, A. K. (2022). Type of Haptens, How do they work. YouTube. [Link]

  • Understanding the Differences: Antibody, Antigen, Epitope, Hapten, Immunogen. Boster Bio. [Link]

  • SuperHapten: a comprehensive database for small immunogenic compounds. Nucleic Acids Research, 41(Database issue), D1137–D1141. [Link]

  • N,N,-diethyl-m-toluamide (DEET) suppresses humoral immunological function in B6C3F1 mice. Palmetto Profiles. [Link]

  • Antibody vs Antigen vs Epitope vs Hapten vs Immunogen — A Clear Breakdown. (2025). [Link]

  • D'Agosto, G., & E. N. D'Agosto. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanita, 27(1), 139-143. [Link]

Sources

A Comparative In Vivo Pharmacokinetic Analysis: N,N-diethyl-3-methylbenzamide (DEET) vs. N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vivo pharmacokinetic profiles of the widely used insect repellent, N,N-diethyl-3-methylbenzamide (DEET), and its primary metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds. The insights provided are synthesized from peer-reviewed literature and established experimental methodologies to ensure scientific accuracy and practical relevance.

Introduction: The Significance of Comparative Pharmacokinetics

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the gold standard in topical insect repellents, valued for its broad efficacy and long history of use. Understanding its pharmacokinetic profile is paramount for assessing its safety and duration of action. Following systemic absorption, DEET undergoes extensive metabolism, primarily through oxidation of the methyl group to form this compound (often abbreviated as DHMB), which is then further metabolized to N,N-diethyl-3-carboxibenzamide (DHMB-acid). The pharmacokinetic properties of these metabolites, particularly the initial hydroxymethyl derivative, are crucial as they contribute to the overall systemic exposure and clearance of DEET. This guide will dissect and compare the in vivo behavior of the parent compound, DEET, with its principal metabolite, DHMB, providing a clearer picture of their systemic journey post-application.

Physicochemical Properties and Structural Comparison

The subtle structural difference between DEET and DHMB—the oxidation of a methyl group to a hydroxymethyl group—has significant implications for their physicochemical properties and, consequently, their pharmacokinetic behavior.

PropertyN,N-diethyl-3-methylbenzamide (DEET)This compound (DHMB)
Chemical Structure
Molecular Formula C12H17NOC12H17NO2
Molecular Weight 191.27 g/mol 207.27 g/mol
LogP (Octanol-Water Partition Coefficient) ~2.02 - 2.18Lower than DEET (predicted)

Note: The LogP for DHMB is predicted to be lower due to the increased polarity from the hydroxyl group, which generally leads to higher water solubility and potentially different distribution characteristics.

Comparative In Vivo Pharmacokinetics: An ADME Deep Dive

The journey of a xenobiotic through the body is defined by its ADME profile. Here, we compare the known characteristics of DEET and its hydroxymethyl metabolite.

Absorption

DEET: Following topical application, which is the most common route of exposure, DEET is readily absorbed through the skin. Studies in humans have shown that approximately 5-10% of the applied dose is absorbed systemically. The rate and extent of absorption can be influenced by the formulation, the surface area of application, and the integrity of the skin barrier.

This compound (DHMB): As DHMB is primarily formed through metabolism following the absorption of DEET, its "absorption" into the systemic circulation is governed by the rate of DEET's metabolic conversion. There is limited data on the direct dermal absorption of DHMB itself, but its increased polarity compared to DEET would suggest a potentially lower rate of passive diffusion across the stratum corneum.

Distribution

DEET: Once absorbed, DEET is distributed throughout the body. Animal studies indicate that it does not significantly accumulate in any particular tissue, and its concentration in fatty tissues is relatively low despite its lipophilic nature. It is rapidly cleared from the plasma.

DHMB: As a metabolite, DHMB's distribution is intrinsically linked to that of DEET. Its higher polarity may confine it more to the systemic circulation and organs with high water content, potentially leading to a smaller volume of distribution compared to its parent compound.

Metabolism: The Central Conversion Pathway

The metabolism of DEET is a critical determinant of its pharmacokinetic profile and is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

Metabolic Pathway of DEET: The primary metabolic pathway involves the oxidation of the aromatic methyl group, leading to the formation of DHMB. This intermediate is then rapidly oxidized further to the corresponding carboxylic acid, N,N-diethyl-3-carboxibenzamide, which is the major urinary metabolite. Other minor pathways include N-dealkylation of the ethyl groups.

DEET_Metabolism DEET N,N-diethyl-3-methylbenzamide (DEET) DHMB This compound (DHMB) DEET->DHMB CYP450 (Oxidation) (Primary Pathway) Acid N,N-diethyl-3-carboxibenzamide (Major Metabolite) DHMB->Acid Alcohol/Aldehyde Dehydrogenase

Caption: Primary metabolic pathway of DEET to its major urinary metabolite.

Excretion

DEET and its Metabolites: Both DEET and its metabolites are rapidly excreted from the body, primarily through urine. Following dermal application in human volunteers, the majority of the absorbed dose is eliminated within 24 hours. Unchanged DEET accounts for a very small fraction of the excreted dose, with the vast majority being its oxidized metabolites, predominantly the carboxylic acid derivative. The rapid and extensive metabolism followed by efficient renal clearance prevents systemic accumulation of DEET with typical use.

Experimental Methodologies for In Vivo Pharmacokinetic Assessment

To derive the comparative data discussed, rigorous in vivo experimental protocols are necessary. The following outlines a standard workflow for assessing the pharmacokinetics of a topically applied compound like DEET in an animal model.

General Experimental Workflow

PK_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Processing acclimatization Animal Acclimatization dose_prep Dose Formulation Preparation acclimatization->dose_prep dosing Topical Dose Administration dose_prep->dosing sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling urine_collection Urine/Feces Collection (Metabolic Cages) dosing->urine_collection sample_proc Sample Processing (e.g., Protein Precipitation) sampling->sample_proc urine_collection->sample_proc lcms LC-MS/MS Analysis sample_proc->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol: Dermal Pharmacokinetics in a Rat Model

Objective: To determine the plasma concentration-time profiles of DEET and DHMB following topical application.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point), weighing 200-250g. Animals are acclimatized for at least one week before the study.

  • Dose Preparation: Prepare a solution of DEET in a suitable vehicle (e.g., 70% ethanol) at a concentration relevant to human use.

  • Dosing Area Preparation: Anesthetize the rats. Shave a specific area on the dorsal back (e.g., 10 cm²) approximately 24 hours before dosing.

  • Dose Administration: Apply a precise volume of the DEET solution evenly to the shaved area. To prevent oral ingestion, an Elizabethan collar may be fitted.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) via the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., isotopically labeled DEET). Vortex and centrifuge to pellet the precipitated proteins.

    • Analysis: Inject the supernatant onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method with specific transitions (MRM) to quantify DEET and DHMB simultaneously.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentrations of DEET and DHMB against time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Summary of Pharmacokinetic Parameters

ParameterN,N-diethyl-3-methylbenzamide (DEET)This compound (DHMB)Interpretation
Tmax (Time to Peak Concentration) ~2-4 hours (post-dermal application)Later than DEET's TmaxDHMB appears in plasma as DEET is metabolized, hence its peak concentration occurs after the parent compound's peak.
Cmax (Peak Concentration) Dose-dependentLower than DEET's CmaxAs a metabolite, its peak concentration is limited by the rate of its formation from DEET.
t1/2 (Elimination Half-life) Short (e.g., ~2-5 hours in humans)Likely similar to or shorter than DEETThe rapid conversion of DHMB to the carboxylic acid metabolite suggests it is a transient intermediate with a short half-life.
AUC (Total Systemic Exposure) Dose-dependentLower than DEET's AUCThe total exposure to the primary metabolite is a fraction of the exposure to the parent drug.

Conclusion and Implications

The in vivo pharmacokinetic profiles of DEET and its primary metabolite, this compound, are characterized by rapid processes. DEET is moderately absorbed through the skin, after which it is quickly and extensively metabolized, primarily to DHMB and subsequently to a more polar carboxylic acid derivative. This metabolic cascade is efficient, leading to a short systemic half-life and rapid excretion, which mitigates the risk of accumulation.

For researchers and drug development professionals, this comparative understanding is vital:

  • Safety Assessment: The low systemic exposure (AUC) and transient nature of both DEET and its initial metabolite support its high safety margin when used as directed.

  • Efficacy: The duration of repellent action is likely more dependent on the retention of DEET on the skin's surface (substantivity) rather than its systemic half-life.

  • Bioanalytical Monitoring: When assessing DEET exposure, monitoring for the oxidized metabolites in urine provides a more comprehensive and accurate measure of the total absorbed dose than measuring the parent compound in plasma alone.

Further research into the direct toxicological and pharmacological activity of the hydroxylated and carboxylated metabolites would provide an even more complete safety profile of DEET.

References

  • Sudakin, D.L. & Trevathan, W.R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Journal of Toxicology: Clinical Toxicology, 41(6), 831-839. [Link]

  • Taylor, W. G. (1987). A gas-liquid chromatographic method for the determination of N,N-diethyl-m-toluamide (DEET) and its metabolites in the urine of dogs. Drug Metabolism and Disposition, 15(2), 253-257. [Link]

  • Schoenig, G. P., Hart, E. R., & Gold, R. E. (1994). Evaluation of the subchronic and chronic toxicity of N,N-diethyl-m-toluamide (DEET). Toxicology and applied pharmacology, 128(1), 1-9. [Link]

A Comparative Analysis of N,N-diethyl-3-(hydroxymethyl)benzamide and DEET as Topical Insect Repellents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against vector-borne diseases, personal protective measures remain a cornerstone of prevention. For decades, N,N-diethyl-meta-toluamide (DEET) has been the gold standard in topical insect repellents, lauded for its broad-spectrum efficacy and long-lasting protection.[1][2][3] However, the search for novel active ingredients with comparable or superior performance, improved cosmetic characteristics, and favorable safety profiles is a continual endeavor in the field of drug and cosmetic development. This guide provides a detailed technical comparison between DEET and a structurally related benzamide, N,N-diethyl-3-(hydroxymethyl)benzamide, focusing on their insect repellent activity, mechanisms of action, and the standardized methodologies used for their evaluation.

While direct comparative data for this compound is sparse in publicly accessible literature—it is known to be a human metabolite of DEET[4]—we will draw upon robust experimental data from closely related structural analogs, specifically N,N-diethyl-benzamide, to provide a scientifically grounded comparison. This approach allows for a valuable assessment of the benzamide chemical class as a viable alternative to the toluamide structure of DEET.

Molecular Overview and Mechanism of Action

Both molecules belong to the N,N-dialkylamide family of chemicals.[2] Their repellent effect is not fully elucidated but is understood to be multi-modal, involving both spatial (non-contact) and contact repellency.[5][6][7]

DEET (N,N-diethyl-meta-toluamide): The prevailing hypotheses for DEET's mechanism of action include:

  • Olfactory Interference: DEET is thought to confuse and interfere with the receptors on a mosquito's antennae, which are used to detect human-emitted attractants like carbon dioxide, body heat, and skin volatiles such as lactic acid.[1][2][8][9] It may function by masking these attractive cues or by creating an olfactory signature that insects actively avoid.[1][9]

  • Receptor Disruption: Studies suggest DEET directly targets and activates specific insect odorant receptors, leading to an aversive behavioral response.[1][5]

  • Contact Repellency: Mosquitoes can also be repelled upon direct contact with DEET-treated surfaces, mediated by chemoreceptors on their legs (tarsi).[1][5]

This compound and related Benzamides: As structural analogs of DEET, benzamides are presumed to operate through similar neuro-sensory pathways. The core N,N-diethylamide group is crucial for the repellent activity. The variation in the aromatic ring substitution (hydroxymethylbenzamide vs. methylbenzamide in DEET) can influence factors like volatility, skin binding, and receptor interaction, thereby modulating the potency and duration of repellency.

Comparative Efficacy: A Data-Driven Assessment

Direct, head-to-head clinical efficacy is the ultimate measure of a repellent's performance. We will analyze data from studies that have compared commercially formulated benzamide-based repellents with DEET, the recognized benchmark. The primary endpoint in these studies is the Complete Protection Time (CPT) , defined as the time from repellent application until the first confirmed insect bite.[10][11][12]

Laboratory Efficacy Data (Arm-in-Cage Testing)

The "Arm-in-Cage" test is a standardized laboratory method for evaluating topical repellents.[11][12][13][14] This assay provides controlled, reproducible data on repellent performance against specific mosquito species.

Repellent FormulationActive Ingredient & ConcentrationTest SpeciesApplication Dose (mg/cm²)Mean Complete Protection Time (CPT)
Advanced Odomos 12% N,N-diethyl-benzamideAnopheles stephensi10 mg/cm² (1.2 mg a.i./cm²)100% protection at 4 hours
DEET (Reference) N,N-diethyl-3-methylbenzamideAnopheles stephensi10 mg/cm²100% protection at 4 hours
Advanced Odomos 12% N,N-diethyl-benzamideAedes aegypti12 mg/cm² (1.44 mg a.i./cm²)100% protection at 4 hours
DEET (Reference) N,N-diethyl-3-methylbenzamideAedes aegypti12 mg/cm²100% protection at 4 hours
TRIG 15% N,N-diethyl-benzamideAnopheles gambiae1.25 g (total application)100% protection
DEET (Reference) 20% N,N-diethyl-m-toluamideAnopheles gambiae0.75 g (total application)100% protection
TRIG 15% N,N-diethyl-benzamideAedes aegypti1.0 g (total application)100% protection
DEET (Reference) 20% N,N-diethyl-m-toluamideAedes aegypti0.5 g (total application)100% protection

Data synthesized from studies by Mittal et al. (2011) and Msangi et al. (2018).[15][16][17][18]

Interpretation of Laboratory Data: In controlled laboratory settings, N,N-diethyl-benzamide formulations demonstrate excellent repellent activity, achieving 100% protection for several hours.[16][17] Notably, there was no statistically significant difference in the percentage of protection against mosquito bites between the Advanced Odomos (benzamide) and DEET creams at the tested doses.[16][17] The TRIG study indicates that a higher total amount of the 15% benzamide formulation was required to achieve the same complete protection as a 20% DEET formulation, suggesting DEET may be more potent on a pure active ingredient basis in this specific test.[15]

Field Efficacy Data

Field evaluations are critical as they assess repellent performance under real-world conditions, accounting for environmental factors and a wider range of mosquito species.

Repellent FormulationActive IngredientTest Species (Wild Population)Mean Complete Protection Time (CPT)Mean Percent Protection
Advanced Odomos 12% N,N-diethyl-benzamideAnopheles spp.~11 hours >90%
DEET (Reference) N,N-diethyl-3-methylbenzamideAnopheles spp.~11 hours >90%
Advanced Odomos 12% N,N-diethyl-benzamideAedes aegypti~6 hours >90%
DEET (Reference) N,N-diethyl-3-methylbenzamideAedes aegypti~6 hours >90%
TRIG 15% N,N-diethyl-benzamideAnopheles arabiensis & Culex quinquefasciatus~6 hours >90%
DEET (Reference) 20% N,N-diethyl-m-toluamideAnopheles arabiensis & Culex quinquefasciatus~6 hours >90%

Data synthesized from studies by Mittal et al. (2011) and Msangi et al. (2018).[15][16][17][18]

Interpretation of Field Data: The field data strongly indicate that the performance of N,N-diethyl-benzamide is comparable to that of DEET.[15] Both active ingredients, when formulated appropriately, provide over 90% protection for extended periods (6+ hours) against multiple medically important mosquito genera.[15] The study on Advanced Odomos cream showed remarkable longevity against Anopheles mosquitoes, with complete protection lasting up to 11 hours.[16][17][18] The performances of the two product types were found to be comparable.[15]

Standardized Experimental Protocols

The trustworthiness of repellent efficacy data hinges on the adherence to standardized, validated testing protocols. The methodologies outlined below are based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10][12][19][20][21]

Protocol: Laboratory Arm-in-Cage Efficacy Test

This protocol is designed to determine the Complete Protection Time (CPT) of a topical repellent under controlled laboratory conditions.

Objective: To measure the duration of time a repellent formulation completely prevents mosquito bites on a treated human arm.

Materials:

  • Test Cages (e.g., 40x40x40 cm)[12]

  • 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae), 5-10 days old.

  • Test repellent formulation and a reference standard (e.g., 20% DEET).

  • Human volunteers (screened for ethical considerations and skin sensitivity).

  • Protective gloves.

  • Timer.

Workflow Diagram:

ArmInCage cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Observation cluster_endpoint Phase 3: Endpoint Determination P1 Volunteer Recruitment & Consent P2 Skin Area Demarcation (e.g., 25x10 cm on forearm) P1->P2 P3 Repellent Application (e.g., 1.0 mL of formulation) P2->P3 E1 Initial Exposure (T=30 min) Insert treated arm into cage P3->E1 Wait 30 min post-application E2 Observe for 3 minutes Record landings/probes E1->E2 E3 Arm Withdrawn E2->E3 E4 Repeat Exposure (every 30-60 minutes) E3->E4 E4->E1 EP1 First Confirmed Bite Occurs (e.g., 1 bite followed by a 2nd) E4->EP1 Test until failure EP2 Record Time of First Bite EP1->EP2 EP3 Calculate CPT (Time of 1st Bite - Time of Application) EP2->EP3

Caption: Standard Arm-in-Cage Testing Workflow.

Step-by-Step Procedure:

  • Volunteer Preparation: Recruit volunteers and obtain informed consent according to ethical guidelines.[20] Demarcate a specific area on the forearm for repellent application. The hand should be protected by a glove.[14]

  • Repellent Application: Apply a standardized amount of the test formulation (e.g., 1.0 g or 1.0 mL) evenly over the demarcated skin area. A separate volunteer or the other arm can be used for the reference standard (DEET) or an untreated control.

  • Acclimatization: Allow the repellent to dry on the skin for a set period (e.g., 30 minutes) before the first exposure.

  • Mosquito Exposure: The volunteer inserts the treated forearm into the cage containing host-seeking female mosquitoes.[12][13]

  • Observation Period: The arm is exposed for a fixed duration (e.g., 3 minutes) during which the observer counts the number of mosquitoes that land on or attempt to probe the skin.[15]

  • Endpoint: The test is terminated for that formulation when the first "confirmed bite" occurs. Different guidelines define this slightly differently, but a common definition is one bite followed by a second bite within the same or subsequent exposure period.[12] The time from application to this first confirmed bite is the Complete Protection Time (CPT).[11]

  • Data Analysis: CPT values are recorded for multiple volunteers and replicates. Statistical analysis is performed to compare the mean CPT of the test formulation against the DEET reference.

Concluding Remarks for R&D Professionals

The experimental evidence strongly supports that N,N-diethyl-benzamide is a highly effective insect repellent with a performance profile comparable to DEET against major mosquito vectors. For researchers and drug development professionals, this presents several key takeaways:

  • Viable Alternative: The benzamide scaffold represents a viable and potent alternative to DEET. Formulations containing N,N-diethyl-benzamide can achieve long-lasting, broad-spectrum protection that meets or exceeds the performance of standard DEET formulations.

  • Formulation is Key: As with DEET, the efficacy and duration of protection offered by a benzamide-based repellent are heavily influenced by the formulation.[3] Factors such as the concentration of the active ingredient, the type of carrier (lotion, spray, cream), and the inclusion of excipients that reduce evaporation and skin absorption are critical parameters for optimization.

  • Future Research: While efficacy is comparable, further research into this compound specifically is warranted. Studies focusing on its dermal absorption profile, long-term safety, and potential for reduced plasticizing effects (a known drawback of DEET) could further differentiate it as a superior active ingredient. The hydroxymethyl group may alter its polarity and skin penetration kinetics compared to DEET, which could be a significant advantage.

References

  • Vertex AI Search. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety.
  • PMC. (n.d.). A critical review of current laboratory methods used to evaluate mosquito repellents.
  • Wikipedia. (n.d.). DEET.
  • Biogents AG. (n.d.). Arm-in-Cage test.
  • National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet.
  • SC Johnson. (n.d.). Using DEET: How Insect Repellent Works.
  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service.
  • Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent.
  • PMC. (n.d.). The mysterious multi-modal repellency of DEET.
  • ResearchGate. (n.d.). The arm-in-cage (AIC) test for measuring the efficacy of topical....
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin.
  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • Federal Register. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability.
  • Msangi, S., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. PMC.
  • Mittal, P. K., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. PMC - NIH.
  • Mittal, P. K., et al. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian Journal of Medical Research.
  • Semantic Scholar. (n.d.). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors.
  • PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide.
  • PubMed. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • PubMed. (n.d.). Comparison of contact and spatial repellency of catnip oil and N,N-diethyl-3-methylbenzamide (deet) against mosquitoes.
  • Oxford Academic. (2005). Comparison of Contact and Spatial Repellency of Catnip Oil and N,N-Diethyl-3-methylbenzamide (Deet) Against Mosquitoes.

Sources

A Comparative Neurotoxicity Assessment: N,N-diethyl-m-toluamide (DEET) vs. its Primary Metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the neurotoxic profiles of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET), and its principal human metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB). While the neurotoxicity of DEET has been the subject of numerous investigations, a direct comparative analysis with its metabolites is notably absent in the current scientific literature. This document aims to bridge this knowledge gap by summarizing the established neurotoxic mechanisms of DEET and proposing a comprehensive experimental framework to elucidate and compare the neurotoxic potential of DHMB. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology and safety pharmacology.

Introduction to DEET and its Metabolism

N,N-diethyl-m-toluamide, or DEET, is the gold standard in topical insect repellents, valued for its broad efficacy and long duration of action.[1] Upon dermal absorption, DEET is rapidly metabolized in the liver, primarily through oxidation of the methyl group on the benzene ring, leading to the formation of this compound (DHMB), also known as BALC.[2] This metabolite, along with others, is then excreted in the urine. Given that DHMB is a major metabolic product, understanding its potential neurotoxicity is critical for a complete assessment of DEET's safety profile.

Unraveling the Neurotoxicity of the Parent Compound: DEET

The neurotoxic effects of DEET have been a subject of ongoing research, with several mechanisms of action identified. While generally considered safe when used as directed, high doses or prolonged exposure have been associated with neurological symptoms.[3][4]

Mechanistic Insights into DEET's Neurotoxicity

Current research points to three primary molecular targets for DEET's neurotoxic effects:

  • Cholinesterase Inhibition: Some studies suggest that DEET can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][5] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, potentially causing overstimulation of cholinergic receptors and resulting in neurotoxic symptoms. However, other studies have found DEET to be a poor inhibitor of AChE, suggesting this may not be its primary mechanism of neurotoxicity.[3][6]

  • Modulation of Octopamine Receptors: In insects, DEET has been shown to act on octopamine receptors, which are involved in various physiological processes, including neurotransmission.[3] While mammals do not have octopamine receptors, this finding highlights DEET's ability to interact with specific neuronal signaling pathways.

  • Ion Channel Blockade: DEET has been demonstrated to block both sodium (Na+) and potassium (K+) channels in mammalian cortical neurons.[3][7] This action can disrupt the normal propagation of nerve impulses and may contribute to the numbness sometimes experienced with dermal application.[3]

Summary of DEET Neurotoxicity Data
ParameterObservationReferences
LD50 (oral, rat) ~2000-3000 mg/kg[3]
Primary Mechanisms Cholinesterase inhibition, Octopamine receptor modulation (insects), Na+/K+ channel blockade[3][5][6]
Reported Human Effects (High Exposure) Seizures, encephalopathy, ataxia, behavioral changes[3][4]
In Vitro AChE Inhibition (Human) Poor inhibitor (IC50 in the mM range)[3][6]
In Vitro Ion Channel Blockade (Rat Neurons) IC50 values in the micromolar range for Na+ and K+ channels[3][7]

The Unexplored Territory: Neurotoxicity of this compound (DHMB)

A significant gap exists in our understanding of the neurotoxic potential of DHMB. As the primary metabolite of DEET, a substantial portion of the absorbed parent compound is converted to DHMB in the body. Therefore, any inherent neurotoxicity of DHMB could contribute significantly to the overall risk profile of DEET.

Inferring Potential Neurotoxicity from Structural Analogs

In the absence of direct data, we can look to the broader class of benzamide derivatives for clues. Substituted benzamides are a diverse group of compounds with a wide range of pharmacological activities, including antipsychotic and antiemetic effects.[8] Some benzamide derivatives are known to interact with dopamine and serotonin receptors in the central nervous system.[9] Additionally, some neuroleptic substituted benzamides have been associated with psychotropic and neurotoxic effects in cases of overdose.[10] These findings underscore the potential for benzamide structures to exhibit neuroactivity.

A Proposed Experimental Framework for Comparative Neurotoxicity Assessment

To address the current data gap, a comprehensive investigation into the neurotoxicity of DHMB, both independently and in comparison to DEET, is warranted. The following experimental plan outlines a tiered approach, incorporating both in vitro and in vivo methodologies, to thoroughly characterize the neurotoxic profiles of both compounds.

In Vitro Neurotoxicity Assessment

A battery of in vitro assays can provide initial insights into the potential cellular and molecular targets of DEET and DHMB.

  • Objective: To determine the concentration-dependent effects of DEET and DHMB on the viability of cultured neuronal cells.

  • Methodology:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y, PC-12) or primary cortical neurons.

    • Expose the cells to a range of concentrations of DEET and DHMB for 24, 48, and 72 hours.

    • Assess cell viability using standard assays such as the MTT assay (metabolic activity) or LDH release assay (membrane integrity).[11]

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

  • Objective: To compare the inhibitory potency of DEET and DHMB on AChE activity.

  • Methodology:

    • Utilize a commercially available acetylcholinesterase activity assay kit.[12][13]

    • Incubate purified human recombinant AChE with varying concentrations of DEET and DHMB.

    • Measure the enzymatic activity by monitoring the hydrolysis of a chromogenic substrate (e.g., acetylthiocholine).

    • Calculate the IC50 value for each compound.

  • Objective: To investigate the potential interaction of DEET and DHMB with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the CNS.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue.[14]

    • Perform a competitive radioligand binding assay using a known GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam).[6][14]

    • Incubate the membranes with the radioligand in the presence of increasing concentrations of DEET and DHMB.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound for the GABA-A receptor.

  • Objective: To characterize the effects of DEET and DHMB on the function of key neuronal ion channels.

  • Methodology:

    • Use whole-cell patch clamp recordings from cultured primary neurons or a suitable neuronal cell line.[15][16]

    • Apply DEET and DHMB at various concentrations and record changes in voltage-gated sodium (NaV) and potassium (KV) channel currents.

    • Determine the concentration-response relationships and IC50 values for the inhibition of these channels.

G cluster_in_vitro In Vitro Neurotoxicity Assessment cluster_in_vivo In Vivo Neurotoxicity Assessment cell_viability Neuronal Cell Viability (MTT, LDH assays) ache_inhibition AChE Inhibition Assay gaba_binding GABA-A Receptor Binding patch_clamp Patch Clamp Electrophysiology (Na+/K+ Channels) acute_toxicity Acute Systemic Toxicity (OECD 425) fob Functional Observational Battery locomotor Locomotor Activity DEET DEET DEET->cell_viability DEET->ache_inhibition DEET->gaba_binding DEET->patch_clamp DEET->acute_toxicity DEET->fob DEET->locomotor DHMB DHMB DHMB->cell_viability DHMB->ache_inhibition DHMB->gaba_binding DHMB->patch_clamp DHMB->acute_toxicity DHMB->fob DHMB->locomotor

Caption: Proposed experimental workflow for comparative neurotoxicity assessment.

In Vivo Neurotoxicity Assessment

Following the in vitro characterization, in vivo studies in a rodent model are essential to understand the systemic and behavioral effects of DEET and DHMB.

  • Objective: To determine and compare the acute oral toxicity (LD50) of DEET and DHMB.

  • Methodology:

    • Follow the OECD Guideline 425 (Up-and-Down Procedure) for acute oral toxicity testing in rats or mice.[17]

    • Administer single oral doses of each compound to the animals in a sequential manner.

    • Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

    • Calculate the LD50 value for both DEET and DHMB.

  • Objective: To assess and compare the effects of DEET and DHMB on neurological function and behavior.

  • Methodology:

    • Administer sub-lethal doses of DEET and DHMB to groups of rodents.

    • Conduct a Functional Observational Battery (FOB) at specified time points post-dosing.[18][19] The FOB includes a systematic observation of autonomic function, neuromuscular coordination, and sensory-motor responses.

    • Measure spontaneous locomotor activity using an automated activity monitoring system.[20]

    • Analyze the data to identify any dose-related changes in behavior or neurological function for each compound.

G cluster_deet DEET Neurotoxicity cluster_dhmb DHMB (Hypothesized) Neurotoxicity cluster_effects Potential Neurotoxic Outcomes DEET DEET AChE Inhibition Octopamine Receptor (Insects) Na+/K+ Channel Blockade Outcomes Altered Neurotransmission Neuronal Dysfunction Behavioral Changes DEET:f0->Outcomes DEET:f2->Outcomes DHMB DHMB AChE Inhibition? GABA-A Receptor Interaction? Ion Channel Effects? DHMB:f0->Outcomes DHMB:f1->Outcomes DHMB:f2->Outcomes

Caption: Known and hypothesized neurotoxic mechanisms of DEET and DHMB.

Conclusion and Future Directions

The widespread use of DEET necessitates a thorough understanding of its complete toxicological profile, which must include the bioactivity of its major metabolites. This guide has summarized the current knowledge of DEET's neurotoxicity and, more importantly, has highlighted the critical need for data on its primary metabolite, DHMB. The proposed experimental framework provides a clear and scientifically rigorous path forward to directly compare the neurotoxic potential of these two compounds. The results of such studies will be invaluable for refining the safety assessment of DEET and ensuring the well-being of the millions who rely on it for protection from vector-borne diseases. By elucidating the structure-activity relationships between DEET and its metabolites, we can better predict and mitigate potential risks, paving the way for the development of even safer and more effective insect repellents in the future.

References

  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PLoS One, 9(8), e103713. [Link]

  • Molecular Diagnostic Services. Functional Observational Battery (FOB). [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. [Link]

  • Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., Girard, E., ... & Lapied, B. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC biology, 7(1), 1-13. [Link]

  • Moser, V. C. (2000).
  • Selderslaghs, I. W., Van Holle, C., Verstraelen, P., & De Coen, W. M. (2012). Locomotor activity in zebrafish embryos: a new method to assess developmental neurotoxicity.
  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., & Hodgson, E. (2002). In vitro human metabolism and interactions of repellent N, N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294.
  • Less Mosquito. Deet May Have Damaging Effects On Nervous System. [Link]

  • Stępnicki, P., Kondej, K., & Kaczor, A. A. (2018). Design, anticonvulsive and neurotoxic properties of retrobenzamides. N-(Nitrophenyl) benzamides and N-(aminophenyl) benzamides. European journal of medicinal chemistry, 157, 114-125.
  • Enan, E. (2005). Molecular and pharmacological analysis of an octopamine receptor from American cockroach and fruit fly in response to plant essential oils. Journal of medical entomology, 42(5), 847-857.
  • Tello, I., Cano-Fernández, L., & de la Fuente, M. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience, 17, 1248727.
  • BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-m-toluamide). [Link]

  • Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments.
  • Mechaeil, R., & Somogyi, A. A. (2020). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 128-138.
  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Acute Toxic Class Method 423. [Link]

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
  • Labcorp. Neurotoxicity Assessment: Techniques & Testing Innovations. [Link]

  • Osimitz, T. G., & Murphy, J. V. (1997). Neurological effects associated with use of the insect repellent N, N-diethyl-m-toluamide (DEET). Journal of Toxicology: Clinical Toxicology, 35(5), 435-441.
  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
  • Yilmaz, I., & Tighiouart, B. (2025). Locomotor activity alterations in zebrafish following cisplatin exposure: An assessment of neurobehavioral toxicity. Chemosphere, 378, 140893.
  • OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Driscoll, L. L., & Strupp, B. J. (2015). A better approach to in vivo developmental neurotoxicity assessment: Alignment of rodent testing with effects seen in children after neurotoxic exposures.
  • Biju, K. C., Soman, A., & Rajan, V. K. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain sciences, 10(10), 719.
  • Campàs, M., & Garibo, D. (2018). Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples. Toxins, 10(12), 509.
  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Acute Toxic Class Method 423. [Link]

  • European Commission, Joint Research Centre. Acute Toxicity. [Link]

  • ResearchGate. Locomotor Activity Test Device. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.10. Neurotoxicity Studies. [Link]

  • Wikipedia. γ-Hydroxybutyric acid. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Concept Life Sciences. Neurotoxicity Testing Services. [Link]

  • MD Biosciences. Patch Clamp Assay. [Link]

  • Mechaeil, R., & Somogyi, A. A. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 128-138.
  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology.
  • Wang, L., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Li, J. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(3-4), e1800306.
  • Corder, G., & Aso, K. (2018). Electrophysiological patch clamp assay to monitor the action of opioid receptors. In Opioid Receptors (pp. 143-155). Humana Press, New York, NY.
  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Mechaeil, R., & Somogyi, A. A. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 128-138.
  • Zhang, Z., & Tao, W. (2021). Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice. STAR protocols, 2(2), 100511.
  • Charles River Laboratories. Patch-Clamp Electrophysiology Studies. [Link]

  • Clayton, T., & Cook, J. M. (2020). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 25(17), 3864.
  • Fülöp, F., & Forró, E. (2006). Chemical structure-biological activity relationship in the group of benzamide compounds II. Current medicinal chemistry, 13(2), 177-196.
  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Journal of medicinal chemistry, 58(18), 7347-7363.
  • Solution Pharmacy. (2023, May 19). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma [Video]. YouTube. [Link]

Sources

A Comparative In Vitro Metabolic Guide: DEET vs. N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotics is paramount. This guide provides an in-depth, objective comparison of the in vitro metabolism of the widely used insect repellent, N,N-diethyl-m-toluamide (DEET), and its primary human metabolite, N,N-diethyl-3-(hydroxymethyl)benzamide. This analysis is grounded in experimental data to elucidate the metabolic pathways, enzymatic players, and kinetic profiles of these two compounds.

Introduction: From Parent Compound to Primary Metabolite

N,N-diethyl-m-toluamide (DEET) is the gold standard in insect repellents. Its efficacy is well-established, but a thorough understanding of its biotransformation is crucial for a complete safety and toxicological profile. Following administration, DEET undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

One of the major initial metabolic steps is the oxidation of the methyl group on the benzene ring, leading to the formation of this compound (also known as BALC). This guide will, therefore, not only detail the metabolism of DEET but also delve into the subsequent metabolic fate of this primary metabolite, offering a comparative view of their susceptibility to further biotransformation.

The Metabolic Pathways: A Comparative Overview

The in vitro metabolism of both DEET and this compound is characterized by two principal types of reactions: oxidation of the aromatic methyl/hydroxymethyl group and N-deethylation of the diethylamino moiety.

Metabolism of DEET

The primary metabolic routes for DEET in human liver microsomes are:

  • Ring Methyl Oxidation: The methyl group at the meta-position of the benzamide ring is oxidized to a hydroxymethyl group, yielding this compound. This is a major metabolic pathway.[1][2][3][4][5]

  • N-deethylation: One of the ethyl groups is removed from the amide nitrogen, resulting in the formation of N-ethyl-m-toluamide.[1][2][3][4][5]

Metabolism of this compound

As a primary metabolite of DEET, this compound is subject to further metabolism, which proceeds along two main pathways:

  • Further Oxidation of the Hydroxymethyl Group: The hydroxymethyl group can be further oxidized, first to an aldehyde (N,N-diethyl-m-formylbenzamide) and then to a carboxylic acid (3-(diethylcarbamoyl)benzoic acid).[3][4] This oxidation can also be catalyzed by cytosolic enzymes such as alcohol and aldehyde dehydrogenases.

  • N-deethylation: Similar to DEET, the diethylamino group can be dealkylated to form N-ethyl-m-(hydroxymethyl)benzamide.[3][4]

The following diagram illustrates the comparative metabolic pathways:

MetabolismComparison DEET N,N-diethyl-m-toluamide (DEET) BALC This compound DEET->BALC Ring Methyl Oxidation (CYP2B6, CYP1A2, etc.) ET N-ethyl-m-toluamide DEET->ET N-deethylation (CYP2C19, CYP3A4, etc.) Aldehyde N,N-diethyl-m-formylbenzamide BALC->Aldehyde Hydroxymethyl Oxidation Deethyl_BALC N-ethyl-m-(hydroxymethyl)benzamide BALC->Deethyl_BALC N-deethylation Acid 3-(diethylcarbamoyl)benzoic acid Aldehyde->Acid Aldehyde Oxidation

Figure 1: Comparative metabolic pathways of DEET and its primary metabolite.

Enzymology of Biotransformation

The specific enzymes responsible for these metabolic transformations are crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

Enzymes Metabolizing DEET

Extensive research using human liver microsomes (HLM) and recombinant CYP enzymes has identified the key players in DEET metabolism:

  • Formation of this compound: CYP2B6 is the principal enzyme responsible for this reaction.[1][2][5] Other enzymes like CYP1A2, CYP2D6, and CYP2E1 also contribute.[1][2]

  • Formation of N-ethyl-m-toluamide: CYP2C19 exhibits the highest activity for this N-deethylation reaction.[1][2] CYP3A4, CYP3A5, and CYP2A6 are also involved.[1][2]

Enzymes Metabolizing this compound

While the metabolism of DEET is well-characterized, the specific enzymes for the further metabolism of its hydroxymethyl metabolite are less definitively identified. However, based on known substrate specificities, the following are likely involved:

  • Oxidation to Aldehyde and Carboxylic Acid: Cytochrome P450 enzymes can catalyze the initial oxidation of the alcohol. Subsequently, cytosolic enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are likely key players in the sequential oxidation to the aldehyde and then the carboxylic acid.

  • N-deethylation: The same family of CYP enzymes involved in the N-deethylation of DEET, particularly CYP2C19 and CYP3A4, are probable candidates for the deethylation of this compound.

Quantitative Comparison of In Vitro Metabolism

A direct comparison of the metabolic rates of DEET and its primary metabolite provides valuable insights into their relative stability and potential for accumulation. While comprehensive kinetic data for the metabolism of this compound are limited in the public domain, we can summarize the known kinetic parameters for DEET metabolism in human liver microsomes.

ParameterDEET → this compoundDEET → N-ethyl-m-toluamide
Primary Enzymes CYP2B6, CYP1A2CYP2C19, CYP3A4
Km (µM) Varies by study, generally in the range of 100-500 µMGenerally higher than for hydroxylation
Vmax (pmol/min/mg protein) Varies depending on microsomal batch and specific CYP expressionGenerally lower than for hydroxylation
Intrinsic Clearance (Vmax/Km) Generally higher for ring hydroxylation than for N-deethylation[1][2]Lower than for ring hydroxylation

Note: The exact kinetic values can vary significantly between different studies and batches of human liver microsomes due to inter-individual variability in enzyme expression.

Experimental Protocols for Comparative In Vitro Metabolism

To ensure scientific integrity and reproducibility, the following detailed protocol for a comparative in vitro metabolism study using human liver microsomes is provided.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Test compounds (DEET, Metabolite) - Human Liver Microsomes (HLM) - NADPH regenerating system - Phosphate buffer Incubation_Mix Prepare Incubation Mixture: - HLM in buffer - Test compound Reagents->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiation Initiate reaction with NADPH regenerating system Preincubation->Initiation Sampling Collect samples at time points (0, 5, 15, 30, 60 min) Initiation->Sampling Termination Terminate reaction with cold acetonitrile + Internal Standard Sampling->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Supernatant_Transfer Transfer supernatant Centrifugation->Supernatant_Transfer LCMS LC-MS/MS Analysis Supernatant_Transfer->LCMS Data_Processing Data Processing: - Quantify parent and metabolites - Calculate kinetic parameters LCMS->Data_Processing

Figure 2: Experimental workflow for a comparative in vitro metabolism study.

Step-by-Step Methodology

Rationale: This protocol is designed to determine the rate of disappearance of the parent compound and the formation of metabolites over time, allowing for the calculation of key kinetic parameters.

  • Preparation of Reagents:

    • Test Compounds: Prepare stock solutions of DEET and this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM). The final concentration of the organic solvent in the incubation should be kept low (<1%) to avoid inhibition of enzymatic activity.

    • Human Liver Microsomes (HLM): Use pooled HLM from a reputable supplier to average out inter-individual variability. Thaw the microsomes on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is crucial to ensure a sustained supply of the necessary cofactor (NADPH) for CYP-mediated reactions.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted HLM and the test compound (at various concentrations if determining Km and Vmax).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The cold solvent and the internal standard are critical for stopping the enzymatic reaction and for accurate quantification during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of the parent compound and its metabolites.

Self-Validating System and Quality Control

To ensure the trustworthiness of the data, the following controls should be included:

  • Negative Control (No NADPH): An incubation without the NADPH regenerating system to assess for any non-CYP mediated degradation or chemical instability of the compound.

  • Negative Control (No Microsomes): An incubation without HLM to check for any degradation in the buffer system.

  • Positive Control: A compound with a known metabolic profile and rate (e.g., testosterone or verapamil) should be run in parallel to confirm the metabolic competency of the HLM batch.

Conclusion

The in vitro metabolism of DEET is a well-defined process primarily involving ring methyl oxidation and N-deethylation, mediated by specific CYP enzymes. Its major metabolite, this compound, is not an endpoint but rather an intermediate that undergoes further biotransformation through oxidation of the newly formed hydroxymethyl group and N-deethylation.

While the enzymatic players in DEET metabolism are well-elucidated, further research is warranted to definitively identify the enzymes responsible for the subsequent metabolism of this compound and to establish a comprehensive comparative kinetic profile. The experimental framework provided in this guide offers a robust methodology for conducting such comparative studies, ensuring data integrity and contributing to a more complete understanding of the metabolic fate of this important xenobiotic.

References

  • Usmani, K. A., Rose, R. L., Goldstein, J. A., Taylor, W. G., & Hodgson, E. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. [Link]

  • ResearchGate. (2015). (PDF) In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. [Link]

  • Constantino, L., & Iley, J. (1999). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 29(7), 747-757. [Link]

  • Yeung, J. H., & Taylor, W. G. (1988). Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes. Drug Metabolism and Disposition, 16(4), 553-558. [Link]

  • ResearchGate. (n.d.). Primary in vitro metabolites of DEET. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for N,N-diethyl-3-(hydroxymethyl)benzamide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Method Validation

In the landscape of pharmaceutical development and manufacturing, the data that underpins product quality, safety, and efficacy is paramount. The integrity of this data is guaranteed by a foundational process: analytical method validation. This guide provides an in-depth, experience-driven approach to validating a quantitative analytical method for N,N-diethyl-3-(hydroxymethyl)benzamide, a benzamide derivative. We will focus on the practical application of regulatory principles, the indispensable role of Certified Reference Materials (CRMs), and the comparative strengths of various analytical techniques.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This is not merely a regulatory checkbox; it is a scientific imperative that ensures the reliability, reproducibility, and accuracy of results throughout the drug lifecycle. At the heart of this validation process lies the Certified Reference Material (CRM). A CRM is a meticulously characterized and certified substance that serves as the benchmark against which all measurements are made, ensuring traceability and accuracy.[3][4] For our target analyte, this compound, obtaining a CRM from a reputable source is the non-negotiable first step.[5][6][7]

Selecting the Right Tool: A Comparison of Analytical Methods

The choice of an analytical method is dictated by the Analytical Target Profile (ATP)—the predefined objectives for the method's performance, including required precision, accuracy, and sensitivity.[1] For a benzamide derivative, several techniques are viable, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) with UV detection is often the workhorse of QC labs due to its robustness and cost-effectiveness.[8][9] For greater sensitivity and specificity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is superior.[10]

Table 1: Comparative Performance of Key Analytical Methods
ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[8]> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[8]95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%[8]< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[8]< 0.5 ng/mL5 - 20 ng/mL
Robustness High[8]ModerateModerate
Specificity Good to ExcellentExcellentGood to Excellent

This table presents typical performance data based on similar compounds to guide method selection.

For the remainder of this guide, we will focus on developing and validating a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection , as it represents a common and critical application in quality control environments.

The Validation Workflow: A Step-by-Step Guide

The validation process follows a structured plan, outlined in a validation protocol, and culminates in a comprehensive validation report.[2] This workflow is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][11][12]

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (ICH Q14) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol SST System Suitability (Pre-run check) Protocol->SST Execute Experiments Spec Specificity Report Compile Validation Report Spec->Report Analyze Results Lin Linearity & Range Lin->Report Analyze Results Acc Accuracy Acc->Report Analyze Results Prec Precision (Repeatability & Intermediate) Prec->Report Analyze Results Limit LOD & LOQ Limit->Report Analyze Results Rob Robustness Rob->Report Analyze Results SST->Spec SST->Lin SST->Acc SST->Prec SST->Limit SST->Rob Lifecycle Ongoing Monitoring & Lifecycle Management Report->Lifecycle

Caption: The Analytical Method Validation Workflow.

Experimental Protocol: RP-HPLC-UV Method Validation

This section details the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R2).[1][11]

Materials and Equipment
  • Certified Reference Material (CRM): this compound, with a certificate of analysis specifying purity and uncertainty.[5][13]

  • HPLC System: Quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A common starting point for benzamide derivatives).[8]

  • Reagents: HPLC-grade acetonitrile, methanol, and purified water. Analytical grade buffer salts (e.g., phosphate buffer).

Chromatographic Conditions (Example)
  • Mobile Phase: 50:50 (v/v) Acetonitrile and 20mM Potassium Phosphate buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of the CRM (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Parameters: Protocols and Acceptance Criteria

A. Specificity

  • Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from excipients, impurities, or degradation products. This is the foundation of a trustworthy method.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a solution of the drug product's placebo (all excipients without the active ingredient).

    • Prepare a sample of the CRM and inject it.

    • Spike the placebo solution with the CRM and inject.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any other component. The peak purity index (from PDA detector) should be > 0.999. Resolution between the analyte and the nearest eluting peak should be > 2.0.

B. Linearity & Range

  • Causality: Linearity confirms a direct, proportional relationship between analyte concentration and the method's response. The range defines the upper and lower concentration boundaries where this relationship holds true with acceptable accuracy and precision.

  • Protocol:

    • Prepare a stock solution of the CRM (e.g., 1000 µg/mL).

    • Perform serial dilutions to prepare at least five calibration standards across the expected working range (e.g., 80% to 120% of the nominal assay concentration). A typical range for an assay could be 50 - 150 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria:

    • Linearity: The correlation coefficient (R²) of the linear regression must be ≥ 0.999.[8]

    • Range: The defined range is validated by the successful results of the linearity, accuracy, and precision studies.

C. Accuracy

  • Causality: Accuracy measures the closeness of the experimental result to the true value. It is established using the CRM, which provides the "true value." This directly validates the method against a trusted standard.

  • Protocol:

    • Prepare placebo samples spiked with the CRM at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120%).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte. Recovery (%) = (Measured Concentration / Nominal Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[8]

D. Precision

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the method's random error and is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[8][12]

E. Limit of Quantification (LOQ) & Limit of Detection (LOD)

  • Causality: These parameters define the lower limits of the method's performance. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, crucial for impurity analysis. The LOD is the lowest amount that can be detected.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N).

    • Prepare and inject a series of increasingly dilute solutions of the CRM.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ concentration must be verifiable with acceptable precision (%RSD ≤ 10%) and accuracy.

F. Robustness

  • Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. This is typically explored during method development.[2]

  • Protocol:

    • Intentionally vary critical parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase organic composition (e.g., ± 2%).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined acceptance criteria for all variations.

Summary of Validation Results

All quantitative data should be summarized for clear interpretation.

Table 2: Hypothetical Validation Summary for HPLC-UV Method
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Peak Purity > 0.999.No co-elution. Peak Purity > 0.999.Pass
Linearity (R²) 0.9998≥ 0.999Pass
Range 50 - 150 µg/mLCovers 80-120% of test concentration.Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.10%≤ 2.0%Pass
LOQ 0.5 µg/mL (S/N = 10.5, %RSD = 4.5%)S/N ≈ 10, with acceptable precision.Pass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the validation of an analytical method for this compound. The successful execution of this process, anchored by the use of a Certified Reference Material and adherence to ICH guidelines, establishes a method that is not only compliant but also trustworthy and reliable. A well-validated analytical method is the bedrock of data integrity, ensuring that all decisions regarding product quality, from development to batch release, are based on scientifically sound and defensible results.

References

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Source: IntuitionLabs.
  • Title: Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing - SynThink Research Chemicals. Source: SynThink Research Chemicals.
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
  • Title: Validation of Analytical Procedures Q2(R2). Source: ICH.
  • Title: Pharmaceutical Reference Standards. Source: LGC.
  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma.
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube (Pharma Talks).
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Source: LGC Standards.
  • Title: Analytical Reference Materials for Pharma QC. Source: Sigma-Aldrich.
  • Title: Reference Standards | CDMO. Source: Cambrex Corporation.
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Source: Amerigo Scientific.
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (D₁₀, 97%) 100 µg/mL in acetonitrile. Source: Cambridge Isotope Laboratories, Inc.
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Source: Cambridge Isotope Laboratories, Inc.
  • Title: A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide. Source: Benchchem.
  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Source: Acta Poloniae Pharmaceutica.
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Source: LGC Standards.
  • Title: N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. Source: LGC Standards.
  • Title: Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Source: PubMed.
  • Title: Application of hplc method for investigation of stability of new benzimidazole derivatives. Source: ResearchGate.
  • Title: Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Source: Science Publishing Group.

Sources

A Guide to Inter-Laboratory Comparison of N,N-diethyl-3-(hydroxymethyl)benzamide Measurement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative measurement of N,N-diethyl-3-(hydroxymethyl)benzamide. It is intended for researchers, scientists, and drug development professionals seeking to establish standardized, reproducible analytical methods for this compound. This document delves into the rationale behind experimental design, compares viable analytical techniques, and presents a detailed protocol for a comparative study, underpinned by principles of scientific integrity and established validation guidelines.

Introduction: The Imperative for Analytical Consensus

This compound is a potential metabolite or impurity in the synthesis of various chemical entities. As with any compound of interest in pharmaceutical development, ensuring the accuracy, precision, and reproducibility of its measurement across different laboratories is paramount.[1][2] An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for evaluating the performance of analytical methods and the competence of participating laboratories.[3] The primary objectives of such a study for this compound are to:

  • Assess the comparability of results obtained using different analytical methodologies.

  • Identify and quantify sources of measurement variability.

  • Establish a consensus on best practices for the analysis of this compound.

  • Provide a basis for the validation of analytical procedures according to regulatory standards.[4]

This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a detailed protocol for conducting an ILC.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is a critical first step. Both HPLC-UV and GC-MS are well-suited for the analysis of organic molecules like this compound. The selection often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

2.1 High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification.[5] For this compound, a reverse-phase HPLC method is appropriate.

  • Principle: The compound is separated from other components in a sample based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.

  • Advantages:

    • Robust and widely available instrumentation.

    • Generally non-destructive to the sample.

    • Suitable for routine quality control.[6]

  • Considerations:

    • Potential for co-eluting impurities to interfere with quantification if they absorb at the same wavelength.

    • Sensitivity may be lower compared to mass spectrometry-based methods.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent tool for confirmation and trace-level analysis.

  • Principle: The analyte is volatilized and separated in a gas-phase based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.

  • Advantages:

    • High specificity due to mass fragmentation patterns, which can be used for definitive identification.

    • Excellent sensitivity, often in the picogram to femtogram range.

  • Considerations:

    • The analyte must be thermally stable and volatile. Derivatization may be necessary for compounds with polar functional groups to improve their chromatographic properties.

    • The instrumentation can be more complex and require more specialized expertise to operate and maintain.

Inter-Laboratory Comparison Study Protocol

This section outlines a detailed protocol for an inter-laboratory comparison of this compound measurement. The protocol is designed to be a self-validating system, incorporating elements of method validation as defined by the International Council for Harmonisation (ICH) guidelines.[1][4]

Study Design and Coordination

A central organizing body should oversee the study to ensure consistency and unbiased evaluation. The design will involve the distribution of blind samples to participating laboratories.

Caption: Workflow for the Inter-Laboratory Comparison Study.

Materials and Reagents
  • Reference Standard: A well-characterized, high-purity (>99.5%) standard of this compound.[7][8]

  • Test Samples: Homogeneous samples containing this compound at three different concentration levels (low, medium, and high) in a common matrix (e.g., acetonitrile).

  • Solvents and Reagents: HPLC-grade or equivalent purity solvents (e.g., acetonitrile, methanol, water) and any necessary reagents for mobile phase preparation or derivatization.

Sample Preparation and Distribution
  • The coordinating laboratory will prepare three bulk samples of this compound in acetonitrile at concentrations spanning a relevant analytical range (e.g., 1 µg/mL, 10 µg/mL, and 50 µg/mL).

  • Each bulk sample will be thoroughly homogenized.

  • Aliquots of each concentration level will be dispensed into uniquely coded, sealed vials.

  • Each participating laboratory will receive two vials of each concentration level (for duplicate analysis) and a vial of the reference standard.

Analytical Methodologies: Step-by-Step Protocols

Participating laboratories will analyze the samples using their in-house validated HPLC-UV or GC-MS methods. The following are example protocols that can be adapted.

3.4.1 HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile. From this, create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 75 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Inject each of the blind test samples in duplicate.

3.4.2 GC-MS Method

  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 207, 178, 105).

  • Standard Preparation: Prepare a stock solution and calibration standards in a suitable solvent (e.g., ethyl acetate) at a lower concentration range appropriate for GC-MS sensitivity (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 µg/mL).

  • Analysis:

    • Perform a system suitability check.

    • Inject the calibration standards to generate a calibration curve.

    • Inject each of the blind test samples in duplicate.

Caption: Comparative analytical workflows for HPLC-UV and GC-MS.

Data Reporting and Statistical Analysis

Each laboratory must report the mean quantified concentration for each sample level, the standard deviation of the duplicate measurements, and their calibration curve data.

The coordinating laboratory will perform a statistical analysis of the submitted data.[9][10]

  • Consensus Mean: The robust mean of the results from all laboratories will be calculated for each concentration level.

  • Z-Score: Each laboratory's performance will be evaluated using a Z-score, calculated as:

    • Z = (x - X) / σ

    • Where:

      • x = the laboratory's reported mean

      • X = the consensus mean

      • σ = the standard deviation for proficiency assessment

  • Interpretation of Z-Scores:

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).[10]

  • Precision: The within-laboratory precision (repeatability) and between-laboratory precision (reproducibility) will be calculated.

Data Presentation and Interpretation

The results of the inter-laboratory study should be summarized in clear, concise tables.

Table 1: Hypothetical Inter-Laboratory Comparison Results

Laboratory IDMethodSample LevelReported Mean (µg/mL)Consensus Mean (µg/mL)Standard DeviationZ-Score
Lab AHPLC-UVLow (1.0)1.051.020.080.38
Lab BHPLC-UVLow (1.0)0.981.020.08-0.50
Lab CGC-MSLow (1.0)1.011.020.08-0.13
Lab DHPLC-UVMedium (10.0)10.310.10.40.50
Lab EGC-MSMedium (10.0)9.810.10.4-0.75
Lab FHPLC-UVHigh (50.0)51.550.52.00.50
Lab GGC-MSHigh (50.0)49.250.52.0-0.65

Table 2: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Between-Lab Reproducibility (RSD%) < 10%< 15%

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison for the measurement of this compound. Based on the hypothetical results, both HPLC-UV and GC-MS are suitable methods for the quantification of this analyte. The choice between the two may depend on the required sensitivity, with GC-MS offering a lower limit of detection.

The successful completion of such a study will enhance confidence in the analytical data generated across different facilities, support regulatory submissions, and establish a benchmark for future analytical work on this compound. It is recommended that laboratories with unsatisfactory performance review their analytical procedures and instrument calibration.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative)
  • IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, m
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • protocol for interlaboratory comparison. (2025). The IUPAC Compendium of Chemical Terminology.
  • Interlaboratory comparisons other than proficiency testing. (2023). Eurachem.
  • Inter laboratory Comparison 2023 Report. (2024).
  • N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. (n.d.). LGC Standards.
  • N,N-Diethyl-3-hydroxymethyl benzamide (unlabeled) 100 µg/mL in acetonitrile. (n.d.). LGC Standards.
  • N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. (2018).
  • Evaluation of the quality of measurements of the testing laboratory during interlaboratory comparative tests. (2023). E3S Web of Conferences.

Sources

A Researcher's Guide to Biomonitoring DEET Exposure: The Correlation of Urinary N,N-diethyl-3-(hydroxymethyl)benzamide Levels with Application Dose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the use of urinary N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB) as a biomarker for exposure to N,N-diethyl-m-toluamide (DEET), the most prevalent active ingredient in commercial insect repellents. We will explore the underlying pharmacokinetics, detail robust analytical methodologies, and critically evaluate the correlation between the applied dose of DEET and the resultant urinary concentrations of this key metabolite.

Introduction: The Rationale for Biomonitoring DEET Exposure

DEET is a highly effective and widely used insect repellent, crucial for preventing vector-borne diseases.[1][2] Its intentional application directly to the skin makes understanding its absorption and systemic exposure a matter of public health importance.[2][3] Following dermal application, a fraction of DEET is absorbed through the skin, enters systemic circulation, and is subsequently metabolized by the body before being excreted, primarily in the urine.[1][3][4][5]

The absorbed DEET is rapidly transformed in the liver into several metabolites. The two principal oxidative metabolites are This compound (DHMB) and 3-(diethylcarbamoyl)benzoic acid (DCBA) .[2][6][7][8] These metabolites serve as reliable urinary biomarkers, offering a non-invasive window into recent DEET exposure. This guide will focus on the correlation between the applied DEET dose and urinary DHMB levels, providing a comparative analysis with other relevant biomarkers.

The Pharmacokinetic Pathway: From Dermal Application to Urinary Excretion

Understanding the journey of DEET from the skin to its urinary metabolites is fundamental to interpreting biomonitoring data. The process involves dermal absorption, systemic distribution, hepatic metabolism, and renal excretion.

  • Dermal Absorption: Upon application, a small percentage (typically less than 20%) of DEET penetrates the skin and enters the bloodstream.[3][6][9] The rate and extent of absorption can be influenced by factors such as the DEET concentration in the product, the formulation (e.g., lotion vs. spray), the use of other products like sunscreens, and individual skin characteristics.[1][5]

  • Metabolism: Once in the bloodstream, DEET is transported to the liver, where it undergoes extensive phase I metabolism by cytochrome P450 enzymes.[10] The primary metabolic pathway involves the oxidation of the methyl group on the toluene ring, first forming DHMB. DHMB is then further oxidized to the carboxylic acid, DCBA.[10][11][12]

  • Urinary Excretion: The metabolites, along with a negligible amount of unchanged DEET, are then efficiently eliminated from the body through the kidneys and excreted in the urine.[4][10] The parent DEET compound has a short elimination half-life of approximately 2.5 hours.[10]

The metabolic conversion of DEET to its urinary metabolites is a critical concept for accurate exposure assessment.

DEET_Metabolism DEET DEET (N,N-diethyl-m-toluamide) Applied to Skin Absorbed_DEET Absorbed DEET (Systemic Circulation) DEET->Absorbed_DEET Dermal Absorption Liver Liver (Metabolism via Cytochrome P450) Absorbed_DEET->Liver DHMB DHMB (this compound) Liver->DHMB Oxidation DCBA DCBA (3-(diethylcarbamoyl)benzoic acid) DHMB->DCBA Further Oxidation Urine Urinary Excretion DHMB->Urine DCBA->Urine

Caption: Metabolic pathway of DEET after dermal absorption.

Analytical Methodology: Accurate Quantification of Urinary DHMB

The rapid metabolism of DEET necessitates the measurement of its metabolites for a reliable assessment of exposure.[7][10][13][14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of DHMB and other DEET metabolites in urine.[13][15][16]

Experimental Protocol: Quantification of Urinary DHMB via Online SPE-HPLC-MS/MS

This protocol describes a robust and high-throughput method for analyzing DEET metabolites.

  • Sample Collection: Collect spot or 24-hour urine samples in polypropylene containers. Store samples at -20°C or below until analysis to ensure analyte stability.

  • Sample Preparation (Enzymatic Hydrolysis):

    • Thaw urine samples at room temperature.

    • To a 100 µL aliquot of urine, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).

    • Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase/sulfatase enzyme.[15][17]

    • Causality: This step is crucial because metabolites in the body are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion. The enzyme cleaves these conjugates, liberating the free form of DHMB for accurate quantification.

    • Incubate the mixture (e.g., at 37°C for several hours) to allow for complete deconjugation.[17]

  • Automated Analysis (Online SPE-HPLC-MS/MS):

    • Injection: Inject the prepared sample into the HPLC system.

    • Solid-Phase Extraction (SPE): The sample first passes through an online SPE column (e.g., a monolithic or C18 column).[15][17][18] The analytes of interest (DHMB, DCBA) are retained on the column while salts and other matrix interferences are washed to waste. This step provides sample clean-up and pre-concentration.

    • Chromatographic Separation: The retained analytes are eluted from the SPE column onto a reverse-phase analytical column (e.g., C18).[15][17] A gradient elution using a mobile phase (typically a mixture of water with a weak acid like formic acid and an organic solvent like methanol or acetonitrile) separates DHMB from other metabolites based on their physicochemical properties.[17]

    • Mass Spectrometric Detection (MS/MS): The separated analytes enter the mass spectrometer. Detection is typically performed using an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[15] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

  • Data Processing:

    • Quantify analyte concentrations by calculating the ratio of the native analyte's signal response to that of its stable isotope-labeled internal standard.[17]

    • Trustworthiness: The use of isotope dilution is a self-validating system that corrects for any analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Online SPE-HPLC-MS/MS Urine Urine Sample (100 µL) Spike Add Internal Standards Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Online SPE (Clean-up & Pre-concentration) Hydrolysis->SPE HPLC HPLC Separation (Analytical Column) SPE->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Processing (Isotope Dilution Quantification) MSMS->Data

Caption: Experimental workflow for urinary DEET metabolite analysis.

Correlation of Application Dose with Urinary Metabolite Levels

A direct, positive correlation exists between the amount of DEET applied to the skin and the concentration of its metabolites excreted in the urine. However, this relationship is complex and influenced by multiple variables.

Observational studies have demonstrated this correlation in real-world settings. For instance, a study of children at a summer camp found that the geometric mean concentrations of DEET and its metabolites (DHMB and DCBA) in urine increased with higher estimated DEET exposure.[19] The study also noted an important temporal relationship: urinary levels of the parent DEET compound peaked between 2 and 8 hours after application, while the metabolites DHMB and DCBA peaked later, between 8 and 14 hours post-application.[19]

Controlled exposure studies provide more direct evidence. A study involving a single dermal application of a 12% DEET product to both children and adults found detectable levels of metabolites within eight hours, confirming rapid absorption and metabolism.[6][20]

Quantitative Data from Biomonitoring Studies

Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), provide invaluable data on exposure levels in the general population. These studies consistently show that DCBA is detected far more frequently and at much higher concentrations than either DHMB or the parent DEET compound.

AnalyteDetection Frequency (%)Concentration Range (µg/L)Source
DEET ~3%0.08 - 45.1[7][14]
DHMB ~15.5%>0.09 - 332[7][14]
DCBA ~84%>0.48 - 30,400[7][14]
Table 1: Comparison of urinary concentrations and detection frequencies of DEET and its primary metabolites from the 2007-2010 NHANES data.

This data strongly suggests that while DHMB is a direct product of DEET metabolism, its subsequent rapid conversion to DCBA makes DCBA the more abundant and, therefore, more consistently detectable biomarker.

Comparison of DEET Exposure Biomarkers

For a robust assessment of DEET exposure, a careful selection of the target analyte is paramount.

Biomarker ComparisonThis compound (DHMB)3-(diethylcarbamoyl)benzoic acid (DCBA)Parent DEET
Metabolic Position Primary oxidative metaboliteSecondary, more stable metaboliteUnmetabolized parent compound
Urinary Abundance Low to moderateHigh (most abundant metabolite)[7][19]Very low[7][8]
Detection Frequency Moderate (~15.5%)[7]High (~84%)[7]Very low (~3%)[7]
Utility as Biomarker A valid biomarker, but its lower concentration can make it less reliable for assessing low-level exposures.Considered the most sensitive and reliable biomarker for assessing recent DEET exposure due to its high concentration and detection frequency.[7][10][14][17]Poor biomarker for assessing absorbed dose due to rapid and extensive metabolism.[7][13][14]
  • DHMB vs. DCBA: While DHMB is a direct metabolite, DCBA is the predominant urinary metabolite.[19] Its higher concentration and detection frequency make DCBA a more robust and sensitive biomarker for assessing DEET exposure across a wide range of doses.[10][17]

  • Metabolites vs. Parent DEET: Measuring urinary metabolites is unequivocally superior to measuring unchanged DEET. Relying solely on the parent compound would lead to a significant underestimation of exposure prevalence and magnitude.[7][8][14]

Conclusion and Future Perspectives

There is a clear and positive correlation between the applied dose of DEET and the urinary concentration of its metabolite, this compound (DHMB). The analytical methods for its quantification, particularly online SPE-HPLC-MS/MS, are robust, sensitive, and suitable for high-throughput biomonitoring studies.

However, for researchers and drug development professionals seeking the most reliable indicator of DEET exposure, the evidence strongly supports the measurement of 3-(diethylcarbamoyl)benzoic acid (DCBA) . Due to its position as the more stable and abundant end-product of DEET's primary metabolic pathway, DCBA provides a more sensitive and consistently detectable signal.

Future research should focus on refining pharmacokinetic models that can more accurately predict the urinary excretion profiles of both DHMB and DCBA following dermal exposure. Such models would need to account for variables like product formulation, application frequency, and inter-individual differences in skin permeability and metabolic rates, further enhancing the utility of these biomarkers in risk assessment and public health research.

References

  • Qiu, J., & Jun, H. W. (1996). Solid-phase extraction and reversed-phase liquid chromatography for the quantification of DEET in dog and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1275–1281.
  • Stinecipher, J., & Shah, J. (1997). Percutaneous permeation of N,N-diethyl-m-toluamide (DEET) from commercial mosquito repellents and the effect of sunscreen. Journal of toxicology and environmental health, 52(2), 119–135.
  • Lévesque, M., et al. (2022). Biomonitoring of DEET and two metabolites in Canadian children following typical protective bug spray use. International Journal of Hygiene and Environmental Health, 244, 114001.
  • Lévesque, M., et al. (2022). Development of an observational exposure human biomonitoring study to assess Canadian children's DEET exposure during protective use. PloS one, 17(8), e0268341.
  • Schoenig, G. P., et al. (1996). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Drug Metabolism and Disposition, 24(2), 156-163.
  • Selim, S., et al. (1995). Absorption, metabolism, and excretion of N,N-diethyl-m-toluamide following dermal application to human volunteers. Fundamental and Applied Toxicology, 25(1), 95-100.
  • Government of Canada. (2023). DEET in people living in Canada. Retrieved from [Link]

  • Hays, S. M., et al. (2023). Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET). Regulatory Toxicology and Pharmacology, 145, 105506.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Lévesque, M., et al. (2022). Development of an observational exposure human biomonitoring study to assess Canadian children's DEET exposure during protective use. PLoS ONE 17(8): e0268341.
  • James, M. O., & Ambadapadi, S. (2023).
  • Matteson, L. E., et al. (2013). Analysis and interpretation of pharmacokinetic studies following DEET administration to rats, dogs, and humans. Toxicology and Applied Pharmacology, 268(2), 239-249.
  • National Pesticide Information Center. (2008). DEET Fact Sheet. Retrieved from [Link]

  • Calafat, A. M., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey.
  • Kuklenyik, Z., et al. (2013). A fast on-line solid phase extraction-high performance liquid chromatography-isotope dilution tandem mass spectrometry method for the analysis of N,N-diethyl-m-toluamide and its metabolites in urine.
  • Gu, X., et al. (2012). Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1446-1460.
  • Kasichayanula, S., et al. (2005). Simultaneous analysis of insect repellent DEET, sunscreen oxybenzone and five relevant metabolites by reversed-phase HPLC with UV detection: application to an in vivo study in a piglet model.
  • Greger, M. (2020). Repelling Mosquitoes – Is DEET the Best? What About Natural Alternatives? NutritionFacts.org. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Chapter 3: Health Effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Public Health Statement for DEET (N,N-Diethyl-meta-Toluamide). Retrieved from [Link]

  • James, M. O., & Ambadapadi, S. (2025).
  • Tian, J. N., & Yiin, L. M. (2014). Urinary metabolites of DEET after dermal application on child and adult subjects. Journal of environmental health, 76(6), 162–169.
  • Calafat, A. M., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey.
  • Baker, S. E., et al. (2019). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 411(1), 169–178.
  • Pinckney, R. R., et al. (2021). Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers. The Journal of the South Carolina Academy of Science, 19(2), 8.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Chapter 2: Relevance to Public Health. Retrieved from [Link]

  • Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149–157.
  • Li, J., et al. (2023). Association between N, N-diethyl-m-toluamide exposure and the odds of kidney stones in US adults: a population-based study. Frontiers in Public Health, 11, 1188177.
  • Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525.
  • Mínguez-Alarcón, L., et al. (2017). Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (DCBA), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center. Human reproduction (Oxford, England), 32(12), 2530–2537.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-diethyl-3-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is the foundation of scientific integrity. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral to ensuring a safe working environment, protecting our ecosystem, and upholding the principles of responsible research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-diethyl-3-(hydroxymethyl)benzamide, a known metabolite of the widely used insect repellent DEET.

Hazard Identification and Risk Assessment: The Precautionary Principle

Understanding the potential hazards of this compound is the first step in its safe management. Based on data from closely related benzamides, a precautionary approach is warranted.[3][4] The compound itself is often supplied as a solution in acetonitrile, a hazardous solvent that must be factored into the overall risk assessment.[5]

Key Hazards of Structurally Similar Benzamides:

  • Acute Oral Toxicity: Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][6]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]

The table below summarizes the hazard classifications based on analogous compounds.

Hazard CategoryClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Category 4P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation Category 2P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Category 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazardous to the Aquatic Environment, Long-Term Category 3(No pictogram)P273: Avoid release to the environment.

This data is extrapolated from structurally similar compounds. A formal risk assessment should be conducted by a qualified safety professional.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, appropriate personal protective equipment is mandatory when handling this compound and its waste.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are impervious to the chemical and any solvent used.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly with soap and water.

For Large Spills:

  • Evacuate all non-essential personnel from the area.

  • Alert your institution's EHS or emergency response team immediately.

  • If safe to do so, remove all ignition sources and ventilate the area.

  • Contain the spill using absorbent booms or other appropriate materials to prevent it from entering drains.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Characterization

This is the foundational step. Your EHS office must determine the precise hazardous waste classification. Based on available data for similar compounds, the waste is likely to be classified as non-RCRA (Resource Conservation and Recovery Act) hazardous waste. However, if it is in a solution with a solvent like acetonitrile, it will likely be classified as an RCRA hazardous waste due to the solvent's ignitability.

Step 2: Segregation and Containment
  • Do Not Mix: Never mix this waste with other waste streams. Keep it segregated to prevent unknown chemical reactions and to ensure proper disposal.[8]

  • Use a Compatible Container: Collect all waste containing this compound (including contaminated materials like pipette tips and absorbent pads) in a dedicated, chemically compatible container with a secure, tight-fitting lid.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any solvents present (e.g., "in Acetonitrile")

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

Step 4: Storage
  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage location must be cool, dry, and well-ventilated.[6]

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[2]

Step 5: Professional Disposal
  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

  • The primary and recommended method of disposal for this type of organic chemical waste is high-temperature incineration at an approved and licensed waste disposal facility.[2][3][4] This method ensures the complete destruction of the compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate contain Collect in a Compatible, Sealed Container segregate->contain label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards contain->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Professional Disposal via High-Temperature Incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end

Sources

A Senior Application Scientist's Guide to Handling N,N-diethyl-3-(hydroxymethyl)benzamide: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for N,N-diethyl-3-(hydroxymethyl)benzamide. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and best practices in your laboratory.

Understanding the Hazard Profile

This compound is an aromatic amide. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural components—a diethylbenzamide core—provide a strong basis for assessing its potential hazards. Data from closely related compounds, such as N,N-Diethylbenzamide and N-(Hydroxymethyl)benzamide, indicate several key risks that we must mitigate.

The primary hazards associated with this class of chemicals include:

  • Skin Irritation and Absorption: Harmful in contact with skin, causing irritation.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation upon contact.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3][4]

  • Flammability: A solution of a similar compound in acetonitrile is noted as a highly flammable liquid and vapor.[5]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the hazards identified. The goal is to create an impermeable barrier between you and the chemical.[6]

Eye and Face Protection: Shielding Against the Irreversible

Direct contact with this compound can cause serious eye irritation.[2][3] Therefore, robust eye protection is non-negotiable.

  • What to Wear: At a minimum, wear chemical splash goggles that conform to the ANSI Z87.1 standard or European Standard EN166.[4][7]

  • The Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes. Chemical splash goggles are designed to prevent liquids from reaching the eye from the front, sides, top, and bottom.

  • Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when transferring large volumes or working under pressure), a face shield should be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Contact

This compound is classified as harmful and a skin irritant upon contact.[1][2] Your primary defense is a combination of appropriate gloves and a lab coat.

  • Gloves:

    • What to Wear: Use chemically resistant gloves. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use.

    • The Rationale: The diethylamide functional group can influence solvency and skin penetration. Nitrile provides a reliable barrier. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide to select a more robust material, such as butyl rubber or Viton™.

    • Protocol: Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[3] Never reuse disposable gloves.

  • Laboratory Coat:

    • What to Wear: A standard, long-sleeved laboratory coat is required. Ensure it is fully buttoned to cover as much skin as possible.[7]

    • The Rationale: The lab coat protects your personal clothing and underlying skin from minor spills and splashes. In the event of a larger spill, the lab coat can be quickly removed to minimize exposure.

Respiratory Protection: Ensuring Clean Air

While routine handling in a well-ventilated area should minimize inhalation exposure, the potential for respiratory irritation exists.[3][4]

  • Primary Control: All work with this compound should be conducted within a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation of vapors or aerosols.

  • When Respirators are Necessary: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection may be required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

PPE Summary Table
Protection Type Required PPE Standard/Specification Rationale
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN166Protects against splashes causing serious eye irritation.[4]
Face Protection Face Shield (in addition to goggles)N/ARequired for high-splash risk procedures.[7]
Hand Protection Nitrile Gloves (or other resistant material)Check manufacturer's resistance guidePrevents skin irritation and absorption.[2][7]
Body Protection Long-sleeved Laboratory CoatN/AProtects skin and clothing from contamination.[7]
Foot Protection Closed-toe, chemical-resistant shoesN/AProtects feet from spills.[8]
Respiratory Work in a Chemical Fume HoodN/APrimary engineering control to prevent respiratory irritation.[4]

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond PPE to include procedural controls for every stage of handling.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don your lab coat, followed by chemical splash goggles. Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Perform all transfers and manipulations of this compound well within the fume hood. Use appropriate lab equipment (e.g., spatulas, glassware) for handling.

  • Post-Handling: Tightly close the primary container.[1] Clean any contaminated surfaces with an appropriate solvent (such as 60-70% ethanol followed by soap and water), as recommended for similar compounds.[9]

  • PPE Doffing: Remove gloves first, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container. Remove your lab coat and goggles.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood & Clear Workspace Don_PPE 2. Don Lab Coat, Goggles, & Gloves Prep->Don_PPE Handle 3. Perform all work inside Fume Hood Don_PPE->Handle Cleanup 4. Secure Container & Decontaminate Area Handle->Cleanup Doff_PPE 5. Doff Gloves, Coat, & Goggles Cleanup->Doff_PPE Wash 6. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safe Handling.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs or you feel unwell, seek medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][10]

G action_node action_node Start Exposure Event Route Route of Exposure? Start->Route Skin Flush Skin with Soap & Water for 15 min. Remove Clothing. Route->Skin Skin Eyes Flush Eyes with Water for 15 min. Seek Medical Attention. Route->Eyes Eyes Inhalation Move to Fresh Air. Seek Medical Help if Unwell. Route->Inhalation Inhalation Ingestion Rinse Mouth. Call Poison Center. Route->Ingestion Ingestion

Caption: Emergency Exposure Response.

Spill Response and Disposal
  • Small Spills: For small liquid spills, use an absorbent paper or material to collect the substance.[9] Ensure there are no ignition sources nearby. Place the contaminated material into a sealed, vapor-tight plastic bag for disposal.[9]

  • Waste Disposal: Dispose of this compound and any contaminated materials (gloves, absorbent paper, etc.) as hazardous waste through an approved waste disposal plant.[1][2][11] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

Handling this compound safely is a matter of understanding its hazard profile and implementing a multi-layered system of controls. By combining the correct PPE with meticulous operational procedures and emergency preparedness, you create a self-validating system of safety that protects you, your colleagues, and your research. This commitment to best practices is the foundation of scientific integrity and innovation.

References

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethyl-3-(hydroxymethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-(hydroxymethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。